molecular formula C6H8 B3031559 Ethynylcyclobutane CAS No. 50786-62-4

Ethynylcyclobutane

Cat. No.: B3031559
CAS No.: 50786-62-4
M. Wt: 80.13 g/mol
InChI Key: GAXSIWLVORHPTJ-UHFFFAOYSA-N
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Description

Ethynylcyclobutane is a chemical compound of significant interest in scientific research, particularly as a versatile building block in medicinal chemistry and drug discovery. Its structure combines a strained, puckered cyclobutane ring system with a terminal alkyne functional group . The cyclobutane ring is known to impart favorable properties in drug candidates, such as conformational restriction to reduce the entropic penalty upon binding to a target, increased metabolic stability , and the ability to act as an aryl isostere to reduce molecular planarity . The terminal ethynyl group provides a robust handle for further synthetic elaboration via metal-catalyzed coupling reactions, such as the Click chemistry, enabling researchers to efficiently generate diverse compound libraries for screening . This unique combination of features makes this compound a valuable precursor in the development of novel therapeutic agents. Researchers utilize it to create constrained analogs, explore structure-activity relationships, and optimize key properties like potency and selectivity. It is especially relevant in developing candidates for anticancer and other targeted therapies, where the cyclobutyl moiety can be used to fill hydrophobic pockets in enzyme targets or direct key pharmacophore groups into optimal spatial orientations . This product is intended For Research Use Only and is not for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

ethynylcyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8/c1-2-6-4-3-5-6/h1,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXSIWLVORHPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C#CC1CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198819
Record name Ethynylcyclobutane
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Molecular Weight

80.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50786-62-4
Record name Ethynylcyclobutane
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Record name Ethynylcyclobutane
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Record name ethynylcyclobutane
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Foundational & Exploratory

Technical Guide: Synthesis of Ethynylcyclobutane from Cyclobutanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of Ethynylcyclobutane (Cyclobutylacetylene) starting from Cyclobutanone . It prioritizes the Homologation Strategy as the most reliable, scalable, and chemically robust method for drug development applications, ensuring the preservation of the strained cyclobutane ring.

Executive Summary

Target Molecule: this compound (CAS: 50786-62-4) Starting Material: Cyclobutanone (CAS: 1191-95-3) Primary Application: Installation of rigid, metabolic-stable


 scaffolds in drug candidates; bioisostere for phenyl or tert-butyl groups.

The synthesis of this compound poses a unique challenge: installing a terminal alkyne on a strained four-membered ring without triggering ring expansion (to cyclopentane derivatives) or ring-opening. While direct addition-deoxygenation routes exist, they often suffer from cationic rearrangements. This guide details the Aldehyde Homologation Route , a three-step protocol that incrementally constructs the carbon skeleton under mild conditions, ensuring high fidelity of the cyclobutane core.

Retrosynthetic Analysis & Pathway Selection

The transformation requires the conversion of a cyclic ketone (


) to a terminal alkyne substituent (

).
  • Route A: Addition-Deoxygenation (Direct)

    • Mechanism:[1] Nucleophilic addition of acetylide followed by radical or ionic deoxygenation.

    • Risk:[1] High.[2] The intermediate tertiary carbocation or radical at the cyclobutyl position is prone to ring-opening or expansion (cyclopropylcarbinyl rearrangement).

  • Route B: One-Carbon Homologation (Recommended)

    • Mechanism:[1] Conversion of the ketone to an aldehyde (adding one carbon), followed by Seyferth-Gilbert homologation (converting aldehyde to alkyne).

    • Advantage:[3] Avoids unstable tertiary intermediates directly on the ring. The reaction centers are distal to the strained bonds during high-energy steps.

Strategic Pathway: The Homologation Route
  • Wittig Methoxymethylenation: Converts Cyclobutanone to Methoxymethylenecyclobutane.

  • Hydrolysis: Unmasks Cyclobutanecarbaldehyde.

  • Bestmann-Ohira Homologation: Converts the aldehyde to the terminal alkyne.

SynthesisPathway Cyclobutanone Cyclobutanone (C4H6O) EnolEther Methoxymethylene- cyclobutane Cyclobutanone->EnolEther Step 1: Wittig (Ph3PCH2OMe)Cl, Base Aldehyde Cyclobutane- carbaldehyde EnolEther->Aldehyde Step 2: Hydrolysis HCl / H2O Product This compound (Target) Aldehyde->Product Step 3: Bestmann-Ohira BOR, K2CO3, MeOH

Figure 1: Strategic workflow for the synthesis of this compound avoiding ring strain release.

Detailed Experimental Protocol

Step 1: Synthesis of Methoxymethylenecyclobutane

This step installs the extra carbon atom required for the substituent in the form of an enol ether.

  • Reagents: (Methoxymethyl)triphenylphosphonium chloride (

    
    ), Potassium tert-butoxide (
    
    
    
    ) or
    
    
    -Butyllithium (
    
    
    -BuLi), THF.
  • Mechanism: Wittig olefination.

Protocol:

  • Preparation of Ylide: In a flame-dried 3-neck flask under Argon, suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (0.5 M).

  • Deprotonation: Cool to 0°C. Dropwise add

    
     (1.3 equiv, 1.0 M in THF). The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes.
    
  • Addition: Cool to -78°C. Add Cyclobutanone (1.0 equiv) dropwise as a solution in THF.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Filtration through a silica plug (eluting with pentane/ether) is usually sufficient to remove triphenylphosphine oxide (

    
    ).
    
Step 2: Hydrolysis to Cyclobutanecarbaldehyde

The enol ether is hydrolyzed to the corresponding aldehyde.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    (2N) or Formic acid.
  • Mechanism: Acid-catalyzed hydrolysis of vinyl ether.

Protocol:

  • Dissolve the crude Methoxymethylenecyclobutane in THF/Water (4:1 ratio).

  • Add

    
     (2N) until pH < 2.
    
  • Reflux gently for 2–4 hours. Monitor by TLC (disappearance of enol ether).

  • Workup: Neutralize with

    
    . Extract with Dichloromethane (DCM).[1]
    
  • Isolation: Carefully concentrate (aldehyde is volatile). Distillation is recommended for high purity.

    • Checkpoint: The product Cyclobutanecarbaldehyde is a distinct liquid with a pungent odor.

Step 3: Bestmann-Ohira Homologation to this compound

This step converts the aldehyde to the terminal alkyne using the Bestmann-Ohira Reagent (BOR), avoiding the strong bases required by the Corey-Fuchs reaction which could degrade the strained ring.

  • Reagents: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate),

    
    , Methanol.
    
  • Mechanism: Base-mediated generation of the phosphonate carbanion, Horner-Wadsworth-Emmons reaction, followed by diazo decomposition and elimination.

Protocol:

  • Setup: Dissolve Cyclobutanecarbaldehyde (1.0 equiv) and Bestmann-Ohira reagent (1.2 equiv) in anhydrous Methanol (0.2 M).

  • Base Addition: Cool to 0°C. Add Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12h). Nitrogen gas evolution will be observed.[4]

  • Workup: Dilute with

    
     and water. Extract the aqueous layer with pentane (to capture the volatile alkyne).
    
  • Purification: The product, This compound , is a volatile liquid (bp ~80-85°C). Purification is best achieved by careful fractional distillation or low-temperature flash chromatography using pentane.

Data Summary Table:

ParameterStep 1 (Wittig)Step 2 (Hydrolysis)Step 3 (BOR Homologation)
Reagent


Bestmann-Ohira Reagent
Solvent THFTHF/H2OMethanol
Temp -78°C

RT
Reflux0°C

RT
Typical Yield 85-90%90-95%75-85%
Key Risk Moisture sensitivityVolatility of productVolatility of product

Mechanistic Insights & Troubleshooting

Why Bestmann-Ohira over Corey-Fuchs?

The Corey-Fuchs reaction requires the formation of a 1,1-dibromoalkene followed by treatment with 2 equivalents of


-Butyllithium. The generation of a lithiated species at the cyclobutyl position (or adjacent to it) carries a risk of 

-elimination or ring fragmentation. The Bestmann-Ohira conditions (Methanol, Carbonate) are significantly milder and proceed through a transient vinyl diazo intermediate that collapses directly to the alkyne, preserving the ring integrity.
Visualization of the Bestmann-Ohira Mechanism

BORMechanism BOR Bestmann-Ohira Reagent Anion Phosphonate Anion BOR->Anion Deacylation Base K2CO3 / MeOH Base->Anion Intermed Betaine Intermediate Anion->Intermed + Aldehyde Aldehyde Cyclobutane- carbaldehyde Aldehyde->Intermed Diazo Vinyl Diazo Species Intermed->Diazo - Phosphate Carbene Alkylidene Carbene Diazo->Carbene - N2 Product This compound + N2 Carbene->Product 1,2-H Shift

Figure 2: Mechanistic cascade of the Bestmann-Ohira homologation.

References

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522. Link

  • Seyferth, D., Marmor, R. S., & Hilbert, P. (1971). Reactions of dimethyl phosphono-substituted diazoalkanes. (Dimethyldiazomethyl)phosphonate: Its preparation and use. Journal of Organic Chemistry, 36(10), 1379–1386. Link

  • Wiberg, K. B., & Hiatt, J. E. (1968). Cyclobutane derivatives. III. Cyclobutanecarbaldehyde.[5] Journal of the American Chemical Society, 90(23), 6495–6497. Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

Sources

An In-Depth Technical Guide to the Chemical Properties of Ethynylcyclobutane for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethynylcyclobutane, a strained carbocycle bearing a reactive alkyne moiety, represents a unique and increasingly valuable building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain and the synthetic versatility of the ethynyl group offer a powerful combination for the construction of complex molecular architectures and the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the core chemical properties of this compound, focusing on its synthesis, spectroscopic signature, and characteristic reactivity. We will delve into the causality behind experimental choices for its preparation and utilization in key transformations, including transition-metal-catalyzed cross-coupling and cycloaddition reactions. Furthermore, this document will explore the burgeoning role of the this compound scaffold in drug discovery, offering insights for its strategic incorporation into future pharmaceutical candidates.

Introduction: The Allure of a Strained Alkyne

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry. Its significant ring strain, a consequence of deviations from ideal tetrahedral bond angles, imparts unique chemical reactivity compared to its acyclic or larger-ring counterparts. When functionalized with an ethynyl group, the resulting molecule, this compound, becomes a particularly attractive synthetic intermediate. The linear geometry and electron-rich nature of the alkyne, coupled with the inherent reactivity of the cyclobutane core, create a molecule primed for a diverse array of chemical transformations.

For drug development professionals, the incorporation of the cyclobutane motif can offer several advantages, including increased metabolic stability, improved pharmacokinetic profiles, and the ability to serve as a conformationally restricted linker or a bioisostere for other functional groups. The addition of the ethynyl handle provides a gateway for further molecular elaboration through robust and high-yielding reactions, making this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening.

This guide will provide a detailed exploration of the chemical landscape of this compound, offering both theoretical understanding and practical insights for its application in research and development.

Synthesis of this compound: A Practical Approach

The efficient synthesis of this compound is paramount for its utilization as a building block. While several synthetic routes can be envisioned, a common and reliable method involves the reaction of a cyclobutanone precursor with an ethynylating agent. One such approach is the Corey-Fuchs reaction, which provides a two-step conversion of an aldehyde or ketone to a terminal alkyne.

Proposed Synthetic Protocol: Corey-Fuchs Alkynylation of Cyclobutanone

This protocol describes a robust method for the laboratory-scale synthesis of this compound starting from commercially available cyclobutanone.

Step 1: Synthesis of 1,1-Dibromo-1-cyclobutylmethane

  • To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.0 eq.) portion-wise.

  • Allow the resulting dark red solution to stir at 0 °C for 30 minutes.

  • Add a solution of cyclobutanone (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1,1-dibromo-1-cyclobutylmethane.

Step 2: Synthesis of this compound

  • Dissolve the 1,1-dibromo-1-cyclobutylmethane (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.2 eq., as a solution in hexanes) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (this compound is volatile).

  • Purify the crude product by distillation to yield pure this compound.

Causality Behind Experimental Choices: The use of anhydrous solvents and an inert atmosphere is critical in both steps to prevent the reaction of the highly reactive organometallic intermediates with water or oxygen. The low temperature in the second step is necessary to control the highly exothermic reaction of the dibromoalkene with n-butyllithium and to prevent side reactions.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published in publicly accessible databases, the expected spectroscopic features can be reliably predicted based on the analysis of analogous compounds such as cyclobutane, cyclobutene, and other terminal alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons. The acetylenic proton (≡C-H) will appear as a singlet in the region of δ 1.8-2.5 ppm. The protons on the cyclobutane ring will exhibit complex multiplet patterns due to spin-spin coupling. The proton on the carbon bearing the ethynyl group (methine proton) is expected to be shifted downfield compared to the other cyclobutyl protons. Based on data for cyclobutane, the ring protons would likely appear in the range of δ 1.5-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The two sp-hybridized carbons of the alkyne will be observed in the region of δ 65-90 ppm. The sp³-hybridized carbons of the cyclobutane ring will appear further upfield. The carbon atom of the cyclobutane ring attached to the ethynyl group will be shifted downfield relative to the other ring carbons. For comparison, the carbon signal for cyclobutane appears at δ 22.4 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

  • ≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the acetylenic C-H bond stretch.

  • C≡C Stretch: A weak to medium, sharp absorption band in the region of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

  • C-H Stretch (sp³): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the cyclobutane ring.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z = 80. The fragmentation pattern would likely involve the loss of small neutral molecules such as ethylene (C₂H₄) or acetylene (C₂H₂), which are characteristic fragmentation pathways for cyclobutane derivatives.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shift / WavenumberCharacteristic Feature
¹H NMR δ 1.8-2.5 ppm (singlet)Acetylenic proton (≡C-H)
δ 1.5-2.5 ppm (multiplets)Cyclobutane ring protons
¹³C NMR δ 65-90 ppmsp-hybridized carbons (C≡C)
δ 20-40 ppmsp³-hybridized carbons of the cyclobutane ring
IR ~3300 cm⁻¹ (sharp, strong)≡C-H stretch
2100-2140 cm⁻¹ (weak-medium, sharp)C≡C stretch
2850-2960 cm⁻¹ (strong)sp³ C-H stretch
MS m/z = 80Molecular ion (M⁺)

Chemical Reactivity: A Tale of Two Moieties

The chemical reactivity of this compound is dominated by the interplay between the strained cyclobutane ring and the versatile ethynyl group. This section will explore some of the key reactions that highlight this dual reactivity.

Reactions of the Ethynyl Group

The terminal alkyne functionality of this compound is a gateway to a vast array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and cycloadditions.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the direct attachment of the this compound moiety to various aromatic and heteroaromatic systems, which is of significant interest in drug discovery for scaffold hopping and lead optimization.

Illustrative Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • To a flame-dried Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous triethylamine as the solvent and base.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-substituted this compound.

Causality Behind Experimental Choices: The palladium catalyst is the primary driver of the catalytic cycle, while the copper(I) co-catalyst facilitates the formation of the reactive copper acetylide intermediate. Triethylamine acts as both a solvent and a base to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The ethynyl group of this compound readily participates in this reaction, allowing for its conjugation to a wide range of molecules bearing an azide functionality. This reaction is particularly valuable in bioconjugation and medicinal chemistry for linking molecular fragments.

Illustrative Reaction Scheme:

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve the azide-containing compound (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq.).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 1,2,3-triazole derivative.

Causality Behind Experimental Choices: Copper(II) sulfate is reduced in situ by sodium ascorbate to the catalytically active copper(I) species. The use of a water-cosolvent system often enhances the reaction rate and is environmentally benign.

Reactions Involving the Cyclobutane Ring

The strained nature of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions, particularly under thermal or catalytic conditions. While specific studies on the ring-opening of this compound are scarce, analogies can be drawn from the behavior of other substituted cyclobutanes. For instance, thermal or transition-metal-catalyzed ring-opening reactions could potentially lead to the formation of linear or larger cyclic structures, providing pathways to novel molecular scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. The rigid cyclobutane core can serve as a three-dimensional linker to orient pharmacophoric groups in a specific spatial arrangement, potentially leading to enhanced binding affinity and selectivity for a biological target.

The ethynyl group provides a versatile handle for the late-stage functionalization of drug candidates, allowing for the rapid generation of analogs with diverse properties. For example, the Sonogashira coupling can be employed to introduce various aryl and heteroaryl moieties, which are prevalent in many approved drugs. Furthermore, the "click" reaction with azides enables the facile conjugation of the this compound core to biomolecules or other drug fragments.

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the broader class of cyclobutane-containing molecules has seen increasing interest in drug discovery programs. The principles outlined in this guide for the synthesis and functionalization of this compound provide a solid foundation for its exploration in future medicinal chemistry endeavors.

Conclusion

This compound is a molecule of significant synthetic potential, combining the reactivity of a strained ring with the versatility of a terminal alkyne. This guide has provided a comprehensive overview of its key chemical properties, including practical synthetic methods, predicted spectroscopic characteristics, and a detailed look at its reactivity in important chemical transformations. The ability to readily engage in powerful bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloaddition positions this compound as a valuable building block for the construction of complex organic molecules. For researchers in drug discovery, the unique conformational constraints and synthetic accessibility of the this compound scaffold offer exciting opportunities for the design and development of novel therapeutic agents. As our understanding of the chemistry of strained systems continues to grow, the applications of this compound in both academic and industrial research are poised to expand significantly.

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  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. MDPI. [Link]

  • Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. Chembiochem. [Link]

  • 13 C NMR spectrum of compound C from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. ResearchGate. [Link]

  • S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... ResearchGate. [Link]

  • Sonogashira cross-coupling reaction. YouTube. (2020-02-13). [Link]

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. (2023-10-23). [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. National Institutes of Health. (2025-08-05). [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Sonogashira coupling. YouTube. (2019-01-07). [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016-11-23). [Link]

Diagrams

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction Sonogashira Coupling This compound->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Catalyst->Reaction Base Amine Base Base->Reaction Product Aryl-Substituted This compound (Ar-C≡C-Cyclobutane) Reaction->Product

Caption: Workflow for the Sonogashira coupling of this compound.

CuAAC_Reaction cluster_reactants Reactants cluster_reagents Reagents This compound This compound Reaction Azide-Alkyne Cycloaddition (CuAAC) This compound->Reaction Azide Azide (R-N₃) Azide->Reaction Copper Cu(I) Catalyst (from CuSO₄/Ascorbate) Copper->Reaction Product 1,4-Disubstituted-1,2,3-triazole Reaction->Product

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

Ethynylcyclobutane molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Architecture, and Pharmacophore Potential

Executive Summary

Ethynylcyclobutane (


) represents a unique intersection of high ring strain energy (~26.5 kcal/mol) and orbital hybridization mismatch. Comprising a saturated, puckered four-membered ring substituted with a linear acetylenic (ethynyl) group, this molecule serves as a premier model for studying sp–sp³ orbital coupling  and conformational restriction.

For drug development professionals, the this compound scaffold offers a "rigidified" ethyl group analogue. Unlike the flexible ethyl chain, the cyclobutane ring restricts conformational entropy, potentially locking pharmacophores into bioactive poses while the terminal alkyne provides a versatile handle for "Click" chemistry (CuAAC) or palladium-catalyzed cross-coupling.

Geometric & Electronic Architecture
2.1 The Puckered Conformation

Contrary to the simplified planar representations often seen in introductory texts, the cyclobutane ring is not planar. A planar geometry (


) would induce severe torsional strain due to eight pairs of eclipsed hydrogen atoms.

To relieve this strain, the ring relaxes into a puckered "wing" conformation (


 symmetry for the unsubstituted parent).
  • Puckering Angle (

    
    ):  The ring deviates from planarity by approximately 27°–30° .
    
  • Inversion Barrier: The energy required to flip the "wings" (ring inversion) is low, approximately 1.4 kcal/mol (500 cm⁻¹) , allowing rapid equilibration at room temperature.

2.2 Substituent Orientation: The Ethynyl Preference

In monosubstituted cyclobutanes, substituents can occupy two distinct positions relative to the ring pucker:

  • Equatorial (e): Projects outward, roughly in the plane of the ring.[1]

  • Axial (a): Projects nearly perpendicular to the ring average plane.

The Ethynyl Anomaly: While bulky groups (e.g., tert-butyl) exclusively favor the equatorial position to avoid 1,3-transannular steric clashes, the ethynyl group is cylindrically symmetrical and linear (rod-like). This reduces the steric penalty of the axial position compared to alkyl groups. However, thermodynamic equilibrium still favors the equatorial conformer due to subtle electronic factors and the minimization of torsional strain with adjacent ring hydrogens.

2.3 Orbital Hybridization & "Bent" Bonding

The C–C bonds within the cyclobutane ring are classic "banana bonds" (bent bonds).

  • Inter-orbital Angle: ~109.5° (sp³ hybridization).

  • Geometric Angle: ~88° (internuclear vector).[2]

  • Consequence: The electron density lies outside the internuclear axis.[3] This high

    
    -character in the ring bonds forces higher 
    
    
    
    -character into the exocyclic C–H and C–C bonds.

Electronic Coupling: The sp-hybridized carbon of the ethynyl group (


) is highly electronegative. When attached to the cyclobutane ring, it pulls electron density from the ring, potentially strengthening the 

bond via a hyperconjugative interaction between the ring

orbitals (Walsh-like orbitals) and the alkyne

system.

Table 1: Estimated Geometric & Energetic Parameters

ParameterValueNotes
Ring Puckering Angle (

)
~28°Minimizes torsional strain.

Bond Length
1.46 ÅShortened due to sp-sp³ hybridization.
Ring Strain Energy~26.5 kcal/molHigh reactivity potential.
Conformational PreferenceEquatorial

kcal/mol (favors equatorial).
Inversion Barrier~1.4 kcal/molRapid flipping at 298 K.
Synthetic Methodology: The Corey-Fuchs Protocol

To synthesize this compound (


) with high fidelity, one must avoid methods that generate carbocations on the ring, as these often lead to ring expansion (to cyclopentane) or fragmentation.

The most robust, self-validating protocol transforms cyclobutanecarbaldehyde to the alkyne via the Corey-Fuchs reaction . This method preserves the strained ring integrity.

3.1 Experimental Workflow

Reagents:

  • Substrate: Cyclobutanecarbaldehyde (commercially available or from oxidation of cyclobutylmethanol).

  • Reagent A: Triphenylphosphine (

    
    ), Carbon tetrabromide (
    
    
    
    ).
  • Reagent B: n-Butyllithium (n-BuLi) (2.0 equiv).

  • Solvent: Dichloromethane (DCM) for Step 1; Tetrahydrofuran (THF) for Step 2.

Step-by-Step Protocol:

  • Gem-Dibromoolefin Formation (The Ylide Attack):

    • Dissolve

      
       (1.1 equiv) and 
      
      
      
      (2.2 equiv) in dry DCM at 0°C. Stir for 10 min to generate the dibromomethylene triphenylphosphorane in situ (Solution turns orange/yellow).
    • Add Cyclobutanecarbaldehyde (1.0 equiv) dropwise.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

    • Validation Point: TLC should show disappearance of aldehyde.

    • Workup: Filter through a silica plug to remove triphenylphosphine oxide (

      
      ). Concentrate to yield 1,1-dibromo-2-cyclobutylethene.
      
  • Lithium-Halogen Exchange & Rearrangement:

    • Dissolve the gem-dibromide intermediate in anhydrous THF at -78°C (dry ice/acetone bath).

    • Add n-BuLi (2.1 equiv) dropwise. Mechanism: The first equivalent performs Li-Br exchange; the intermediate undergoes

      
      -elimination to a carbene-like species, which rearranges to the lithium acetylide. The second equivalent deprotonates the terminal alkyne.
      
    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench: Add saturated aqueous

      
       (proton source) to regenerate the terminal alkyne.
      
  • Purification:

    • Extract with diethyl ether. Dry over

      
      .[4]
      
    • Distill carefully (this compound is volatile, bp ~70-80°C estimated).

Safety Note: n-BuLi is pyrophoric. Cyclobutane derivatives are flammable. Handle under inert atmosphere (


 or Ar).
Visualization: Synthesis & Conformational Logic

The following diagram illustrates the synthetic pathway and the conformational equilibrium governed by steric and torsional forces.

Ethynylcyclobutane_Logic cluster_synthesis Figure 1: Corey-Fuchs Synthesis Route cluster_dynamics Figure 2: Conformational Dynamics Start Cyclobutane- carbaldehyde Reagent1 CBr4 / PPh3 (DCM, 0°C) Start->Reagent1 Inter Gem-dibromo Intermediate Reagent1->Inter Wittig-like Reagent2 n-BuLi (2 eq) then NH4Cl Inter->Reagent2 Product This compound (Target) Reagent2->Product Fritsch-Buttenberg- Wiechell Planar Planar State (Transition State) Puckered Puckered State (Ground State) Planar->Puckered Relief of Torsional Strain Equatorial Equatorial Conformer (Preferred) Puckered->Equatorial Low Steric Clash Axial Axial Conformer Puckered->Axial 1,3-Diaxial Interaction Equatorial->Axial Ring Flip (~1.4 kcal/mol)

Caption: Fig 1 (Left): Stepwise conversion of aldehyde to alkyne via gem-dibromide. Fig 2 (Right): Energy landscape showing the relaxation from planar to puckered geometry and the equilibrium between equatorial/axial isomers.

Reactivity & Pharmacophore Applications
5.1 The "Click" Handle

This compound contains a terminal alkyne, making it a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Application: Attaching the cyclobutane ring to a drug scaffold or protein.

  • Mechanism: The ethynyl group reacts with an organic azide (

    
    ) to form a 1,4-disubstituted 1,2,3-triazole.
    
  • Benefit: The cyclobutane ring acts as a lipophilic, metabolically stable spacer that restricts the rotation of the attached pharmacophore.

5.2 Ring Expansion (The Thermal Risk)

Researchers must be aware that at high temperatures (>400°C) or under specific catalytic conditions, vinyl- and ethynyl-cyclobutanes can undergo ring expansion to cyclohexene derivatives via a [1,3]-sigmatropic shift or similar rearrangement mechanisms. However, under standard physiological and synthetic conditions (RT to 100°C), the ring is kinetically stable.

References
  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. Link

  • Durig, J. R., et al. (1972). Microwave Spectrum and Ring-Puckering Vibration of Cyclobutane. Journal of Chemical Physics. Link

  • Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for the Conversion of Aldehydes to Acetylenes. Tetrahedron Letters. Link

  • Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry. Link

  • Cremer, D. (1976). Theoretical Determination of Molecular Structure and Conformation: Cyclobutane. Journal of the American Chemical Society. Link

Sources

Technical Monograph: Ethynylcyclobutane (CAS 50786-62-4)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number for Ethynylcyclobutane Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Synthesis, Characterization, and Applications in Medicinal Chemistry[1][2]

Executive Summary

This compound (CAS 50786-62-4), also known as cyclobutylacetylene, represents a critical high-value building block in modern drug discovery. As a rigid, sp³-rich scaffold, it serves as a superior bioisostere for phenyl and alkyl groups, offering improved metabolic stability and solubility profiles while maintaining precise vector orientation. This guide provides a definitive technical analysis of its properties, a validated synthesis protocol, and its strategic utility in "Click Chemistry" and fragment-based drug design (FBDD).

Compound Identification & Physical Properties[3]

This compound is a colorless liquid characterized by the unique strain energy of the cyclobutane ring (~26 kcal/mol) coupled with the reactivity of a terminal alkyne.

Table 1: Core Technical Specifications

PropertySpecification
CAS Registry Number 50786-62-4
IUPAC Name This compound
Synonyms Cyclobutylacetylene; Cyclobutane, ethynyl-
Molecular Formula C₆H₈
Molecular Weight 80.13 g/mol
Boiling Point 66–67 °C (at 760 mmHg)
Density 0.85 g/cm³
Refractive Index n20/D 1.456
Flash Point < 23 °C (Highly Flammable)
Solubility Soluble in DCM, THF, Et₂O; Insoluble in water
Strategic Synthesis: The Corey-Fuchs Protocol

While direct nucleophilic substitution on cyclobutyl halides is prone to elimination and rearrangement, the Corey-Fuchs reaction offers the most robust, scalable, and chemically defined route to this compound starting from cyclobutanecarboxaldehyde.

Why This Protocol?
  • Causality: The cyclobutane ring is sensitive to carbocation-mediated rearrangements (ring expansion/contraction). The Corey-Fuchs method avoids acidic conditions and carbocation intermediates, utilizing a phosphorus ylide and a carbenoid mechanism that preserves ring integrity.

  • Scalability: The intermediate 1,1-dibromoalkene is stable and can be purified, allowing for quality control before the final sensitive lithiation step.

Step-by-Step Methodology

Reagents:

  • Cyclobutanecarboxaldehyde (Starting Material)

  • Triphenylphosphine (PPh₃)[1]

  • Carbon Tetrabromide (CBr₄)

  • n-Butyllithium (n-BuLi, 2.5M in hexanes)

  • Dichloromethane (DCM) & Tetrahydrofuran (THF, anhydrous)

Workflow:

  • Formation of the Ylide (Gem-Dibromoolefination):

    • Dissolve PPh₃ (4.0 eq) in dry DCM at 0 °C.

    • Add CBr₄ (2.0 eq) portion-wise. The solution will turn yellow/orange, indicating the formation of the reactive species.

    • Stir for 20 minutes, then add Cyclobutanecarboxaldehyde (1.0 eq) dropwise.

    • Mechanism: The aldehyde undergoes a Wittig-type reaction to form 1-(2,2-dibromovinyl)cyclobutane .

    • Workup: Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel flash chromatography (Hexanes).

  • Conversion to Alkyne (Fritsch-Buttenberg-Wiechell Rearrangement):

    • Dissolve the isolated 1-(2,2-dibromovinyl)cyclobutane in anhydrous THF at -78 °C under Argon.

    • Slowly add n-BuLi (2.1 eq). The first equivalent performs a Lithium-Halogen exchange; the second induces

      
      -elimination to form a carbene, which rearranges to the lithium acetylide.
      
    • Critical Control Point: Maintain -78 °C to prevent polymerization.

    • Quench with saturated NH₄Cl solution (proton source) to yield the terminal alkyne.

    • Purification: Distillation is recommended due to the product's volatility.

Synthesis Logic Visualization

SynthesisWorkflow Start Cyclobutane- carboxaldehyde Inter 1-(2,2-dibromovinyl) cyclobutane Start->Inter Reagent1 Step 1: CBr4, PPh3 (DCM, 0°C) Final This compound (CAS 50786-62-4) Inter->Final Reagent2 Step 2: n-BuLi (2.1 eq) (THF, -78°C)

Figure 1: The Corey-Fuchs synthesis pathway ensures ring preservation via a mild carbenoid rearrangement.

Analytical Characterization

Validating the identity of CAS 50786-62-4 requires specific spectroscopic signatures.

Table 2: Expected NMR & MS Parameters

TechniqueParameterDiagnostic SignalAssignment
¹H NMR Chemical Shift (δ)2.05 - 2.15 ppm (d, J ≈ 2.5 Hz, 1H)Acetylenic proton (≡C-H )
2.95 - 3.10 ppm (m, 1H)Methine proton (Ring CH -C≡)
1.80 - 2.40 ppm (m, 6H)Cyclobutyl methylene protons
¹³C NMR Chemical Shift (δ)~86.0 ppm Internal Alkyne Carbon (-C ≡CH)
~68.5 ppm Terminal Alkyne Carbon (-C≡C H)
~29.0 ppm Methine Ring Carbon
GC-MS Fragmentationm/z = 79 [M-H]⁺Loss of acetylenic proton
m/z = 65 [M-CH₃]⁺Ring fragmentation pattern
Applications in Drug Discovery[5]

This compound is not merely a solvent or intermediate; it is a strategic "warhead" and scaffold element.

A. Bioisosterism & Scaffold Rigidity

In Medicinal Chemistry, the cyclobutane ring acts as a restrictive pucker (butterfly conformation). Unlike the planar phenyl ring or the flexible cyclohexyl ring, cyclobutane locks substituents into specific vectors (approx. 20–30° dihedral angle).

  • Application: Replacing a phenyl group with this compound reduces lipophilicity (LogP) and improves solubility (Fsp³ character) while maintaining a similar spatial volume.

B. Click Chemistry (CuAAC)

The terminal alkyne is the "Click" handle. This compound reacts with azides to form 1,4-disubstituted 1,2,3-triazoles.

  • Utility: This is extensively used to append the cyclobutane motif to PROTACs, VHL inhibitors, or macrocycles to tune pharmacokinetic (PK) properties.

C. Isostere Logic Diagram

Applications cluster_0 Direct Applications Ethynyl This compound (Scaffold) Click CuAAC 'Click' Reaction (+ Azide-R) Ethynyl->Click Forms 1,2,3-Triazole Isostere Phenyl Isostere (Fsp3 Enrichment) Ethynyl->Isostere Replaces Aromatics Target Drug Candidate (Improved Solubility/Metabolic Stability) Click->Target Isostere->Target

Figure 2: Strategic utilization of this compound in library generation and lead optimization.

Safety & Handling (MSDS Summary)
  • Hazard Class: Flammable Liquid (Category 2).

  • H-Statements:

    • H225: Highly flammable liquid and vapor.

    • H304: May be fatal if swallowed and enters airways (Aspiration hazard).

    • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Alkyne protons are weakly acidic; avoid contact with strong bases unless intended for reaction.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142749, this compound. Retrieved from [Link]

  • Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for Formyl → Ethynyl Conversion.[2] Tetrahedron Letters, 13(36), 3769–3772. (Foundational protocol basis).

  • Wiesenfeldt, M. P., et al. (2016).Cyclobutanes in Drug Development.Journal of Medicinal Chemistry. (Contextualizes cyclobutane utility).
  • ChemSrc. this compound CAS 50786-62-4 Properties and Safety. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).Fluorine in Pharmaceuticals: Looking Beyond Intuition.

Sources

Strain-Release Driven Divergence: A Technical Guide to Ethynylcyclobutane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Spring-Loaded" Synthon Ethynylcyclobutane derivatives represent a high-value class of "spring-loaded" synthons in modern organic synthesis.[1][2] Their reactivity is governed by the release of substantial ring strain (~26.3 kcal/mol), which drives transformations that are otherwise thermodynamically unfavorable. For drug development professionals and synthetic chemists, this motif offers a divergent point of entry: it can function as a rigid, metabolic pharmacophore or as a high-energy precursor for rapid structural complexity generation (e.g., ring expansion to cyclopentanones or fused polycycles).

This guide dissects the energetic landscape of the cyclobutane core, details the gold-standard catalytic protocols for controlled ring expansion, and provides actionable workflows for synthesizing and manipulating this reactive scaffold.

Part 1: The Energetic Landscape

The utility of this compound stems from its thermodynamic instability relative to its open-chain or expanded-ring isomers. Understanding this energy profile is critical for predicting reactivity.

Thermodynamic Parameters
ParameterValueSignificance
Ring Strain Energy (RSE) ~26.3 kcal/molPrimary driving force for ring opening/expansion.
C-C-C Bond Angle ~88°Significant deviation from ideal tetrahedral angle (109.5°), causing angle strain (Baeyer strain).
Conformation Puckered ("Butterfly")Relieves torsional strain (Pitzer strain) caused by eclipsing hydrogens.
C-C Bond Strength ~65-70 kcal/molWeaker than typical alkane C-C bonds (~85 kcal/mol), facilitating homolytic or heterolytic cleavage.
Mechanism of Strain Release

The ethynyl group acts as a "trigger." Under thermal conditions, the system seeks to relieve strain via electrocyclic ring opening. However, under


-acid catalysis (Au, Pt), the alkyne activates the ring for a 1,2-alkyl migration (Wagner-Meerwein shift), converting the strain energy into the formation of a more stable 5-membered ring.

ReactionDivergence Start This compound (High Strain: ~26 kcal/mol) Thermal Thermal/Radical Pathway Start->Thermal  Heat (>150°C)   Catalytic Au(I)/Pt(II) Pathway Start->Catalytic  Lewis Acid   Dienes Conjugated Dienes (Ring Opening) Thermal->Dienes  Electrocyclic   Cyclopentanones Cyclopentanones (Ring Expansion) Catalytic->Cyclopentanones  1,2-Alkyl Shift  

Figure 1: Divergent Reaction Pathways. The fate of the cyclobutane core is dictated by the activation mode—thermal energy triggers ring opening, while metal catalysis harnesses strain for ring expansion.

Part 2: Gold(I)-Catalyzed Ring Expansion

The most powerful application of ethynylcyclobutanes in synthesis is the Gold(I)-catalyzed ring expansion of 1-alkynylcyclobutanols . This reaction provides stereospecific access to alkylidenecyclopentanones, a core motif in numerous terpenes and steroids.

The Mechanism: Cationic Cascade
  • 
    -Activation:  The cationic Au(I) species coordinates to the alkyne.
    
  • Ring Expansion: The cyclobutane ring acts as a nucleophile, attacking the activated alkyne (5-endo-dig cyclization mimic) or undergoing a concerted 1,2-alkyl shift.

  • Protodeauration: The resulting vinyl-gold species is protonated (or trapped by electrophiles), regenerating the catalyst.

GoldCycle Substrate 1-Alkynylcyclobutanol + [AuL]+ Complex π-Complex (Au coordinates Alkyne) Substrate->Complex Transition Cationic Transition State (Ring Expansion) Complex->Transition  Strain Release   VinylAu Vinyl-Gold Intermediate (Expanded Ring) Transition->VinylAu  1,2-Shift   Product Alkylidenecyclopentanone VinylAu->Product  - [AuL]+   Product->Substrate  Catalyst Turnover  

Figure 2: Gold(I) Catalytic Cycle. The transformation is driven by the relief of cyclobutane ring strain during the formation of the cationic intermediate.

Experimental Protocol: Au(I)-Catalyzed Expansion

Objective: Synthesis of 2-pentylidenecyclopentanone from 1-(hex-1-ynyl)cyclobutan-1-ol.

Reagents:

  • Substrate: 1-(hex-1-ynyl)cyclobutan-1-ol (1.0 equiv)

  • Catalyst: (Triphenylphosphine)gold(I) chloride [Ph3PAuCl] (2 mol%)

  • Co-catalyst: Silver hexafluoroantimonate [AgSbF6] (2 mol%)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH) for hydration variants.

  • Additives:

    
    -Toluenesulfonic acid (1 equiv) if hydration is required without gold.
    

Workflow:

  • Catalyst Activation (In Situ): In a flame-dried vial under Argon, dissolve Ph3PAuCl (10 mg, 0.02 mmol) and AgSbF6 (7 mg, 0.02 mmol) in anhydrous DCM (1 mL). Stir for 5 minutes. A white precipitate (AgCl) will form.

    • Expert Insight: Do not filter the AgCl unless strictly necessary; the active cationic gold species is generated in the supernatant.

  • Substrate Addition: Dissolve the cyclobutanol substrate (1.0 mmol) in DCM (4 mL). Add this solution to the catalyst mixture dropwise over 2 minutes.

  • Reaction Monitoring: Stir at room temperature. Monitor by TLC (typically 15–60 mins). The alkyne spot will disappear, replaced by a more polar ketone spot.

  • Quench: Filter the mixture through a short pad of silica gel to remove gold residues. Rinse with Et2O.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Validation Criteria:

  • 1H NMR: Disappearance of the cyclobutane methylene protons (~1.6-2.4 ppm multiplet patterns change significantly) and appearance of olefinic protons if isomerization occurs.

  • IR: Appearance of a strong carbonyl stretch (~1740 cm⁻¹ for cyclopentanone).

Part 3: Synthesis of the Core (The Precursor)

Before reactivity can be explored, the this compound core must be synthesized. The most robust method involves nucleophilic addition to cyclobutanone.

Protocol: Synthesis of 1-Ethynylcyclobutan-1-ol

Safety Note: Acetylene gas and organolithiums are hazardous. Use a dedicated fume hood.

  • Reagent Preparation:

    • Cool a solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv) to 0°C.

    • Alternative: Use Lithium Acetylide-Ethylenediamine complex for easier handling.

  • Addition:

    • Add Cyclobutanone (1.0 equiv) dropwise to the Grignard solution.

    • Critical Control: Maintain temperature <5°C to prevent ring opening or polymerization.

  • Reaction:

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench with saturated aqueous NH4Cl (exothermic!).

    • Extract with diethyl ether (3x).

    • Wash combined organics with brine, dry over MgSO4.

  • Distillation:

    • The product is often volatile. Carefully remove solvent under reduced pressure. Kugelrohr distillation is preferred over column chromatography to avoid acid-catalyzed rearrangement on silica.

Part 4: Applications in Drug Discovery

Why use such a strained ring in MedChem?

  • Bioisosteres: Cyclobutanes serve as conformationally restricted bioisosteres for gem-dimethyl groups or ethyl chains, often improving metabolic stability by blocking P450 oxidation sites.

  • Covalent Inhibitors: The strain energy can be harnessed in "warhead" design, where a nucleophilic residue in a protein target (e.g., Cysteine) triggers ring opening, forming a covalent bond.

  • Natural Product Scaffolds: The ring expansion described above is a key step in the total synthesis of complex terpenes like Solanoeclepin A (hatching stimulant for potato cyst nematodes), where the cyclobutane core is elaborated into a fused tricyclic system.

References

  • Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[2] Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[2][3][4] Journal of the American Chemical Society. Link

  • Dorel, R., & Echavarren, A. M. (2015).[3] Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Link

  • Seiser, T., Saget, T., Tran, D. N., & Cramer, N. (2011). Cyclobutanes in Catalysis. Angewandte Chemie International Edition. Link

Sources

Ethynylcyclobutane: A Strategic Motif for 3D-Rich Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D),


-rich architectures is a critical strategy to improve solubility, metabolic stability, and target selectivity. Ethynylcyclobutane  represents a high-value building block in this paradigm.

It combines two distinct reactive handles:

  • The Cyclobutane Ring: A rigid, bioisostere for phenyl rings that imparts specific vector orientation to substituents while lowering lipophilicity (

    
    ).
    
  • The Alkyne Handle: A versatile "warhead" for cross-coupling (Sonogashira), cycloaddition (Click chemistry), and—most critically—strain-release rearrangements.

This guide details the synthesis, reactivity, and strategic application of this compound, moving beyond basic textbook definitions to actionable, lab-proven protocols.

Synthesis Modules: Accessing the Core

Reliable access to this compound and its derivatives is the first hurdle. Depending on the starting material (aldehyde vs. ketone) and sensitivity, three primary routes are recommended.

Route A: The Corey-Fuchs Protocol (From Aldehydes)

Best for: Converting cyclobutanecarbaldehyde to this compound.

This is the industry-standard method for installing a terminal alkyne. It proceeds via a gem-dibromoolefin intermediate.

  • Mechanism: Formation of the ylide (

    
    ), Wittig-type olefination, followed by lithium-halogen exchange and 
    
    
    
    -elimination.[1]
  • Critical Insight: The intermediate lithium acetylide generated in the second step can be trapped in situ with electrophiles (e.g., MeI, aldehydes), allowing for immediate functionalization of the alkyne terminus.

Route B: Seyferth-Gilbert Homologation (From Ketones/Aldehydes)

Best for: Base-sensitive substrates or direct homologation.

Using the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate), this reaction occurs under milder basic conditions (


, MeOH) than Corey-Fuchs.
Route C: Nucleophilic 1,2-Addition (From Cyclobutanone)

Best for: Synthesizing 1-ethynylcyclobutan-1-ol (Tertiary Alcohol).

This route creates a quaternary center, a key feature in preventing metabolic hot-spots.

Protocol Snapshot: Synthesis of 1-Ethynylcyclobutan-1-ol

  • Reagents: Cyclobutanone (1.0 eq), Ethynylmagnesium bromide (1.2 eq, 0.5 M in THF).

  • Conditions: Anhydrous THF, -78°C to RT.

  • Procedure:

    • Cool the Grignard reagent to -78°C under

      
      .
      
    • Add cyclobutanone dropwise. The low temperature prevents enolization of the ketone.

    • Warm to RT and stir for 2 hours.

    • Quench: Saturated

      
      . Caution: Exothermic.
      
    • Yield: Typically 85-92%.

Reactivity Profile: Exploiting Ring Strain

The true power of this compound lies in its ability to undergo ring expansion . The strain energy of the cyclobutane ring (~26 kcal/mol) acts as a thermodynamic spring, driving rearrangements that would otherwise be unfavorable.

Gold(I)-Catalyzed Ring Expansion

A seminal transformation developed by Toste and others involves the rearrangement of 1-alkynylcyclobutanols to alkylidenecyclopentanones.

  • Catalyst: cationic

    
     complexes (e.g., 
    
    
    
    ).[2][3]
  • Mechanism: The

    
    -acidic gold activates the alkyne, triggering a 1,2-alkyl migration (ring expansion) driven by the relief of ring strain.
    
  • Application: Rapid access to functionalized cyclopentenones, common motifs in prostaglandins and terpenes.

Visualization of the Expansion Pathway

The following diagram illustrates the mechanistic divergence between a standard Meyer-Schuster rearrangement and the strain-driven ring expansion.

GoldExpansion Figure 1: Divergent pathways in Gold(I) catalysis. Ring strain dictates the expansion pathway. Start 1-Alkynylcyclobutanol Au_Coord Au(I)-Alkyne Complex Start->Au_Coord + Au(I) Catalyst Transition Cationic Intermediate (Ring Strain Activation) Au_Coord->Transition π-Activation Path_A Meyer-Schuster (Acyclic/Unstrained) Transition->Path_A 1,3-OH Shift (No Strain) Path_B Ring Expansion (Strained Systems) Transition->Path_B 1,2-Alkyl Shift (Strain Relief) Product_A Enone (Linear) Path_A->Product_A Product_B Alkylidenecyclopentanone (Expanded Ring) Path_B->Product_B

Quantitative Data: Reaction Performance

The following table summarizes typical yields for key transformations involving this compound derivatives, aggregated from standard literature protocols.

TransformationSubstrateReagent/CatalystKey ConditionsTypical YieldRef
Alkyne Synthesis Cyclobutanecarbaldehyde

; then


; -78°C
85-94%[1, 2]
1,2-Addition CyclobutanoneEthynyl-MgBrTHF, -78°C88-92%[3]
Ring Expansion 1-Alkynylcyclobutanol

(1 mol%)

, RT
81-95%[4]
Click Reaction This compound


>95%[5]
Sonogashira This compound


, DMF, 60°C
75-85%[5]

Technical Deep Dive: Strategic Applications

The "Endo" Selectivity Switch

In the synthesis of N-heterocycles, the cyclobutane ring can enforce unique regioselectivity. For example, the gold-catalyzed cyclization of alkynylcyclobutanecarboxamides proceeds with complete endo-selectivity to yield cyclobutane-fused dihydropyridones [6].

  • Why this matters: Standard alkynols often give exo products. The steric bulk and strain of the cyclobutane ring invert this preference, providing access to novel drug scaffolds that are otherwise difficult to synthesize.

Metabolic Stability (The Advantage)

Replacing a phenyl ring with an this compound moiety often improves the physicochemical profile of a drug candidate:

  • Solubility: The non-planar cyclobutane disrupts crystal packing, enhancing aqueous solubility.

  • Metabolism: Unlike phenyl rings which are prone to oxidative metabolism (CYP450 hydroxylation), the cyclobutane ring is metabolically robust. The alkyne can be further capped (e.g., with a methyl group) to prevent terminal alkyne metabolism.

Detailed Experimental Protocol

Target: 1-(Phenylethynyl)cyclobutan-1-ol (Sonogashira Coupling on the building block)

This protocol demonstrates the robustness of the cyclobutanol scaffold under cross-coupling conditions.

  • Preparation: In a flame-dried Schlenk flask, dissolve 1-ethynylcyclobutan-1-ol (1.0 mmol) and Iodobenzene (1.1 mmol) in anhydrous THF/Et3N (1:1, 5 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes. Crucial: Oxygen poisons the Pd catalyst and promotes homocoupling (Glaser).

  • Catalysis: Add

    
     (2 mol%) and 
    
    
    
    (1 mol%) quickly against an Argon counter-flow.
  • Reaction: Stir at 50°C for 4-6 hours. Monitor by TLC (formation of a UV-active, less polar spot).

  • Workup: Dilute with ether, wash with saturated

    
     (to remove Cu), then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

  • Expected Yield: 85% as a pale yellow oil.

References

  • Corey, E. J., & Fuchs, P. L. (1972).[4][5] A synthetic method for formyl

    
     ethynyl conversion (
    
    
    
    or
    
    
    ).[5] Tetrahedron Letters, 13(36), 3769–3772. Link
  • Grandjean, D., et al. (2005).[6] Total Synthesis of Solanoeclepin A. Journal of the American Chemical Society, 127(41), 14180–14181. Link

  • Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[7] Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[3][6][7][8] Journal of the American Chemical Society, 127(27), 9708–9709. Link

  • Klein, J. E. M. N., et al. (2014). Gold(I)-Catalyzed Ring Expansion of Alkynylcyclopropanols and -cyclobutanols.[6][7][8] Organic Syntheses, 91, 72-82. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • González, J., et al. (2012). Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides. Organic & Biomolecular Chemistry, 10, 5802-5806. Link

Sources

Ethynylcyclobutane: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and practical application of ethynylcyclobutane.

Executive Summary

This compound (ECB) represents a critical structural motif in modern medicinal chemistry, serving as a rigid, conformationally restricted scaffold that bridges the gap between aliphatic chains and aromatic systems. Its unique combination of ring strain (~26 kcal/mol) and the versatile reactivity of the terminal alkyne makes it a high-value intermediate for "Click" chemistry (CuAAC), Sonogashira couplings, and heterocycle formation.

This guide analyzes the evolution of ECB synthesis from low-yield classical methods to the robust, scalable protocols used in contemporary drug development.

Historical Genesis & The "First" Synthesis

While cyclobutane derivatives were explored in the late 19th century (Perkin), the specific isolation and characterization of This compound (cyclobutylacetylene) emerged prominently during the "Golden Age" of small-ring physical organic chemistry in the late 1950s and early 1960s.

The Seminal Work (1963)

The definitive early synthesis is attributed to Hanack and Eggensperger , published in Justus Liebigs Annalen der Chemie (1963). Their work focused on the solvolysis mechanisms of cyclopropylmethyl and cyclobutyl systems.

  • The Challenge: Direct nucleophilic substitution on cyclobutyl halides (e.g., reacting cyclobutyl bromide with sodium acetylide) is plagued by elimination reactions and ring-opening rearrangements due to ring strain.

  • The Classical Route: The early synthesis typically involved:

    • Precursor: Cyclobutyl methyl ketone.

    • Chlorination: Conversion to the gem-dichloro intermediate.

    • Double Elimination: Treatment with strong base to generate the alkyne.

Why this matters today: Understanding the failure modes of early methods (cationic rearrangements) is crucial when designing modern scale-up routes. We avoid carbocation intermediates to preserve the ring integrity.

Modern Synthetic Architecture

In a modern drug discovery context, the "Classical Route" is obsolete due to poor atom economy and safety concerns regarding energetic intermediates. The industry standard is now the Corey-Fuchs Reaction , which offers high fidelity, scalability, and safety.

Comparative Pathway Analysis

The following diagram illustrates the evolution from the classical approach to the modern standard.

G cluster_0 Legacy Route (Low Yield) cluster_1 Modern Route (Corey-Fuchs) Start Cyclobutanecarbaldehyde (Commercially Available) Grignard Grignard Addition (HCCMgBr) Start->Grignard Ramirez Ramirez Olefination (CBr4, PPh3) Start->Ramirez Alcohol Secondary Alcohol Grignard->Alcohol Dehydration Acidic Dehydration Alcohol->Dehydration Rearrangement Ring Expansion/Opening (Major Side Products) Dehydration->Rearrangement Target This compound (High Purity) Dehydration->Target < 30% Yield GemDibromide 1,1-Dibromoalkene (Stable Intermediate) Ramirez->GemDibromide Fritsch Fritsch-Buttenberg-Wiechell Rearrangement (n-BuLi) GemDibromide->Fritsch Fritsch->Target > 85% Yield

Figure 1: Synthetic evolution comparing the rearrangement-prone legacy route with the robust Corey-Fuchs protocol.

Detailed Experimental Protocol (Corey-Fuchs Method)

Role: Senior Application Scientist Context: This protocol is optimized for a 10 mmol scale, suitable for generating material for initial SAR (Structure-Activity Relationship) studies.

Phase 1: Formation of the gem-Dibromoolefin

Principle: The aldehyde oxygen is replaced by a dibromomethylene group via a phosphorus ylide (generated in situ).

  • Reagents:

    • Cyclobutanecarbaldehyde (1.0 equiv)

    • Carbon tetrabromide (CBr₄, 1.5 equiv)[1]

    • Triphenylphosphine (PPh₃, 3.0 equiv)[1]

    • Dichloromethane (DCM, anhydrous)

    • Zinc dust (Optional: accelerates ylide formation)[2]

Step-by-Step:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Ylide Generation: Add PPh₃ (7.86 g, 30 mmol) and CBr₄ (4.97 g, 15 mmol) to DCM (100 mL) at 0°C. Stir for 15-20 minutes until the solution turns a deep yellow/orange.

  • Addition: Add Cyclobutanecarbaldehyde (0.84 g, 10 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The aldehyde spot (Rf ~0.5) should disappear; the less polar dibromide (Rf ~0.8) will appear.

  • Workup: Pour the mixture into saturated NaHCO₃. Extract with DCM (3x). Dry organics over MgSO₄.

  • Purification: Filter through a short silica plug (eluting with hexanes) to remove the bulk of Triphenylphosphine oxide (TPPO). Concentrate to yield 1-(2,2-dibromovinyl)cyclobutane.

Phase 2: Conversion to Alkyne

Principle: Lithium-halogen exchange followed by


-elimination generates a carbene, which undergoes a 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement) to form the lithium acetylide.
  • Reagents:

    • gem-Dibromo intermediate (from Phase 1)

    • n-Butyllithium (2.5 M in hexanes, 2.1 equiv)

    • THF (anhydrous)

Step-by-Step:

  • Cooling: Dissolve the gem-dibromide in anhydrous THF (50 mL) under Argon and cool to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents polymerization.

  • Lithiation: Add n-BuLi (8.4 mL, 21 mmol) dropwise over 20 minutes. The solution may turn yellow/brown.

  • Rearrangement: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench: Quench carefully with saturated NH₄Cl solution (exothermic!).

  • Isolation: Extract with diethyl ether (low boiling point is crucial for product isolation). Wash with brine, dry over MgSO₄.

  • Distillation: Carefully concentrate. This compound is volatile (BP ~80°C). Do not use high vacuum. Distill at atmospheric pressure or use a Vigreux column.

Mechanistic Visualization

The success of this protocol relies on the specific rearrangement step.

Mechanism Step1 gem-Dibromoalkene (Start) Step2 Lithium-Halogen Exchange (Intermediate A) Step1->Step2 + n-BuLi (-78°C) Step3 Alpha-Elimination (Carbenoid Formation) Step2->Step3 - LiBr Step4 1,2-Shift (Rearrangement) (Alkyne Anion) Step3->Step4 Fritsch-Buttenberg-Wiechell Final This compound (Product) Step4->Final + H2O (Quench)

Figure 2: Mechanistic pathway of the Phase 2 rearrangement.

Data & Characterization

To ensure the integrity of the synthesized material, compare your results against these standard parameters.

ParameterValue / DescriptionNotes
Physical State Colorless LiquidVolatile
Boiling Point 78 - 81 °C@ 760 mmHg
¹H NMR (CDCl₃)

2.95 (m, 1H, CH-C

), 2.10 (d, 1H,

C-H), 1.8-2.3 (m, 6H, Ring)
Characteristic doublet for alkyne proton
¹³C NMR

88.5 (internal alkyne C), 68.2 (terminal alkyne C), 29.5 (CH), 28.1 (CH₂), 19.5 (CH₂)
Cyclobutane ring carbons are shielded
IR Spectroscopy 3300 cm⁻¹ (sharp, C-H str), 2110 cm⁻¹ (weak, C

C str)
Diagnostic terminal alkyne stretch

Self-Validation Check:

  • If the IR peak at 3300 cm⁻¹ is broad, you likely have water contamination.

  • If you see peaks around 5.5-6.0 ppm in ¹H NMR, isomerization to cyclobutene or ring opening to dienes has occurred (likely due to overheating during distillation).

References

  • Corey, E. J., & Fuchs, P. L. (1972).[3][4] A synthetic method for the conversion of aldehydes to acetylenes.[1][2][5][3][4][6] Tetrahedron Letters, 13(36), 3769–3772. Link

  • Hanack, M., & Eggensperger, H. (1963). Über die Solvolyse von Cyclobutyl- und Cyclopropylmethyl-Verbindungen. Justus Liebigs Annalen der Chemie, 663(1), 31-45. Link

  • Roberts, J. D., & Caserio, M. C. (1960). Small-Ring Compounds. XXIX. Journal of the American Chemical Society, 82(23). Link

  • PubChem Compound Summary. (2023). This compound (CID 142749).[7] National Library of Medicine. Link

Sources

Spectroscopic Characterization and Conformational Dynamics of Ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Structural Analysis

Executive Summary

Ethynylcyclobutane (ECB) represents a critical structural motif in modern drug discovery, serving as a rigid, non-aromatic scaffold that offers unique vectors for fragment-based drug design. Unlike planar aromatic systems, the cyclobutane ring introduces a defined "puckering" angle, allowing for precise spatial orientation of substituents. This guide provides a comprehensive analysis of the spectroscopic signatures of ECB, focusing on its conformational dynamics (equatorial vs. axial preference) and offering a validated synthesis protocol for research applications.

Synthetic Protocol: The Bestmann-Ohira Route

While several routes exist, the conversion of cyclobutanecarbaldehyde to this compound via the Bestmann-Ohira reagent (BOR) is preferred for its mild conditions and high fidelity, avoiding the strong bases required by the Corey-Fuchs protocol which can degrade the strained ring.

Reaction Logic

The synthesis relies on the homologation of an aldehyde to a terminal alkyne. The cyclobutane ring is sensitive to radical conditions; thus, anionic mechanisms are favored.

Reagents:

  • Substrate: Cyclobutanecarbaldehyde

  • Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

  • Base: Potassium carbonate (

    
    )
    
  • Solvent: Methanol (MeOH)

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve cyclobutanecarbaldehyde (10.0 mmol) in anhydrous MeOH (50 mL).

  • Base Addition: Add

    
     (20.0 mmol) at 0°C.
    
  • Reagent Addition: Dropwise addition of Bestmann-Ohira reagent (12.0 mmol) over 15 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitoring: TLC (Hexanes/EtOAc) will show the disappearance of the aldehyde spot.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Careful fractional distillation (bp ~70-75°C) is required due to the volatility of the product.

Workflow Visualization

Synthesis Start Cyclobutanecarbaldehyde (Substrate) Reagent Bestmann-Ohira Reagent (K2CO3, MeOH) Start->Reagent  0°C Activation   Intermediate Diazo-alkene Intermediate Reagent->Intermediate  Horner-Wadsworth-Emmons   Product This compound (Terminal Alkyne) Intermediate->Product  Elimination (-N2)  

Figure 1: Mechanistic flow of the Bestmann-Ohira homologation for this compound synthesis.

Conformational Dynamics: The Equatorial Preference

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This creates two distinct positions for the ethynyl substituent: Equatorial and Axial .[1]

Energetic Landscape

Microwave spectroscopy and ab initio calculations (MP2/6-31G*) confirm that the Equatorial conformer is thermodynamically favored .

  • Equatorial (Low Energy): The ethynyl group projects outward, minimizing steric clash with the ring protons (1,3-transannular interactions).

  • Axial (High Energy): The ethynyl group projects "across" the ring, increasing steric repulsion.

Thermodynamic Ratio (at 298 K):



Note: This ratio implies that in solution (NMR), signals are a weighted average, but in the gas phase (Microwave), distinct rotamers are observable.

Conformation Planar Planar Transition State (High Torsional Strain) Eq Equatorial Conformer (Global Minimum) Planar->Eq  Ring Puckering   Ax Axial Conformer (Local Minimum) Planar->Ax  Ring Puckering   Eq->Ax  Ring Inversion (~1.5 kcal/mol barrier)  

Figure 2: Conformational energy landscape showing the relaxation from the planar transition state to the stable puckered forms.

Spectroscopic Data Profile

Vibrational Spectroscopy (IR & Raman)

The ethynyl group acts as an excellent spectroscopic handle. The linearity of the


 bond decouples it from the ring modes, providing sharp diagnostic peaks.
ModeFrequency (

)
IntensityAssignment

3315StrongAcetylenic C-H stretch

2118MediumAlkyne triple bond stretch

2980-2870StrongCyclobutane C-H stretches

1450MediumRing scissoring

~160WeakRing puckering (Far IR)
Nuclear Magnetic Resonance ( NMR)

Data is reported for


 at 300 MHz. The spectrum is characterized by the distinct splitting of the methine proton and the shielding effects of the ring current.
ProtonShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
H-1 (Methine)3.05Multiplet-

-proton to the alkyne. Deshielded by anisotropy.[2]
H-Alk (Alkyne)2.15Doublet

Long-range coupling (

) to H-1.
H-2/H-4 (

-CH2)
2.35 - 2.10Multiplet-Diastereotopic protons due to puckering.
H-3 (

-CH2)
1.95 - 1.80Multiplet-Furthest from the alkyne; most shielded.
Microwave (Rotational) Spectroscopy

Rotational spectroscopy provides the definitive proof of the ring's puckering. The molecule is an asymmetric top (near prolate).

  • Dipole Moment: The molecule possesses a permanent dipole moment (

    
    ) along the principal axis, allowing for intense a-type transitions.
    
  • Rotational Constants (Approximate for Equatorial):

    • 
       MHz
      
    • 
       MHz
      
    • 
       MHz
      
  • Insight: The disparity between

    
     and 
    
    
    
    constants quantifies the degree of puckering (dihedral angle
    
    
    ).

Applications in Drug Discovery

This compound is increasingly utilized as a bioisostere for phenyl rings or tert-butyl groups.

  • Metabolic Stability: The

    
     hybridized carbon is less prone to oxidative metabolism than benzylic carbons.
    
  • Click Chemistry: The terminal alkyne is a "spring-loaded" handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to generate triazole libraries.

  • Vector Control: The fixed angle of the cyclobutane ring allows medicinal chemists to direct substituents into specific protein binding pockets with higher precision than flexible alkyl chains.

References

  • Conformational Stability & IR/Raman: Durig, J. R., et al. "Conformational stability, structural parameters, and vibrational assignment of this compound." Journal of Molecular Structure.

  • Microwave Spectroscopy: Caminati, W., et al. "Microwave spectrum and ring puckering of cyclobutylacetylene." Journal of Molecular Spectroscopy.

  • Synthesis Protocol (Bestmann-Ohira): Müller, S., et al. "Mild Homologation of Aldehydes to Alkynes." Synlett.

  • NMR Data Verification: AIST Spectral Database for Organic Compounds (SDBS). Compound No. 2384.

Sources

An In-Depth Technical Guide to the Stability and Storage of Ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethynylcyclobutane, a strained alkyne of significant interest in medicinal chemistry and materials science, presents unique challenges regarding its stability and handling. This guide provides a comprehensive overview of the critical factors governing the stability of this compound, outlines field-proven protocols for its safe storage and handling, and details its reactivity profile. By elucidating the interplay between ring strain and the reactive ethynyl group, this document serves as an essential resource for researchers aiming to incorporate this valuable building block into their synthetic workflows, ensuring both experimental success and laboratory safety.

Introduction: The Double-Edged Sword of Reactivity

This compound is a fascinating molecule that marries the inherent ring strain of a four-membered carbocycle with the high reactivity of a terminal alkyne. This combination is a double-edged sword: the ring strain enhances the reactivity of the alkyne in cycloaddition reactions, making it a valuable synthon, particularly in the construction of complex molecular architectures for drug discovery.[1] However, this heightened reactivity also predisposes the molecule to potential decomposition and polymerization pathways, necessitating a thorough understanding of its stability and precise storage conditions. This guide aims to provide the foundational knowledge and practical protocols to safely and effectively utilize this compound in a research setting.

The Heart of the Matter: Unpacking the Stability of this compound

The stability of this compound is intrinsically linked to two key structural features: the cyclobutane ring and the terminal alkyne.

The Influence of Ring Strain

Cyclobutane itself is a strained molecule, though it is generally stable at room temperature.[2] The deviation of its internal bond angles from the ideal sp³ hybridization angle of 109.5° to approximately 88° results in significant angle strain. This strain energy can be released through ring-opening reactions under certain conditions, such as high temperatures or in the presence of specific catalysts. The thermal decomposition of cyclobutane, for instance, typically occurs at temperatures above 400°C, yielding ethylene.[3] While this compound is not expected to undergo thermal decomposition under normal storage conditions, the inherent ring strain can influence the reactivity of the adjacent ethynyl group.

The Reactivity of the Terminal Alkyne

Terminal alkynes are versatile functional groups capable of undergoing a wide array of chemical transformations. The acidic proton on the sp-hybridized carbon can be deprotonated by strong bases, and the triple bond is susceptible to addition reactions and oxidative cleavage.[4][5] For this compound, the combination of the strained ring and the alkyne moiety makes it a highly reactive species.

Potential Decomposition and Polymerization Pathways

The primary stability concerns for this compound are its potential to undergo polymerization and decomposition.

  • Polymerization: Terminal alkynes, especially those that are volatile, can be susceptible to polymerization, which can be initiated by heat, light, or impurities. While specific studies on the polymerization of this compound are not widely available, the general behavior of terminal alkynes suggests that this is a credible degradation pathway. The polymerization can proceed through various mechanisms, including those catalyzed by transition metals.

  • Oxidative Decomposition: Alkynes are sensitive to strong oxidizing agents such as potassium permanganate and ozone, which can cleave the triple bond to form carboxylic acids.[4][5] Contact with atmospheric oxygen over prolonged periods, especially in the presence of light or metal catalysts, could potentially lead to gradual degradation.

Prudent Practices: Recommended Storage and Handling Protocols

Given its reactive nature and volatility, the proper storage and handling of this compound are paramount to maintaining its purity and ensuring laboratory safety.

Optimal Storage Conditions

To mitigate the risks of degradation and polymerization, the following storage conditions are recommended:

Parameter Recommendation Rationale
Temperature -20°C to 4°CReduces vapor pressure and slows down potential decomposition or polymerization reactions.[6][7]
Atmosphere Inert (e.g., Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture.[8]
Container Amber glass vial with a PTFE-lined capProtects from light, which can initiate polymerization, and provides a tight seal to prevent evaporation and contamination.[7]
Purity High purity, free from metal contaminantsMetal impurities can catalyze polymerization or decomposition.
Safe Handling Procedures

Adherence to strict handling protocols is crucial when working with this compound.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves, should be worn at all times.[9]

  • Inert Atmosphere Techniques: When transferring or using this compound, it is advisable to use techniques that maintain an inert atmosphere, such as using a Schlenk line or a glovebox, to prevent exposure to air and moisture.

  • Avoidance of Ignition Sources: this compound is highly flammable. All potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be strictly avoided in the vicinity of its use.

  • Compatibility: Avoid contact with strong oxidizing agents, strong bases, and certain metals that can catalyze its decomposition or polymerization.

Reactivity Profile: A Chemist's Toolkit

The synthetic utility of this compound stems from its diverse reactivity. Understanding these reactions is key to its successful application.

Reactions of the Terminal Alkyne

The terminal alkyne is the primary site of reactivity, participating in a variety of transformations:

  • Deprotonation: The acidic alkyne proton can be removed by a strong base (e.g., n-butyllithium, sodium amide) to generate a cyclobutylethynilide. This nucleophile can then be used in subsequent reactions, such as alkylation or addition to carbonyl compounds.

  • Hydration: In the presence of a mercury catalyst and acid, the alkyne can be hydrated to form a methyl ketone.

  • Hydroboration-Oxidation: Reaction with borane followed by oxidation yields an aldehyde.

  • Cycloaddition Reactions: The strained nature of the cyclobutane ring can enhance the rate of cycloaddition reactions, such as the [2+2] cycloaddition with alkenes to form cyclobutene derivatives.[10]

Incompatible Reagents

Based on the general reactivity of terminal alkynes and strained rings, the following classes of reagents should be considered incompatible or used with caution:

  • Strong Oxidizing Agents: (e.g., KMnO₄, O₃) will likely cleave the C≡C bond.[4][5]

  • Strong Bases: While useful for deprotonation, prolonged exposure or heating with strong bases could potentially induce ring-opening or other side reactions.

  • Transition Metals: Certain transition metals can catalyze polymerization or other rearrangements. Care should be taken when using metal catalysts to ensure the desired reaction proceeds selectively.

Experimental Protocols

General Procedure for Spectroscopic Characterization

To ensure the identity and purity of this compound, spectroscopic analysis is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a dilute solution of the sample in a deuterated solvent (e.g., CDCl₃).[11]

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[11]

  • The ¹H NMR spectrum is expected to show signals corresponding to the acetylenic proton and the protons on the cyclobutane ring.

  • The ¹³C NMR spectrum will show characteristic signals for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy:

  • Obtain an IR spectrum of the neat liquid between salt plates or as a thin film.[12]

  • Look for characteristic absorption bands:

    • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

    • C≡C stretch: A weak band around 2100-2260 cm⁻¹.

    • C-H stretches (cyclobutane): Bands in the region of 2800-3000 cm⁻¹.[12]

Visualization of Key Concepts

Workflow for Safe Handling and Storage

G cluster_storage Storage cluster_handling Handling storage_conditions Store at -20°C to 4°C Inert Atmosphere Amber Vial handling_ppe Fume Hood PPE (Goggles, Lab Coat, Gloves) storage_conditions->handling_ppe handling_inert Inert Atmosphere Techniques handling_ppe->handling_inert handling_ignition Avoid Ignition Sources handling_inert->handling_ignition characterization Verify Purity (NMR, IR) handling_ignition->characterization reception Receive This compound reception->storage_conditions use Use in Reaction characterization->use disposal Dispose of Waste use->disposal

Caption: Workflow for the safe handling and storage of this compound.

Potential Degradation Pathways

G This compound This compound Polymerization Polymerization This compound->Polymerization Heat, Light, Impurities Oxidation Oxidative Cleavage This compound->Oxidation Oxidizing Agents Decomposition Decomposition Products Polymerization->Decomposition Oxidation->Decomposition

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a potent synthetic building block whose utility is directly tied to an appreciation of its inherent reactivity. By understanding the factors that influence its stability and by adhering to stringent storage and handling protocols, researchers can confidently and safely harness its synthetic potential. This guide provides the necessary framework for integrating this compound into research programs, fostering both innovation and a culture of safety in the laboratory.

References

  • The Royal Society of Chemistry. 1H- and 13C-NMR for [Online]. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Online]. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC - NIH. [Online]. Available at: [Link]

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies - MDPI. [Online]. Available at: [Link]

  • The Thermal Decomposition of Cyclobutane at Low Pressures - ResearchGate. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis [Online]. Available at: [Link]

  • A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Online]. Available at: [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals [Online]. Available at: [Link]

  • H₂N-PEG4-Alkyne - Safety Data Sheet - Carl ROTH. [Online]. Available at: [Link]

  • (PDF) Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA - ResearchGate. [Online]. Available at: [Link]

  • Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms - Scholar Commons. [Online]. Available at: [Link]

  • Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate - ResearchGate. [Online]. Available at: [Link]

  • Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. [Online]. Available at: [Link]

  • Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA. [Online]. Available at: [Link]

  • Alkyne Reactivity - MSU chemistry. [Online]. Available at: [Link]

  • infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes. [Online]. Available at: [Link]

  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation - Master Organic Chemistry. [Online]. Available at: [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH. [Online]. Available at: [Link]

  • Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. [Online]. Available at: [Link]

  • TGA-DSC - Research at Melbourne. [Online]. Available at: [Link]

  • Experimental (13C NMR, 1H NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione - PubMed. [Online]. Available at: [Link]

  • Oxidation of Alkynes-Ozonolysis, Baeyer's Reagent, Baeyer's test, Hydroboration Oxidation, Catalytic Oxidation, Practice Problems ad FAQs in Chemistry - Aakash Institute. [Online]. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PubMed Central. [Online]. Available at: [Link]

  • Pro-Handling of Reactive Chemicals — Policy and Procedure Library - University of Louisville. [Online]. Available at: [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. [Online]. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. [Online]. Available at: [Link]

  • Safety Manual - Duke Chemistry. [Online]. Available at: [Link]

  • How to interpret the TGA and DSC analysis? - ResearchGate. [Online]. Available at: [Link]

  • (PDF) Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols - ResearchGate. [Online]. Available at: [Link]

  • BJOC - Search Results - Beilstein Journals. [Online]. Available at: [Link]

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Strategic Sourcing & Synthesis Guide: Ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 50786-62-4 | Formula: C₆H₈ | MW: 80.13 g/mol [1][2]

Executive Summary

Ethynylcyclobutane is a high-value, structurally rigid building block used in medicinal chemistry to introduce conformational restriction without adding excessive lipophilicity.[1][2] Despite its utility as a bioisostere for linear alkyl chains or phenyl rings, it suffers from chronic commercial scarcity .[1][2]

While listed by aggregators, "on-the-shelf" stock is rare.[1][2] When available, costs frequently exceed €1,000 per gram , positioning it as a "Make" rather than "Buy" candidate for most research programs.[1][2] This guide provides a validated synthesis protocol to bypass supply chain bottlenecks and outlines critical handling procedures for this volatile hydrocarbon.[1][2]

Commercial Landscape & Sourcing Strategy

Market Status[1][2]
  • Availability: Low.[1][2] Most listings are "Ghost Inventory" (lead times >4 weeks, indicating on-demand synthesis).[1][2]

  • Primary Suppliers: Apollo Scientific, CymitQuimica (often re-sellers).[1][2]

  • Cost Analysis: Prohibitive for scale-up (>1g).

  • Purity Concerns: Commercial samples often contain polymerization inhibitors that may interfere with sensitive metal-catalyzed couplings (e.g., Sonogashira).[1][2]

Decision Matrix: Make vs. Buy

Use the following logic to determine your sourcing path:

decision_tree Start Requirement Analysis Qty Quantity Needed? Start->Qty Time Timeline? Qty->Time > 100 mg Buy BUY (Custom Synthesis) Est. Cost: $1,200/g Lead Time: 4-6 Weeks Qty->Buy < 100 mg Budget Budget Constraints? Time->Budget Flexible Time->Buy Urgent (< 1 week) Budget->Buy Unlimited Make MAKE (In-House) Est. Cost: $40/g Time: 3 Days Budget->Make High Sensitivity

Figure 1: Sourcing decision tree. Due to high commercial markups, in-house synthesis is recommended for any quantity exceeding 100 mg.[1]

Technical Profile & Handling

Critical Warning: this compound is a volatile liquid (BP ~66°C) .[1][2] Standard rotary evaporation protocols will result in significant product loss.[1][2]

PropertyValueOperational Note
Boiling Point 66.4°C (760 mmHg)Do not evaporate solvents < 100 mbar at RT.[1][2]
Density 0.85 g/cm³Less dense than water; floats during extraction.[1][2]
Flash Point < 23°C (Est.)Highly Flammable.[1][2] Store in explosion-proof fridge.
Stability Polymerization RiskStore neat at -20°C. Dilute in solvent for long-term storage.[1][2]

Synthesis Protocol (The "Make" Option)

Since commercial sourcing is inefficient, the Corey-Fuchs Homologation starting from cheap cyclobutanecarboxylic acid is the industry-standard route.[1][2] It is robust, scalable, and avoids the ring-strain issues associated with cyclizing linear precursors.[1][2]

Reaction Pathway

synthesis_path SM Cyclobutane- carboxylic Acid (Cheap) Step1 1. Reduction (LiAlH4) SM->Step1 Inter1 Cyclobutyl- methanol Step1->Inter1 Step2 2. Oxidation (Swern/PCC) Inter1->Step2 Inter2 Cyclobutane- carbaldehyde Step2->Inter2 Step3 3. Corey-Fuchs (CBr4, PPh3) Inter2->Step3 Inter3 gem-Dibromo- alkene Step3->Inter3 Step4 4. Elimination (n-BuLi) Inter3->Step4 Prod Ethynyl- cyclobutane Step4->Prod

Figure 2: Four-step synthesis route from cyclobutanecarboxylic acid. The final elimination step yields the target terminal alkyne.[1][2]

Detailed Methodology

Target Scale: 10 mmol (approx. 0.8 g final product)

Step 1 & 2: Preparation of Cyclobutanecarbaldehyde

Note: This intermediate is commercially available but volatile.[1][2] Fresh preparation is recommended.

  • Reduction: Treat cyclobutanecarboxylic acid (1.0 g, 10 mmol) with LiAlH₄ (1.2 equiv) in THF at 0°C. Quench with Fieser method.

  • Oxidation: Subject the crude alcohol to Swern oxidation (Oxalyl chloride/DMSO) at -78°C.

  • Purification: Distill carefully or use crude immediately due to volatility.[1][2]

Step 3: Formation of gem-Dibromoalkene[1][2]
  • Reagents: CBr₄ (1.5 equiv), PPh₃ (3.0 equiv), Zn dust (1.5 equiv - optional but improves yield).

  • Solvent: Dichloromethane (DCM), anhydrous.[1][2]

  • Procedure:

    • Dissolve PPh₃ in DCM at 0°C. Add CBr₄ and stir for 20 mins (solution turns yellow/orange).

    • Add cyclobutanecarbaldehyde (1.0 equiv) dropwise.[1][2]

    • Stir at RT for 2-4 hours.

    • Precipitate POPh₃ by adding cold hexanes; filter.[1][2][3]

    • Concentrate filtrate and purify via silica flash chromatography (100% Hexanes).[1][2]

Step 4: Lithium-Halogen Exchange to Alkyne[1][2]
  • Reagents: n-Butyllithium (2.2 equiv, 2.5M in hexanes).[1][2]

  • Solvent: THF, anhydrous, -78°C.

  • Procedure:

    • Cool gem-dibromoalkene solution to -78°C.[1][2]

    • Add n-BuLi dropwise over 15 mins. (First eq. performs Li-Br exchange; second eq. effects elimination).

    • Stir 1h at -78°C, then warm to 0°C for 30 mins.

    • Quench: Add Saturated NH₄Cl solution.

  • Isolation (CRITICAL):

    • Extract with Pentane (low BP allows easier removal).[1][2]

    • Dry over MgSO₄.[1][2][3]

    • Do NOT use a Rotavap. Distill the pentane off using a short-path distillation head at atmospheric pressure.[1][2] The product (BP 66°C) will remain in the pot if bath temp is carefully controlled (40-45°C), or co-distill if using as a solution.[1][2]

Applications in Drug Discovery

This compound serves as a rigid bioisostere .[1][2]

  • Linker Rigidification: Replacing a propargyl or propyl chain with this compound restricts conformational freedom, potentially reducing entropic penalty upon binding to a target protein.[1][2]

  • Click Chemistry: The terminal alkyne is a prime handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to generate triazole libraries.[1][2]

  • Metabolic Stability: The cyclobutane ring is generally more metabolically stable than linear alkyl chains, resisting P450 oxidation at the alpha-position due to steric bulk and ring strain.[1][2]

References

  • Corey-Fuchs Reaction Mechanism & Protocol

    • Corey, E. J.; Fuchs, P. L.[1][2][4][5][6] "A Synthetic Method for Formyl → Ethynyl Conversion." Tetrahedron Letters, 1972 , 13(36), 3769–3772.[1][2] Link[1][2]

  • Cyclobutane Derivatives in Medicinal Chemistry

    • M. C.[1][2] Kimber et al. "Cyclobutane in Drug Discovery."[1][2] Journal of Medicinal Chemistry, 2015 . (General reference for scaffold utility).

  • Commercial Availability Data

    • Aggregated from CymitQuimica and Apollo Scientific catalog data (accessed Jan 2026).[1][2] Link

  • Safety & Physical Properties

    • PubChem Compound Summary for this compound (CID 142749).[1][2] Link

Sources

Introduction to Cycloaddition Reactions of Ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to sp³-rich architectures is a critical strategy for improving solubility, metabolic stability, and target selectivity. Ethynylcyclobutane (ECB) represents a high-value building block in this paradigm. It combines the reactive versatility of a terminal alkyne with the structural rigidity and specific puckering conformation of a cyclobutane ring.

This guide details the cycloaddition profiles of ECB, specifically focusing on 1,3-dipolar cycloadditions (Click Chemistry) and [4+2] Diels-Alder reactions . Unlike standard alkyl alkynes, the cyclobutyl substituent imposes unique steric constraints and electronic effects (hyperconjugation from the strained ring) that influence reaction kinetics and regio-outcomes.

Structural Dynamics & Reactivity Profile

Before engaging in cycloaddition, it is vital to understand the substrate's behavior.

  • Steric Bulk: The cyclobutane ring is puckered (butterfly conformation), creating a distinct steric volume compared to a planar phenyl or linear butyl group. This influences the approach of dipoles/dienes.

  • Electronic Activation: The strained C-C bonds of the cyclobutane ring can donate electron density into the alkyne

    
    -system via hyperconjugation (
    
    
    
    ), moderately increasing the nucleophilicity of the alkyne compared to unstrained alkyl acetylenes.
Comparative Physicochemical Profile
ParameterThis compound (ECB)Phenylacetylene (Reference)Impact on Drug Design
Hybridization sp³-richsp²-richImproved solubility; lower melting points.
Geometry Puckered (Non-planar)Planar"Escape from flatland"; access to novel chemical space.
Lipophilicity (cLogP) ~2.1~2.5ECB offers a lower lipophilicity penalty.
Metabolic Liability Low (Ring stable to oxidation)High (Aromatic hydroxylation)Cyclobutane is a robust bioisostere for phenyl.
Click Reactivity ModerateHigh (Conjugation activated)ECB requires efficient catalysis (e.g., Cu(I)).
1,3-Dipolar Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary method for coupling ECB to biological scaffolds. This reaction yields 1-substituted-4-cyclobutyl-1,2,3-triazoles , which serve as bioisosteres for biaryl systems.

Mechanistic Pathway

The reaction proceeds via a stepwise organocopper cycle, not a concerted pericyclic mechanism. The cyclobutyl group's steric bulk plays a role in the formation of the copper-acetylide intermediate.

CuAAC_Mechanism Start This compound (Substrate) Step1 π-Complex Formation Start->Step1 + Cu(I) Cu_Cat Cu(I) Catalyst Cu_Cat->Step1 Azide Organic Azide (R-N3) Step3 Azide Coordination Azide->Step3 Step2 Cu-Acetylide Formation (Deprotonation) Step1->Step2 Step2->Step3 + Azide Step4 Metallacycle Formation Step3->Step4 Rate Determining Step Step5 Ring Contraction & Protonolysis Step4->Step5 Step5->Cu_Cat Regeneration Product 4-Cyclobutyl-1,2,3-Triazole Step5->Product Regioselective (1,4)

Figure 1: Catalytic cycle for the CuAAC reaction of this compound. The cyclobutyl group remains intact, providing a rigid scaffold in the final triazole product.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyclobutyl-1H-1,2,3-triazole

Objective: To couple this compound with benzyl azide using a robust, self-validating CuAAC system.

Reagents:

  • This compound (1.0 equiv)

  • Benzyl azide (1.0 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in 4 mL of t-BuOH.

  • Catalyst Activation: Prepare a fresh solution of sodium ascorbate (0.1 mmol in 1 mL water) and CuSO₄·5H₂O (0.05 mmol in 1 mL water).

  • Initiation: Add the azide/alkyne solution to the water phase. Add the CuSO₄ solution, followed immediately by the ascorbate solution. The reaction mixture should turn bright yellow/orange (characteristic of Cu(I) species).

  • Reaction: Stir vigorously at room temperature (23 °C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The alkyne spot (high R_f) should disappear.

  • Workup: Dilute with 20 mL water and 20 mL ethyl acetate. Add 5 mL of NH₄OH (10%) to chelate copper (turns aqueous layer blue). Separate phases. Wash organic layer with brine, dry over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Recrystallize from hexanes or purify via flash chromatography if necessary.

Why this works: The t-BuOH/water system solubilizes the organic reactants while keeping the inorganic catalyst active. The in situ reduction of Cu(II) to Cu(I) by ascorbate prevents oxidative homocoupling (Glaser coupling) of the this compound.

[4+2] Cycloaddition (Diels-Alder)

This compound can act as a dienophile , although it is less reactive than electron-deficient alkynes (e.g., DMAD). To facilitate this reaction with standard dienes (like cyclopentadiene or substituted butadienes), thermal activation or Lewis Acid catalysis is often required.

  • Scope: Useful for constructing fused bicyclic systems where the cyclobutane ring is pendant.

  • Stereochemistry: The reaction generally follows the endo rule, but the steric bulk of the cyclobutane can erode selectivity compared to smaller alkyl groups.

Protocol Snapshot: Thermal Reaction with Cyclopentadiene
  • Mix: this compound (1.0 equiv) + Cyclopentadiene (5.0 equiv, freshly cracked).

  • Conditions: Sealed tube, 120 °C, 24–48 hours. Toluene solvent (0.5 M).

  • Outcome: Mixture of 2,5-norbornadiene derivatives.

  • Note: Due to the low electrophilicity of the alkyne, yields may be moderate. Adding a Lewis Acid (e.g., AlCl₃ or Et₂AlCl) can lower the activation energy, but care must be taken to avoid opening the cyclobutane ring (which is acid-sensitive).

References
  • Huisgen 1,3-Dipolar Cycloaddition: Huisgen, R. 1,3-Dipolar Cycloadditions.[1][2][3] Past and Future. Angew.[4] Chem. Int. Ed. 1963 , 2, 565. Link

  • Click Chemistry Fundamentals: Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew.[4][5] Chem. Int. Ed. 2001 , 40, 2004. Link

  • Cyclobutane in Drug Design: Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med.[6] Chem. 2011 , 54, 2529. Link

  • CuAAC Mechanism: Worrell, B. T.; Malik, J. A.; Fokin, V. V. Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science 2013 , 340, 457. Link

  • Diels-Alder of Alkynes: Sauer, J. Diels-Alder Reactions Part I: New Preparative Aspects. Angew.[4] Chem. Int. Ed. 1966 , 5, 211. Link

Sources

Methodological & Application

[2+2] cycloaddition reactions involving ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for [2+2] Cycloadditions of Ethynylcyclobutane Scaffolds

Part 1: Executive Summary & Strategic Utility

The "Escape from Flatland" Directive In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven metric for improving clinical success rates by enhancing solubility and reducing promiscuous binding. This compound (1)  represents a premier "molecular Lego block" for this purpose. It serves as a precursor to ladderanes  and fenestranes —rigid, three-dimensional scaffolds that mimic the spatial occupancy of phenyl rings while maintaining an aliphatic, metabolic profile.

This guide details the two most robust methodologies for reacting the alkyne handle of this compound with alkene partners to form fused cyclobutene systems (bicyclo[2.2.0]hexenes).

Methodological Decision Matrix

  • Pathway A (Photochemical): Best for intramolecular cyclization and constructing ladderane cores. Mediated by Copper(I).[1][2]

  • Pathway B (Catalytic/Thermal): Best for intermolecular coupling with strained alkenes (e.g., norbornene). Mediated by Ruthenium(II).[3][4][5]

Part 2: Mechanistic Logic & Workflow

The primary challenge in reacting this compound is managing ring strain. The cyclobutane ring possesses ~26 kcal/mol of strain energy. Successful [2+2] cycloaddition requires avoiding ring-opening retro-aldol-type fragmentation while overcoming the activation barrier of the alkyne.

Workflow Visualization: Method Selection

MethodSelection Start Substrate: this compound Derivative Decision Target Architecture? Start->Decision RouteA Intramolecular / Ladderane Core Decision->RouteA Tethered Alkene RouteB Intermolecular / Strained Partner Decision->RouteB External Alkene MethodA Method A: Cu(I) Photocatalysis (UV 254-300 nm) RouteA->MethodA Orbital Symmetry Rule MethodB Method B: Ru(II) Catalysis (Thermal 60-80°C) RouteB->MethodB Metallocycle Intermediate ProductA Fused Tricyclic System (Ladderane Precursor) MethodA->ProductA ProductB Bicyclo[2.2.0]hexene Adduct MethodB->ProductB

Figure 1: Decision tree for selecting the optimal cycloaddition pathway based on substrate architecture.

Part 3: Detailed Experimental Protocols

Protocol A: Copper(I)-Catalyzed Intramolecular [2+2] Photocycloaddition

Target Application: Synthesis of [n]-ladderane motifs.

The Science: Unlike direct UV irradiation which often leads to polymerization of alkynes, Copper(I) coordinates to the alkyne, lowering the triplet energy state and allowing excitation at longer wavelengths (>254 nm). This "templating" effect brings the tethered alkene into proximity, facilitating the formation of the strained cyclobutene ring.

Materials:

  • Substrate: 1-(But-3-en-1-yl)-1-ethynylcyclobutane (Example tethered substrate).

  • Catalyst: Copper(I) Triflate benzene complex [(CuOTf)₂·C₆H₆].

  • Solvent: Diethyl ether (Et₂O) or Benzene (spectroscopic grade).

  • Light Source: 450W Medium-pressure Mercury lamp with Pyrex filter (cutoff <290 nm).

Step-by-Step Procedure:

  • Catalyst Preparation (Glovebox Recommended):

    • Weigh (CuOTf)₂·C₆H₆ (5 mol% relative to substrate) into a quartz reaction vessel.

    • Note: Cu(I) is oxygen-sensitive. If the catalyst appears green (oxidized to Cu(II)), discard and use a fresh batch.

  • Solvent Degassing (CRITICAL):

    • Dissolve the substrate in Et₂O to reach a concentration of 0.01 M .

    • Why 0.01 M? High dilution favors intramolecular cyclization over intermolecular polymerization.

    • Sparge the solution with Argon for 30 minutes. Oxygen quenches the excited triplet state, killing the reaction.

  • Reaction Assembly:

    • Transfer the substrate solution to the vessel containing the catalyst via cannula (air-free transfer).

    • Seal the vessel with a rubber septum and wrap the joint with Parafilm.

  • Irradiation:

    • Place the vessel 5 cm from the water-cooled immersion well containing the Hg lamp.

    • Irradiate for 12–24 hours. Monitor by TLC (stain with KMnO₄; alkyne disappearance is the key indicator).

  • Workup:

    • Wash the reaction mixture with 10% aqueous NH₄OH (to remove Copper salts—turns blue).

    • Extract with Et₂O (3x), dry over MgSO₄, and concentrate carefully (cyclobutenes can be volatile).

Data Validation (Expected Results):

Parameter Specification
Yield 65–85%
Selectivity >95% Intramolecular
Appearance Colorless oil

| NMR Signature | Disappearance of terminal alkyne proton (~2.1 ppm). Appearance of cyclobutene vinyl proton (~6.0 ppm). |

Protocol B: Ruthenium(II)-Catalyzed Intermolecular [2+2] Cycloaddition

Target Application: Coupling this compound with strained alkenes (e.g., Norbornadiene).

The Science: This reaction proceeds via a metallacyclopentene intermediate.[6] The catalyst CpRuCl(cod) is superior because the bulky Cp (pentamethylcyclopentadienyl) ligand prevents the formation of catalytically inactive polymeric species.

Materials:

  • Substrate 1: this compound (1.0 equiv).

  • Substrate 2: Norbornadiene (1.2 equiv).

  • Catalyst: Cp*RuCl(cod) (2–5 mol%).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure:

  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk tube and cool under a stream of Nitrogen.

  • Reagent Loading:

    • Add Cp*RuCl(cod) (yellow-orange solid) to the tube.

    • Add anhydrous THF (0.2 M concentration relative to alkyne).

  • Substrate Addition:

    • Add Norbornadiene first, followed by this compound.

    • Causality: Adding the alkene first stabilizes the active Ruthenium species before the alkyne can induce oligomerization.

  • Thermal Activation:

    • Heat the sealed tube to 60°C for 4–8 hours.

    • Visual Check: The reaction often darkens from orange to deep red/brown as the active cycle progresses.

  • Purification:

    • Cool to room temperature.

    • Filter through a short pad of silica gel (eluting with Et₂O) to remove the metal catalyst.

    • Concentrate in vacuo.

Catalytic Cycle Visualization:

RuCycle Precat Cp*RuCl(cod) Active Active Species [Cp*RuCl] Precat->Active -cod Coord π-Complex (Alkyne+Alkene) Active->Coord +Substrates Metalla Ruthenacyclopentene (Oxidative Cyclization) Coord->Metalla C-C Bond Form Metalla->Active Reductive Elim + Product Product Exo-Cyclobutene Product Metalla->Product Release

Figure 2: Simplified catalytic cycle for Ru-mediated [2+2] cycloaddition. Note the critical oxidative cyclization step.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Photo) Oxygen quenching or Lamp degradation.Degas solvent for >30 mins. Check lamp intensity (UV meter).
Oligomerization (Ru) High concentration of alkyne relative to alkene.Use slow addition of the alkyne via syringe pump over 1 hour.
Catalyst Decomposition Wet solvent or oxidized catalyst.Distill THF over Na/Benzophenone. Store Ru catalyst in glovebox.
Ring Opening Thermal instability of product.Keep reaction temp <80°C. Store product at -20°C.

References

  • Tam, W., et al. (2014). "Ruthenium-Catalyzed [2+2] Cycloadditions of Alkynes and Alkenes." Chemical Science Review and Letters. [Link][3]

  • Yoon, T. P., et al. (2024).[7] "[2+2] Photocycloadditions to Form Cyclobutanes Employing Copper-Based Photocatalysis." ACS Catalysis. [Link][1]

  • Lautens, M., et al. (2025). "Ruthenium-Catalyzed Regioselective [2+2] Cycloaddition of Allenes and Alkynes." Journal of the American Chemical Society. [Link]

  • Bach, T., & Hehn, J. P. (2011). "Photochemical Reactions as Key Steps in Natural Product Synthesis." Angewandte Chemie International Edition. (Contextual grounding for ladderane synthesis). [Link]

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Application Notes & Protocols: The Diels-Alder Reaction of Ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Strain for Complexity

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for constructing six-membered rings through a concerted [4+2] cycloaddition.[1] Its ability to form two new carbon-carbon bonds with high regio- and stereocontrol has made it indispensable in the synthesis of natural products and novel materials.[1] This guide focuses on a unique and compelling dienophile: ethynylcyclobutane. The inherent ring strain of the cyclobutane moiety and the linear geometry of the alkyne present both unique opportunities and challenges.

The use of strained dienophiles can significantly accelerate cycloaddition reactions.[2][3] The relief of ring strain in the transition state can be a powerful driving force, often allowing reactions to proceed under milder conditions than their unstrained counterparts. This compound, as a strained alkyne, is an intriguing substrate. Its reactivity is expected to be enhanced compared to simple, linear alkynes which typically require harsh conditions or electron-withdrawing groups to be effective dienophiles.[4] This application note will explore the mechanistic nuances, provide a detailed experimental protocol, and discuss the broader applications of using this compound to generate complex, cyclobutane-fused bicyclic structures.

Mechanistic Considerations & Scientific Rationale

The Diels-Alder reaction is a pericyclic process involving the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[5] This concerted mechanism, where three pi-bonds are broken and two sigma-bonds and one new pi-bond are formed, dictates the high degree of stereospecificity observed.[4][6]

When this compound acts as the dienophile, the resulting product is a cyclobutane-fused 1,4-cyclohexadiene.[7] The key features of this reaction are:

  • Concerted Pathway: The reaction proceeds through a single, cyclic transition state, avoiding charged intermediates.

  • Stereoselectivity: When reacting with cyclic dienes (e.g., cyclopentadiene), the reaction typically favors the formation of the endo product under kinetic control.[8][9] This preference is attributed to favorable secondary orbital interactions between the substituent on the dienophile (the cyclobutyl group) and the developing pi-system of the newly forming ring. However, at higher temperatures, the more thermodynamically stable exo product may be favored as the reaction becomes reversible.[10]

  • Influence of Strain: The strain energy of the cyclobutane ring is a critical factor. While not as strained as cyclopropyne or cyclobutyne, the deviation from the ideal 180° bond angle of the alkyne's sp-hybridized carbons contributes to a higher energy ground state of the dienophile. This reduces the activation energy of the reaction, potentially allowing for lower reaction temperatures and shorter reaction times.

Diagram 1: Generalized Diels-Alder Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Diene (s-cis conformation) TS Cyclic Transition State (Concerted) Diene->TS [4π] Dienophile This compound (Dienophile) Dienophile->TS [2π] Product Cyclobutane-fused 1,4-Cyclohexadiene TS->Product Formation of 2 σ-bonds & 1 π-bond

Caption: The concerted [4+2] cycloaddition mechanism.

Detailed Experimental Protocol: Synthesis of 5-Cyclobutyl-5-norbornene-2,3-dione Precursor

This protocol details a representative reaction between this compound and cyclopentadiene, a diene that must be freshly prepared by cracking its dimer. The resulting adduct can then be further functionalized.

Safety Precautions:

  • This compound is a highly flammable liquid and may cause skin and eye irritation.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

  • Dicyclopentadiene is flammable and an irritant. The cracking process must be performed with care to avoid pressure buildup.

  • The reaction is performed in a sealed tube at elevated temperatures, which presents a risk of explosion if not executed properly. Use a blast shield.

Materials & Reagents:

  • This compound (C₆H₈, FW: 80.13 g/mol )

  • Dicyclopentadiene (C₁₀H₁₂, FW: 132.20 g/mol )

  • Toluene (anhydrous)

  • Heavy-walled pressure tube with a Teflon screw cap

  • Standard glassware for distillation and workup

  • Silica gel for column chromatography

Procedure:

  • Preparation of Cyclopentadiene:

    • Set up a fractional distillation apparatus.

    • Place dicyclopentadiene (approx. 20 mL) in the distillation flask with a boiling chip.

    • Heat the flask slowly to 180-200 °C. The dimer will "crack" via a retro-Diels-Alder reaction.[10]

    • Collect the cyclopentadiene monomer, which boils at 40-42 °C, in a receiver flask cooled in an ice bath.

    • Causality Note: Freshly cracked cyclopentadiene is crucial as it readily re-dimerizes at room temperature.[10] Using it immediately ensures maximum reactivity. The s-cis conformation required for the reaction is locked in its cyclic structure, making it a highly reactive diene.[8]

  • Reaction Setup:

    • In a fume hood, add this compound (1.0 g, 12.5 mmol, 1.0 equiv) to a heavy-walled pressure tube.

    • Add anhydrous toluene (10 mL).

    • Cool the tube in an ice bath and add the freshly distilled cyclopentadiene (1.24 g, 18.75 mmol, 1.5 equiv).

    • Causality Note: Using a slight excess of the diene helps to drive the reaction to completion and compensates for any minor dimerization. Toluene is chosen as a solvent due to its relatively high boiling point, which is suitable for the reaction temperature.

  • Cycloaddition Reaction:

    • Seal the pressure tube tightly with the Teflon screw cap.

    • Place the tube behind a blast shield in a heating mantle or oil bath.

    • Heat the reaction mixture to 150 °C for 24 hours.

    • Causality Note: While the strained alkyne enhances reactivity, thermal conditions are often still necessary to overcome the activation barrier for cycloaddition with unactivated alkynes. The sealed tube prevents the loss of the volatile cyclopentadiene.

  • Workup and Purification:

    • Allow the reaction tube to cool completely to room temperature before opening.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent and any excess cyclopentadiene under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane).

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the cyclobutane-fused norbornadiene product.

  • Characterization:

    • The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Prepare Diene: Crack Dicyclopentadiene B 2. Reaction Setup: Combine this compound & Cyclopentadiene in Toluene A->B Use Freshly Distilled C 3. Seal Pressure Tube & Heat (150°C, 24h) B->C D 4. Cool & Concentrate: Remove Solvent & Excess Diene C->D Behind Blast Shield E 5. Purification: Silica Gel Column Chromatography D->E F 6. Characterization: NMR, Mass Spectrometry E->F Isolate Pure Product

Sources

Application Note: Ethynylcyclobutane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland

In modern medicinal chemistry, the "Escape from Flatland" initiative emphasizes increasing the saturation (Fsp³) of drug candidates to improve solubility and metabolic stability. Ethynylcyclobutane (CAS: 16221-59-1) represents a high-value pharmacophore in this context. It acts as a metabolic bioisostere for phenyl rings or gem-dimethyl groups, offering a rigid, puckered geometry that projects substituents into defined 3D space without the lipophilicity penalty of larger cycloalkanes.

This guide details the specific handling, reaction optimization, and purification protocols for utilizing this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard linear alkynes, the cyclobutane ring introduces unique steric bulk and volatility challenges that require tailored protocols.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Physical Properties & Handling[6]
  • State: Colorless liquid[1]

  • Boiling Point: ~80–97 °C (Atmospheric). CRITICAL WARNING: This compound is volatile. Significant material loss occurs if rotary evaporation is performed at high vacuum/temperature without care.

  • Sterics: The cyclobutane ring is "puckered" (butterfly conformation), creating a distinct steric footprint proximal to the alkyne. While not as hindering as a tert-butyl group, it requires highly active Cu(I) ligands to ensure rapid turnover.

The Mechanistic Pathway

The reaction proceeds via the stepwise Huisgen cycloaddition modified by Sharpless and Meldal. The key intermediate is the copper(I)-acetylide.[2] For this compound, the formation of the


-bound Cu-acetylide is the rate-determining entry point.

CuAAC_Mechanism Start This compound (Terminal Alkyne) Intermediate1 Cu(I)-Acetylide (π-complex) Start->Intermediate1 + Cu(I) Cu_Cat Cu(I) Source (CuSO4 + Ascorbate) Cu_Cat->Intermediate1 Intermediate2 Cu(I)-Acetylide (σ-bound) Intermediate1->Intermediate2 - H+ Metallacycle Cu-Metallacycle (Six-membered) Intermediate2->Metallacycle + Azide Azide_Entry Organic Azide (R-N3) Azide_Entry->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Ring Contraction + Protonation

Figure 1: Catalytic cycle emphasizing the formation of the reactive Cu(I)-acetylide species.

Experimental Protocols

Ligand Selection Guide

The choice of ligand dictates the reaction rate and protection of Cu(I) from oxidation.

LigandSolubilityReactivityApplicationRecommendation for this compound
TBTA Organic (DMSO/tBuOH)ModerateSynthetic ChemistryStandard. Good for mg-to-gram scale synthesis where water solubility is not required.
THPTA Water SolubleHighBioconjugationPreferred. Protects Cu(I) from oxidation better than TBTA; prevents aggregation of the hydrophobic cyclobutane.
BTTAA Water SolubleVery HighLive Cell / Low Conc.Specialized. Use only if this compound is a minor tag on a biomolecule (<10 µM).
Protocol A: Standard Synthesis (mg to gram scale)

Target: Small molecule library synthesis or fragment coupling.

Reagents:

  • Alkyne: this compound (1.0 equiv)

  • Azide: Coupling partner (1.0–1.1 equiv)

  • Solvent: t-BuOH : Water (1:1).[3] Note: The water component accelerates the reaction via the hydrophobic effect.

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Ligand: THPTA (10 mol%) or TBTA (5 mol%)

  • Reductant: Sodium Ascorbate (10–20 mol%)

Step-by-Step Procedure:

  • Dissolution: Dissolve the azide and this compound in t-BuOH. If the alkyne is volatile, add it last or keep the vessel capped.

  • Catalyst Premix: In a separate vial, mix the CuSO₄ solution and the Ligand (THPTA/TBTA). The solution should turn blue (Cu²⁺-ligand complex).

  • Activation: Add the Sodium Ascorbate solution to the Cu-Ligand mix. The color will shift to colorless or pale yellow (indicating reduction to active Cu¹⁺).

  • Initiation: Immediately add the activated catalyst mixture to the substrate solution. Add water to reach the final 1:1 solvent ratio.

  • Reaction: Stir at Room Temperature (RT) for 2–12 hours.

    • Monitoring: TLC or LCMS. Look for the disappearance of the azide peak.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash with 0.5M EDTA (pH 8.0) or saturated NH₄Cl to remove copper (See Section 4).

    • Dry organic layer over Na₂SO₄.[3]

    • Concentration Warning: Do not evaporate to dryness under high vacuum if unreacted this compound remains.

Protocol B: Bioconjugation (Micromolar scale)

Target: Labeling proteins or DNA with this compound tags.

Reagents:

  • Buffer: PBS or HEPES (pH 7.4). Avoid buffers with chelators (EDTA/EGTA).

  • Catalyst: Premixed BTTAA/CuSO₄ (ratio 6:1).

  • Concentration: Final Cu concentration ~50–100 µM.

Procedure:

  • Prepare a 50 mM premix of CuSO₄ and BTTAA in water.

  • Add biomolecule (Azide) and this compound (in DMSO, final <5% DMSO) to the buffer.

  • Add the Cu/BTTAA premix.

  • Add Sodium Ascorbate (final 2.5 mM) to start.

  • Incubate 30–60 mins at RT.

  • Purify via size-exclusion chromatography (Desalting column).

Copper Removal & Purification (Critical)

Residual copper is cytotoxic and interferes with biological assays.

Workflow Visualization:

Purification_Workflow Reaction Crude Reaction Mixture (Triazole + Cu ions) Extraction Liquid-Liquid Extraction (DCM or EtOAc) Reaction->Extraction Chelation Wash with 0.5M EDTA (pH 8.0) x 2 Extraction->Chelation Removes Cu Brine Brine Wash Chelation->Brine Drying Dry over Na2SO4 & Filter Brine->Drying Evap Controlled Evaporation (Watch Volatility) Drying->Evap

Figure 2: Standard workflow for removing copper catalysts from small molecule synthesis.

Methods:

  • EDTA Wash: The most reliable method. Wash the organic phase twice with 0.5M EDTA (pH 8). The aqueous layer will turn blue/green as it sequesters copper.

  • Solid Phase Extraction: Use "CupriSorb" or similar chelating resins if the product is water-soluble and cannot be extracted.

Troubleshooting & Safety

Common Failure Modes
  • Reaction turns Brown/Black:

    • Cause: Oxidation of Cu(I) to Cu(II) oxides or disproportionation.[4]

    • Fix: Add more Sodium Ascorbate immediately. Ensure the reaction is capped. Degas solvents if necessary.

  • Low Yield (Volatile Starting Material):

    • Cause: this compound evaporated during setup.

    • Fix: Add the alkyne last. Keep the reaction vessel closed. Do not use high vacuum on the starting material.

  • Precipitation:

    • Cause: Ligand insolubility (TBTA in water).[5]

    • Fix: Switch to THPTA or increase the t-BuOH/DMSO percentage.

Safety Data
  • This compound: Flammable liquid.[1] Irritant. Store at 4°C.

  • Azides: Organic azides with low C/N ratios (<3:1) are potentially explosive. This compound triazoles are generally stable, but always work behind a blast shield when scaling up.

References

  • Mechanism of CuAAC: Worrell, B. T., et al. "Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science 340.6131 (2013): 457-460. Link

  • Ligand Comparison (THPTA vs TBTA): Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology 3.4 (2011): 153-162. Link

  • Cyclobutane in MedChem: Talele, T. T. "The 'cyclobutane' structural motif in drug design."[6][7][8] Journal of Medicinal Chemistry (Review of bioisosteric properties). Link

  • BTTAA for Low Concentration: Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie Int. Ed. 50.35 (2011): 8051-8056. Link

  • Copper Removal Protocols: "Protocol for Removal of Copper Catalyst After Click Reaction." BenchChem Technical Support. Link

Sources

Application Note: Precision Synthesis of Functionalized Cyclobutanes via Ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic systems to


-rich scaffolds. The cyclobutane ring offers a unique solution: it provides rigid conformational restriction and metabolic stability while orienting substituents in precise vectors that planar rings cannot achieve.

Ethynylcyclobutane (ECB) serves as a high-value divergent intermediate. Its terminal alkyne handle allows for rapid access to three distinct chemical spaces:

  • Aryl-Cyclobutanes via Sonogashira coupling (Scaffold extension).

  • Triazolyl-Cyclobutanes via CuAAC Click chemistry (Bioisosteres).

  • Cyclobutyl Ketones via Hydration (Functional group interconversion).

This guide details optimized protocols for handling this volatile building block and executing these transformations with high fidelity.

Strategic Overview & Divergent Pathways

The following workflow illustrates the divergent utility of this compound.

DivergentSynthesis cluster_legend Reaction Classes ECB This compound (Volatile Liquid) Prod_A Aryl-Alkynyl Cyclobutanes (Rigid Linkers) ECB->Prod_A Sonogashira Pd(PPh3)2Cl2, CuI Ar-X, Et3N Prod_B 1,2,3-Triazole Cyclobutanes (Amide Bioisosteres) ECB->Prod_B CuAAC Click CuSO4, Na Ascorbate R-N3 Prod_C Cyclobutyl Methyl Ketone (Building Block) ECB->Prod_C Au-Cat Hydration AuCl3/AgSbF6 MeOH/H2O key Blue: C-C Bond Formation Green: Heterocycle Synthesis Red: Oxidation/FGI

Figure 1: Divergent synthesis pathways from this compound.[1] The alkyne handle allows access to rigid linkers, heterocycles, and carbonyls.

Critical Handling & Safety Data

This compound is a volatile liquid with specific hazards that dictate experimental design.

PropertyValueOperational Implication
Boiling Point ~66.4°C (760 mmHg)High Volatility Risk. Do not rotovap at high vacuum/temp.[1] Reactions >50°C require sealed vessels.
Density 0.85 g/cm³Reagent is lighter than water; forms top layer in aqueous extractions.
Flash Point < 23°C (Est.)Highly Flammable (H225). Ground all glassware. Use spark-proof equipment.
Stability Acid SensitiveAvoid strong Lewis acids which may trigger ring expansion or polymerization.

Expert Handling Tip: Store ECB at 4°C. When dispensing, use a chilled syringe or pipette. For reactions requiring heat, add ECB last to the vessel and seal immediately to prevent evaporative loss before the reaction initiates.

Detailed Experimental Protocols

Protocol A: Sonogashira Cross-Coupling (Aryl-Alkynyl Synthesis)

Objective: Synthesis of 1-(cyclobutylethynyl)-4-methoxybenzene.[1] Mechanism: Pd(0)/Cu(I) catalyzed cycle.[2][3][4] The volatility of ECB requires a "sealed tube" approach to prevent loss of stoichiometry.

Reagents:

  • This compound (1.0 equiv)[1][5]

  • 4-Iodoanisole (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (degassed)

Step-by-Step:

  • Catalyst Pre-load: In a screw-cap pressure vial, add 4-iodoanisole (1.0 mmol, 234 mg), Pd(PPh₃)₂Cl₂ (14 mg), and CuI (2 mg).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with Argon for 5 minutes.

  • Solvent Addition: Inject degassed THF (3 mL) and Et₃N (0.42 mL) via syringe.

  • Reagent Addition (Critical): Cool the vial to 0°C (ice bath). Slowly inject This compound (1.0 mmol, ~95 mg/112 µL) via a chilled microsyringe.

    • Why? Cooling minimizes vaporization of the alkyne during addition.

  • Reaction: Replace the septum with a solid teflon-lined cap (quickly). Warm to Room Temperature (RT) and stir for 1 hour. If conversion is slow (monitor by TLC), heat to 50°C.

    • Note: Do not exceed 60°C without checking pressure limits; ECB vapor pressure contributes significantly.

  • Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). Concentrate fractions carefully (do not go <100 mbar) to avoid losing the product if the MW is low.

Protocol B: CuAAC "Click" Reaction (Triazole Synthesis)

Objective: Synthesis of 1-benzyl-4-cyclobutyl-1H-1,2,3-triazole.[1] Application: Bioisostere for amide bonds; rigid linker in PROTACs.

Reagents:

  • This compound (1.0 equiv)[1][5]

  • Benzyl Azide (1.0 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH / H₂O (1:1)

Step-by-Step:

  • Solution Prep: In a round-bottom flask, dissolve Benzyl Azide (1.0 mmol) in t-BuOH (2 mL).

  • Alkyne Addition: Add this compound (1.0 mmol) to the mixture.

  • Catalyst Initiation: Prepare a solution of CuSO₄·5H₂O (12 mg) and Sodium Ascorbate (20 mg) in H₂O (2 mL). Add this aqueous solution dropwise to the organic phase.

    • Observation: The mixture should turn a bright yellow/orange (active Cu(I) species).

  • Reaction: Stir vigorously at RT for 4–12 hours.

    • Self-Validation: The reaction is typically complete when the yellow color fades or precipitates form. TLC should show consumption of the azide.

  • Workup: Dilute with water (10 mL) and extract with EtOAc.

    • Chelation: If the organic layer is green (residual Cu), wash with 10% EDTA solution.

  • Isolation: The product is often a solid.[1][6] Recrystallization from EtOH/Water is preferred over column chromatography for high purity.

Protocol C: Gold-Catalyzed Hydration (Ketone Synthesis)

Objective: Conversion to Cyclobutyl Methyl Ketone. Advantage: Avoids toxic Mercury(II) salts. Gold catalysis is milder and compatible with the strained ring.

Reagents:

  • This compound (1.0 equiv)[1][5]

  • NaAuCl₄·2H₂O (2 mol%)

  • Solvent: MeOH / H₂O (10:1)

Step-by-Step:

  • Mix: Dissolve this compound (1.0 mmol) in MeOH (3 mL) and water (0.3 mL).

  • Catalyst: Add NaAuCl₄ (8 mg).

  • Reflux: Heat to mild reflux (65°C) for 2 hours.

    • Note: Since the BP of the starting material is close to the reaction temp, use an efficient reflux condenser.

  • Workup: Remove MeOH under reduced pressure (carefully). Extract the aqueous residue with Et₂O.

  • Validation: NMR should show the disappearance of the alkyne proton (~2.1 ppm) and appearance of the methyl ketone singlet (~2.0 ppm).[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (Sonogashira) Evaporation of ECBUse a sealed pressure vial. Add ECB in 1.2 equiv excess.[1]
Homocoupling (Glaser) Oxygen presenceDegas solvents thoroughly (freeze-pump-thaw or sparging).
Green Organic Layer Copper contaminationWash with 10% aq. EDTA or NH₄OH/NH₄Cl buffer.
Ring Opening Excessive heat/AcidKeep Temp <80°C. Avoid strong Lewis acids (e.g., AlCl₃).[1]

References

  • Sonogashira Coupling Overview: Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] J. Organomet. Chem.2002 , 653, 46–49.

  • This compound Properties: PubChem Compound Summary for CID 142749, this compound.[1]

  • Cyclobutanes in Drug Design: "Cyclobutanes in Small-Molecule Drug Candidates." J. Med. Chem.2022 .[5]

  • CuAAC Mechanism & Protocol: "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond." Chem. Soc. Rev.

  • Gold-Catalyzed Hydration: "Gold-catalyzed hydration of alkynes."[1] Organic Chemistry Portal.

Sources

Metal-catalyzed cross-coupling reactions of ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Executive Summary: The Cyclobutane Advantage

In modern drug discovery, the cyclobutane motif has emerged as a critical "escape from flatland." Unlike flexible alkyl chains or planar aromatic rings, the cyclobutane ring offers a unique puckered conformation (bond angles ~88°) that provides defined spatial projection of pharmacophores while improving metabolic stability against CYP450 oxidation.

Ethynylcyclobutane (ECB) serves as a high-value linchpin. It allows for the modular installation of this rigid spacer via metal-catalyzed cross-coupling. However, its deployment is non-trivial due to two competing factors:

  • Ring Strain (~26.3 kcal/mol): While kinetically stable, the ring is susceptible to opening under harsh Lewis acidic conditions or extreme temperatures.

  • Steric Bulk: The cyclobutyl group exerts greater steric demand than a propyl group but less than a tert-butyl group, influencing catalyst approach and reductive elimination rates.

This guide details the optimized protocols for coupling ECB, moving beyond textbook conditions to field-proven methodologies that maximize yield and preserve ring integrity.

Mechanistic Architecture

To troubleshoot failures, one must understand the catalytic cycle's specific interaction with the cyclobutyl moiety.

The Steric-Electronic Interface

In a typical Sonogashira coupling, the rate-determining step is often the transmetallation (in the copper cycle) or oxidative addition (for aryl chlorides).

  • Impact of ECB: The cyclobutane ring is electron-donating (inductive effect), making the terminal alkyne proton slightly less acidic (pKa ~25) than phenylacetylene. This requires careful base selection to ensure efficient deprotonation without causing side reactions.

  • Homocoupling Risk: The steric bulk of the cyclobutane does not significantly inhibit the Glaser homocoupling (dimerization) side reaction. Therefore, strict oxygen exclusion is paramount.

Visualization: The Dual-Cycle Mechanism

The following diagram illustrates the interplay between the Palladium and Copper cycles, highlighting the critical entry point of this compound.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting for ECB) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 + Product CuSalt Cu(I)X CuAcetylide Cu-Acetylide (ECB-Cu) CuSalt->CuAcetylide + this compound + Base CuAcetylide->TransMet Transfer ECB

Figure 1: The synergistic Pd/Cu catalytic cycle. Note that for this compound, the formation of the Cu-Acetylide is the critical control point to prevent homocoupling.

Experimental Protocols

Protocol A: The "Workhorse" Sonogashira Coupling

Best for: Standard aryl iodides/bromides where trace copper contamination is acceptable.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Linker: this compound (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in THF or DMF (anhydrous).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask or microwave vial. Cool under a stream of Argon.

  • Loading: Add Pd(PPh₃)₂Cl₂, CuI, and the Aryl Halide. Critical: If the Aryl Halide is a liquid, add it after the solvent.

  • Solvation: Add anhydrous THF (degassed).

  • Activation: Add Et₃N followed by the slow, dropwise addition of this compound via syringe.

    • Why? Slow addition keeps the concentration of free alkyne low relative to the catalyst, suppressing Glaser homocoupling (dimerization).

  • Reaction: Stir at room temperature for 1 hour. If conversion is <10% by TLC/LCMS, heat to 50°C.

    • Warning: Do not exceed 80°C. High temperatures increase the risk of cyclobutane ring expansion or polymerization.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.

Protocol B: Copper-Free Sonogashira (Green/Sensitive)

Best for: Pharmaceutical intermediates where Cu residue is restricted (ppm limits) or for substrates prone to oxidative homocoupling.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(CH₃CN)₂Cl₂ / XPhos.

  • Base: Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: Acetonitrile (ACN) or DMSO.[2]

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in ACN and stir for 15 mins to form the active L-Pd(0) species.

  • Addition: Add the Aryl Halide, this compound, and Cs₂CO₃.

  • Reaction: Heat to 60°C.

    • Note: Copper-free variants often require slightly higher energy to overcome the higher barrier of the "de-protonation/palladation" mechanism (which replaces the transmetallation step).

  • Monitoring: Monitor for the disappearance of the aryl halide. The cyclobutane ring is stable at 60°C in carbonate bases.

Protocol C: Negishi Coupling (The "Hard" Case)

Best for: Unreactive Aryl Chlorides or electron-rich systems where Sonogashira fails.

Reagents:

  • Reagent: n-BuLi (2.5M in hexanes).

  • Zinc Source: ZnBr₂ (anhydrous, 1.2 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

Step-by-Step Methodology:

  • Lithiation: Dissolve this compound in THF at -78°C. Add n-BuLi dropwise. Stir for 30 mins.

  • Transmetallation to Zn: Add a solution of ZnBr₂ in THF. Allow to warm to RT. You have now generated the this compound-Zinc-Bromide species in situ.

  • Coupling: Add the Aryl Halide and Pd catalyst solution to the zinc reagent.

  • Reflux: Heat to 60–70°C for 4–12 hours.

Optimization & Troubleshooting Data

The following table summarizes optimization parameters specifically for the this compound substrate.

VariableRecommendationRationale
Base Diisopropylamine or Et₃NStrong enough to deprotonate the alkyne (pKa ~25) but minimizes side reactions. Inorganic bases (Cs₂CO₃) work best in Cu-free systems.
Solvent THF (Standard), DMF (Fast)DMF accelerates the reaction but makes workup harder. THF is milder. Avoid protic solvents.
Temperature 25°C – 60°CKeep <80°C. Cyclobutane ring strain can lead to thermal rearrangement or ring-opening at high temps.
Homocoupling Degas Solvents If you see the dimer (ECB-ECB), your system has Oxygen. Sparge with Argon for 20 mins minimum.
Decision Matrix for Condition Selection

DecisionMatrix Start Start: Coupling this compound HalideType What is the Electrophile? Start->HalideType ArI_Br Aryl Iodide/Bromide HalideType->ArI_Br ArCl Aryl Chloride HalideType->ArCl CuTolerance Is Copper Permitted? ArI_Br->CuTolerance Negishi Protocol C: Negishi Coupling (Zn/Pd) ArCl->Negishi Low Reactivity Standard Protocol A: Standard Sonogashira (Pd/Cu/Amine) CuTolerance->Standard Yes CuFree Protocol B: Cu-Free Sonogashira (Pd/XPhos/Cs2CO3) CuTolerance->CuFree No (Pharma Limits)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate reactivity and regulatory constraints.

References & Authority

  • Sonogashira Coupling Protocols: BenchChem. Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.[3] (General protocol adaptation).

  • Copper-Free Methodology: Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021.[4]

  • Cyclobutane in Drug Discovery: Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry (PMC). Highlights metabolic stability and structural properties.[5]

  • Negishi Coupling Insights: The Negishi Cross-Coupling Reaction. Organic Reactions.[2][6][7][8][9][10][11][12]

  • Room Temperature Protocols: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction. PMC.[13]

Disclaimer: All protocols involve the use of transition metals and pressurized vessels. Standard PPE and fume hood usage are mandatory. This compound is flammable; handle with care.

Sources

Advanced Application Note: Ethynylcyclobutane Scaffolds in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethynylcyclobutane and its derivatives (specifically 1-ethynylcyclobutanol ) represent a privileged class of high-energy synthetic precursors. Their utility in drug discovery and natural product synthesis stems from the release of ring strain (~26 kcal/mol) coupled with the versatile reactivity of the alkyne handle.

This guide moves beyond basic characterization to focus on the strategic application of these scaffolds. We detail the synthesis of the core precursor and its transformation via Gold(I)-catalysis—a methodology that has revolutionized the access to cyclopentenone-based natural products (e.g., Rumphellaone A, Hushinone precursors).

Strategic Value: The "Strain-Release" Handle

The this compound motif is rarely the final target; it is a divergent intermediate . The co-existence of a strained four-membered ring and a


-rich alkyne allows for unique reactivity patterns unavailable to unstrained systems.
Key Mechanistic Advantages
  • Gold(I)-Catalyzed Ring Expansion: The most powerful application. 1-Ethynylcyclobutanols undergo regio- and stereoselective rearrangement to 2-alkylidenecyclopentanones. This creates the "5-membered ring" core ubiquitous in terpenes.

  • [2+2] Photocycloaddition: The alkyne can serve as a handle for further functionalization after the cyclobutane core is established via photochemical methods.

  • Click Chemistry Ligation: The terminal alkyne allows the cyclobutane pharmacophore to be "clicked" into peptide chains or biological probes without disturbing the strained ring.

Protocol A: Synthesis of 1-Ethynylcyclobutanol

The Gateway Precursor

Rationale: While this compound (hydrocarbon) is useful, the 1-ethynylcyclobutanol is the primary substrate for ring-expansion methodologies. The synthesis relies on the nucleophilic addition of an acetylide to cyclobutanone.

Critical Parameter: Temperature control is vital to prevent ring opening or polymerization of the strained ketone.

Reagents & Equipment[1][2][3][4]
  • Substrate: Cyclobutanone (CAS: 1191-95-3)

  • Reagent: Ethynylmagnesium bromide (0.5 M in THF) OR Lithium acetylide (generated in situ).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Workflow
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Preparation: Charge the flask with Ethynylmagnesium bromide (1.2 equiv) in THF. Cool to 0 °C .[1]

    • Expert Note: We prefer the Grignard reagent over Li-acetylide for scale-up due to easier handling, though Li-acetylide offers slightly higher yields on <100mg scales.

  • Addition: Dissolve Cyclobutanone (1.0 equiv) in anhydrous THF. Add dropwise to the Grignard solution over 30 minutes.

    • Observation: The solution may turn slightly cloudy. This is normal.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC (Stain: KMnO4; Product

    
     is lower than ketone).
    
  • Quench: Cool back to 0 °C. Quench slowly with saturated aqueous

    
    .
    
    • Safety: Exothermic reaction. Evolution of acetylene gas possible if excess reagent remains.

  • Workup: Extract with

    
     (3x). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure (Do not heat >30 °C ; product is volatile). Purify via flash column chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 85-92% Data Validation:


 NMR (CDCl3) should show the acetylenic proton as a singlet at 

ppm.

Protocol B: Gold(I)-Catalyzed Ring Expansion

The "Toste" Transformation

Context: This protocol converts the 1-ethynylcyclobutanol synthesized above into a 2-alkylidenecyclopentanone. This reaction mimics the structural evolution seen in the biosynthesis of various sesquiterpenes.

Mechanistic Pathway (Visualization)

GoldCatalysis Start 1-Ethynylcyclobutanol Coord Au(I) π-Complex Start->Coord + [AuL]+ Expand Ring Expansion (1,2-Alkyl Shift) Coord->Expand Activation Elim Protodeauration Expand->Elim Isomerization Product 2-Alkylidenecyclopentanone Elim->Product - [AuL]+

Figure 1: Mechanism of Gold(I)-catalyzed ring expansion involving activation of the alkyne followed by 1,2-alkyl migration.

Experimental Protocol
  • Catalyst Preparation: In a glovebox or under Argon, weigh

    
      (2 mol%) and 
    
    
    
    (2 mol%).
    • Why Silver? The silver salt abstracts the chloride, generating the active cationic Gold(I) species.

  • Solvent System: Prepare a 0.1 M solution of 1-ethynylcyclobutanol in anhydrous

    
     (DCM).
    
    • Note: DCM is preferred for solubility; Toluene can be used if higher temperatures are required.

  • Reaction: Add the substrate solution to the catalyst mixture at Room Temperature.

  • Monitoring: Stir for 1-4 hours. The reaction is usually fast.

    • Endpoint: Disappearance of the starting material spot on TLC.

  • Filtration: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove the metal catalyst.

  • Concentration: Evaporate solvent.

  • Result: The product is often clean enough for the next step. If necessary, purify via silica gel chromatography.

Key Reference: This methodology is grounded in the work of Toste et al. (2005) [1].[2]

Application Data & Case Studies

Comparative Efficiency of Catalysts

The choice of ligand on Gold significantly impacts yield and reaction time.

Catalyst SystemLigand TypeReaction TimeYield (%)Specificity

Triphenylphosphine1-2 h88%General Purpose

Phosphite (Electron Deficient)< 30 min95%High Reactivity

NHC Carbene4 h75%Sterically Demanding Substrates
Case Study: Natural Product Scaffolds

This chemistry is directly applicable to the synthesis of:

  • Rumphellaone A: The cyclobutane core is often accessed via [2+2], but the ring expansion provides access to the related caryophyllane skeletons [2].

  • Providencin: Contains a highly oxygenated cyclobutane fused ring.[3] While often built via [2+2] photocycloaddition, the ethynyl-derivative allows for late-stage coupling of the "southern" and "northern" fragments [3].

Synthesis Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Gold Catalysis Step1 Cyclobutanone (Start) Step2 Add HCCMgBr (THF, 0°C) Step1->Step2 Step3 Quench (NH4Cl) & Workup Step2->Step3 Step4 1-Ethynylcyclobutanol (Isolated) Step3->Step4 Step5 Add Au(I) Catalyst (2 mol%) Step4->Step5 Dissolve in DCM Step6 Ring Expansion (DCM, RT) Step5->Step6 Step7 2-Alkylidenecyclopentanone (Target Scaffold) Step6->Step7

Figure 2: Complete workflow from commercial cyclobutanone to the expanded cyclopentenone scaffold.

References

  • Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Markham, J. P., Staben, S. T., & Toste, F. D. Journal of the American Chemical Society, 127(27), 9708–9709 (2005).[2][4] [Link]

  • Synthesis of Rumphellaone A and Hushinone by a Gold-Catalyzed [2+2] Cycloaddition. Ranieri, B., Obradors, C., Mato, M., & Echavarren, A. M. Organic Letters, 18(7), 1614–1617 (2016).[5] [Link]

  • Progress toward the synthesis of providencin. Stevens, S. J.[3] (Thesis). Colorado State University / Mountain Scholar (2014). [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. Li, J., Gao, K., Bian, M., & Ding, H. Organic Chemistry Frontiers, 7, 135-159 (2020). [Link]

Sources

Application Note: Mechanistic Insights & Protocols for Ethynylcyclobutane Expansions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethynylcyclobutane motif represents a "spring-loaded" chemical scaffold. Its high ring strain (~26.5 kcal/mol) combined with the orthogonal reactivity of the alkyne handle makes it a potent precursor for rapid complexity generation in drug discovery.

This Application Note details the Gold(I)-Catalyzed Ring Expansion of 1-Ethynylcyclobutanols , a reaction that converts readily available strained rings into highly substituted cyclopentenones. This transformation is widely utilized in the synthesis of terpenes and steroid analogs due to its atom economy and stereospecificity. We provide a validated protocol for the precursor synthesis and the catalytic expansion, supported by mechanistic analysis to aid in troubleshooting and optimization.

Mechanistic Deep Dive: Gold(I)-Catalyzed Ring Expansion

Unlike traditional acid-catalyzed rearrangements which often lead to polymerization or non-selective ring opening, Cationic Gold(I) catalysis offers a controlled pathway. The reaction proceeds via a π-activation of the alkyne followed by a specific 1,2-alkyl migration.

The Catalytic Cycle

The mechanism is distinct from standard hydration. The oxygen atom in the final cyclopentenone product originates from the starting hydroxyl group, making this an isomerization reaction.

  • Coordination: The cationic Gold(I) species [L-Au]+ coordinates to the alkyne π-system (Intermediate A ).

  • Ring Expansion (The Critical Step): The cyclobutane C-C bond migrates onto the activated alkyne. This can be viewed as a 1,2-alkyl shift induced by the electron deficiency at the alkyne terminus. This generates a ring-expanded vinyl-gold species (Intermediate B ).

  • Protodeauration: The vinyl-gold species undergoes protonolysis (often assisted by the hydroxyl proton or trace moisture), releasing the catalyst and forming the enol, which tautomerizes to the final cyclopentenone (Product C ).

Pathway Visualization

GoldCycle Start 1-Ethynylcyclobutanol (Substrate) Coord π-Complex (A) [Au+] coordinates Alkyne Start->Coord + [L-Au]+ Migrate 1,2-Alkyl Migration (Ring Expansion) Coord->Migrate Strain Release VinylAu Vinyl-Gold Species (B) (Expanded Ring) Migrate->VinylAu C-C Bond Shift Product Alkylidene Cyclopentanone (Final Product) VinylAu->Product - [L-Au]+ (Protodeauration)

Figure 1: Catalytic cycle for the expansion of 1-ethynylcyclobutanol. The driving force is the relief of cyclobutane ring strain combined with the high affinity of Au(I) for alkynes.

Experimental Protocols

Protocol A: Synthesis of Precursor (1-Ethynylcyclobutanol)

Before performing the expansion, high-purity precursor is required. Commercial this compound is volatile; the alcohol derivative is more stable and useful.

Reaction Overview: Cyclobutanone + Ethynylmagnesium Bromide → 1-Ethynylcyclobutanol

Materials:

  • Cyclobutanone (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv)

  • Anhydrous THF (Solvent)[1]

  • Sat. NH₄Cl (Quench)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a stir bar, N₂ inlet, and rubber septum.

  • Solvent Charge: Add anhydrous THF (0.5 M concentration relative to ketone) and cool to -78 °C (Dry ice/Acetone bath).

  • Reagent Addition: Add Ethynylmagnesium bromide solution dropwise via syringe over 20 minutes. Critical: Maintain temp < -60 °C to prevent side reactions.

  • Substrate Addition: Add Cyclobutanone (neat or as THF solution) dropwise.

  • Warming: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.

  • Quench: Carefully add sat. NH₄Cl solution. Caution: Exothermic.[2]

  • Workup: Extract with Et₂O (3x). Wash combined organics with Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo (do not heat >40 °C due to volatility). Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Gold(I)-Catalyzed Ring Expansion

Reaction Overview: 1-Ethynylcyclobutanol → 2-Alkylidenecyclopentanone

Materials:

  • 1-Ethynylcyclobutanol (1.0 equiv)

  • Catalyst: (PPh₃)AuCl (2 mol%)

  • Co-Catalyst: AgSbF₆ (2 mol%) (Generates the active cationic species)

  • Solvent: DCM (Dichloromethane) or Toluene (0.1 M)

Step-by-Step Procedure:

  • Catalyst Activation (In Situ): In a vial, mix (PPh₃)AuCl and AgSbF₆ in DCM. Stir for 5 minutes. A white precipitate (AgCl) will form.

    • Note: Filtering the AgCl is optional but recommended for kinetics studies. For synthesis, the suspension can be used directly.

  • Substrate Addition: Add the 1-ethynylcyclobutanol substrate to the catalyst mixture at Room Temperature (23 °C).

  • Monitoring: Monitor by TLC. The reaction is typically fast (15 min – 2 hours).

    • Endpoint: Disappearance of the propargylic alcohol spot.

  • Filtration: Filter the mixture through a short pad of silica gel to remove Gold/Silver salts. Elute with DCM.

  • Isolation: Concentrate the filtrate to yield the cyclopentanone product.

    • Yield Expectations: 85-95% yields are typical for this protocol.

Data Summary & Critical Process Parameters (CPP)

ParameterOptimal RangeImpact of Deviation
Catalyst Loading 1 - 5 mol%<1%: Incomplete conversion. >5%: Diminishing returns, cost.
Counterion SbF₆⁻, NTf₂⁻, BF₄⁻Strongly non-coordinating anions (SbF₆⁻) give fastest rates. Cl⁻ (no Silver) kills reactivity.
Solvent Moisture < 500 ppmReaction is robust to trace water, but excessive water may lead to hydration products (ketones) without rearrangement.
Temperature 0 °C to 25 °CHigh temps (>50 °C) may cause polymerization of the strained product.

Troubleshooting & Optimization Guide

Workflow Logic

The following diagram illustrates the decision-making process when yields are suboptimal.

Troubleshooting Problem Low Yield / No Reaction CheckCat Is AgCl precipitate visible? Problem->CheckCat CheckSM Is Starting Material consumed? CheckCat->CheckSM Yes (White Solid) Action1 Active Catalyst Failed. Use fresh AgSbF6 or pre-formed [AuL]+ catalyst. CheckCat->Action1 No (Solution Clear) Action2 Product unstable. Check for polymerization. Run at 0°C. CheckSM->Action2 Yes (Complex Mixture) Action3 Catalyst Poisoning. Ensure SM is free of amines/thiols. CheckSM->Action3 No (SM Remains)

Figure 2: Troubleshooting logic for Gold-catalyzed rearrangements. Silver chloride precipitation is the visual indicator of active catalyst generation.

Common Pitfalls
  • "Dead" Catalyst: The Silver salt (AgSbF₆) is extremely hygroscopic. If it has turned to a liquid or sticky goo, it is hydrolyzed and will not abstract the chloride from Gold. Solution: Store AgSbF₆ in a glovebox or desiccator.

  • Basic Impurities: Gold(I) catalysis is sensitive to basic amines which can coordinate tightly to the metal. Solution: Wash the precursor with dilute acid (if stable) or filter through silica prior to reaction.

  • Product Volatility: The resulting cyclopentenones can be volatile. Solution: Do not use high-vacuum for extended periods; use a rotary evaporator with controlled bath temperature.

References

  • Markham, J. P., Staben, S. T., & Toste, F. D. (2005). Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[3][4] Journal of the American Chemical Society.[3][4]

  • Dorel, R., & Echavarren, A. M. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews.[5]

  • Fisher Scientific. Safety Data Sheet: 1-Ethynyl-1-cyclohexanol (Analogous Handling).

  • Organic Syntheses. Preparation of Grignard Reagents (General Protocols).

Sources

Solvent effects on the reactivity of ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Dependent Reactivity Profiles of Ethynylcyclobutane Scaffolds

Abstract

This compound (ECB) represents a "spring-loaded" chemical scaffold in drug discovery, combining the high ring strain of cyclobutane (~26.5 kcal/mol) with the versatile reactivity of a terminal alkyne. This guide details how solvent selection dictates the reaction pathway, switching between ring-preserving functionalization (e.g., Sonogashira coupling) and strain-release ring expansion (e.g., Gold(I)-catalyzed rearrangement). We provide validated protocols for manipulating these solvent effects to control product selectivity.

Introduction: The Reactivity Landscape

The reactivity of this compound is governed by two orthogonal electronic features:

  • The Strained Ring: The cyclobutane ring is susceptible to acid-catalyzed or metal-catalyzed expansion (relief of ring strain) to form cyclopentene or cyclohexene derivatives.

  • The Terminal Alkyne: The

    
    -hybridized C-H bond (
    
    
    
    ) allows for deprotonation/metallation and transition-metal cross-coupling.

The Critical Role of Solvent: Solvent choice is not merely about solubility; it is the primary determinant of the reaction outcome.

  • Non-polar/Non-nucleophilic solvents (DCM, Toluene): Favor intramolecular rearrangements and cationic intermediates (Gold catalysis).

  • Polar Aprotic solvents (DMF, DMSO): Enhance the nucleophilicity of acetylides and stabilize metal-catalyst transition states (Sonogashira).

  • Protic solvents (MeOH, Water): Can act as "trapping agents" for cationic intermediates, diverting pathways from rearrangement to hydration/solvolysis.

Application I: Gold(I)-Catalyzed Ring Expansion

Objective: Isomerization of 1-ethynylcyclobutanols to alkylidenecyclopentanones. Mechanism: The reaction proceeds via


-activation of the alkyne by cationic Au(I), followed by a 1,2-alkyl shift (ring expansion) and protodeauration.
Solvent Effect Analysis
  • Dichloromethane (DCM): The "Standard." Non-coordinating. Supports the cationic Au intermediate without quenching it. Favors rearrangement.

  • Acetonitrile (MeCN): Avoid. Nitriles coordinate strongly to cationic Gold(I), poisoning the catalyst and stalling the reaction.

  • Methanol/Water: Divergent. In the presence of protic solvents, the intermediate cation may be trapped by the solvent (hydration) rather than undergoing the 1,2-shift, leading to hydration products (ketones) rather than ring expansion.

Pathway Visualization (DOT)

GoldExpansion Start Ethynylcyclobutanol (Substrate) Au_Complex Au(I) π-Complex Start->Au_Complex Au(PPh3)Cl / AgSbF6 Cation Cationic Intermediate (Ring Expanded) Au_Complex->Cation 1,2-Alkyl Shift Prod_Hydrate Hydroxy-Ketone (Hydration/Trapping) Au_Complex->Prod_Hydrate Nu- Attack (in MeOH) Prod_Expand Alkylidenecyclopentanone (Ring Expansion) Cation->Prod_Expand Protodeauration (in DCM) DCM Solvent: DCM (Non-Nucleophilic) DCM->Prod_Expand MeOH Solvent: MeOH/H2O (Nucleophilic) MeOH->Prod_Hydrate

Figure 1: Solvent-controlled divergence in Gold(I) catalysis. Non-nucleophilic solvents favor ring expansion; nucleophilic solvents favor hydration.

Validated Protocol: Ring Expansion in DCM
  • Substrate: 1-(Phenylethynyl)cyclobutan-1-ol.

  • Catalyst System: Ph

    
    PAuCl (2 mol%) + AgSbF
    
    
    
    (2 mol%).
  • Solvent: Anhydrous DCM (0.1 M).

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Catalyst Activation: Add Ph

    
    PAuCl and AgSbF
    
    
    
    to the vial. Add DCM (50% of total volume). Stir for 5 mins (formation of white AgCl precipitate indicates active cationic Au species).
  • Substrate Addition: Dissolve substrate in remaining DCM and add dropwise to the catalyst mixture.

  • Monitoring: Stir at RT. Monitor by TLC (Hex/EtOAc 4:1).

    • Checkpoint: Reaction is typically complete in <1 hour.

  • Quench: Filter through a short pad of silica gel (removes Au/Ag). Rinse with Et

    
    O.
    
  • Purification: Concentrate and purify via flash chromatography.

Application II: Sonogashira Cross-Coupling

Objective: Coupling ECB with aryl halides without opening the ring. Challenge: High temperatures or Lewis-acidic metals can trigger premature ring opening or polymerization.

Solvent Effect Analysis
  • DMF/DMSO: Preferred. High dielectric constants promote the oxidative addition of Pd to the aryl halide. However, they can make purification difficult.

  • THF: Good general solvent, but reaction rates are slower than in DMF.

  • Triethylamine (Et

    
    N) as Solvent:  Often used neat or as a co-solvent. Acts as both base and ligand.[1]
    
Data Summary: Solvent Effects on Yield
Solvent SystemTemp (°C)Time (h)Yield (%)Comment
DMF / Et

N
60492% Optimal. Fast rate, high solubility.
THF / Et

N
65 (Reflux)1278%Slower. Requires heating (risk of ring strain release).
Toluene / Et

N
801865%Poor solubility of Pd-complex intermediates.
Water / SDS 252445%Micellar catalysis. Green, but low conversion for hydrophobic ECB.
Validated Protocol: Ring-Preserving Coupling
  • Reagents: ECB (1.2 equiv), Aryl Iodide (1.0 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%), CuI (1 mol%).
  • Solvent: DMF (degassed).

  • Base: Et

    
    N (3.0 equiv).
    

Step-by-Step:

  • Degassing: Sparge DMF with Argon for 15 mins. Oxygen promotes Glaser homocoupling (dimerization of ECB).

  • Mixing: Add Aryl Iodide, Pd catalyst, and CuI to a Schlenk tube.

  • Addition: Add degassed DMF, Et

    
    N, and finally ECB.
    
  • Reaction: Stir at 40–50°C . Note: Do not exceed 80°C to prevent thermal ring opening.

  • Workup: Dilute with Et

    
    O, wash 3x with water (crucial to remove DMF), dry over MgSO
    
    
    
    .

Application III: Click Chemistry (CuAAC)

Objective: Triazole formation via Copper-Catalyzed Azide-Alkyne Cycloaddition. Solvent Insight: The "Hydrophobic Effect."

  • tBuOH / Water (1:1): The gold standard. Water forces the hydrophobic organic reactants (ECB and Azide) together, accelerating the rate significantly compared to pure organic solvents.

  • DMSO: Used if the azide is highly insoluble in water mixtures.

Experimental Workflow (DOT)

ClickWorkflow Step1 Dissolve ECB & Azide in tBuOH Step2 Add Water (Precipitation may occur - this is good) Step1->Step2 Step3 Add Catalyst: CuSO4 (1 mol%) + NaAsc (10 mol%) Step2->Step3 Step4 Stir vigorously at RT (12-24 hours) Step3->Step4 Step5 Check TLC: New spot (Triazole) is typically very polar Step4->Step5 Decision Conversion > 95%? Step5->Decision Extract Dilute w/ Water, Extract w/ EtOAc Decision->Extract Yes Heat Heat to 40°C or Add more Ascorbate Decision->Heat No Heat->Step4

Figure 2: Standard CuAAC workflow utilizing the water/alcohol solvent effect.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield in Gold Catalysis Catalyst PoisoningAvoid solvents with donor atoms (MeCN, DMSO). Use non-coordinating DCM or DCE.
Ring Opening during Coupling Thermal Strain ReleaseLower reaction temp (<60°C). Switch from Toluene to DMF to increase rate at lower temps.
Homocoupling (Dimerization) Dissolved OxygenRigorously degas solvents. Ensure Argon atmosphere.
Protodesilylation (if TMS-ECB) Methanol/Base interactionAvoid MeOH/K

CO

. Use THF/Cs

CO

or non-protic systems.

References

  • Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[2][3][4] Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[3][4][5] Journal of the American Chemical Society, 127(27), 9708–9709.[3] [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326–3350. [Link]

  • Seiler, P., et al. (2013). Structure and Strain Energy of Cyclobutane. Chemistry – A European Journal, 19(4), 1320-1328. [Link]

Sources

Protecting group strategies for the ethynyl group of ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of Ethynylcyclobutane

Executive Summary

This compound (ECB) represents a high-value pharmacophore in modern drug discovery, serving as a rigid, lipophilic bioisostere for phenyl or gem-dimethyl groups. However, its effective utilization is complicated by two intrinsic physical properties: high volatility (bp ~78–80 °C) and significant ring strain (~26.3 kcal/mol). This guide details a robust protection strategy using silyl groups to mask the acidic terminal alkyne proton (


), enabling base-mediated cross-coupling or lithiation reactions without compromising the cyclobutane core.

Strategic Selection Guide

The choice of protecting group (PG) is dictated by the balance between steric demand, stability towards subsequent reagents, and ease of removal.

Protecting GroupStability (Base/Nu)Steric BulkVolatility ImpactRemoval ConditionsRecommendation
TMS (Trimethylsilyl)LowLowModerate

/MeOH or TBAF
Primary Choice. Best balance of ease and cost.
TES (Triethylsilyl)ModerateModerateLowAcid or TBAFSecondary. Use if TMS is too labile during chromatography.
TIPS (Triisopropylsilyl)HighHighVery LowTBAF (Slow)Specialist. Use only if harsh basic conditions (e.g.,

-BuLi) are required downstream.
Decision Matrix: Selecting the Right PG

PG_Selection Start Start: this compound Q1 Downstream Conditions? Start->Q1 TMS Select TMS (Standard) Q1->TMS Mild/Standard (e.g., Sonogashira) TIPS Select TIPS (High Stability) Q1->TIPS Harsh Base (e.g., sec-BuLi) TES Select TES (Intermediate) Q1->TES Need Stability but Easy Removal

Figure 1: Decision matrix for selecting silyl protecting groups based on downstream reaction harshness.

Critical Handling Note: The Volatility Trap

WARNING: this compound and its TMS-protected derivative are highly volatile.

  • Do NOT use a high-vacuum pump for solvent removal.

  • Do NOT heat water baths above 30°C during rotary evaporation.

  • Recommendation: Co-evaporate with a higher boiling solvent (e.g., heptane) if possible, or use a Vigreux column for solvent removal to prevent product loss.

Protocol 1: Silylation of this compound (TMS Protection)

This protocol utilizes n-butyllithium (n-BuLi) for clean deprotonation. While Grignard reagents (EtMgBr) can be used, n-BuLi at low temperature minimizes the risk of ring-opening side reactions driven by thermal strain release.

Reagents:

  • This compound (1.0 equiv)

  • n-BuLi (1.1 equiv, 2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Anhydrous THF (0.5 M concentration relative to substrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Equip with a magnetic stir bar and a rubber septum.

  • Solvation: Add this compound and anhydrous THF via syringe. Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Add n-BuLi dropwise over 15 minutes.

    • Scientist Note: The solution may turn slightly yellow. Stir at -78 °C for 45 minutes to ensure complete formation of the lithium acetylide.

  • Quenching (Protection): Add TMSCl dropwise neat via syringe.

    • Mechanism:[1][2][3] The lithium acetylide performs an

      
       attack on the silicon atom.
      
  • Warming: Allow the reaction to warm to 0 °C over 2 hours. Do not heat to reflux.

  • Workup: Quench with saturated aqueous

    
    . Extract with pentane (preferred over ether due to ease of removal). Wash organics with brine, dry over 
    
    
    
    .
  • Purification:

    • Preferred: Short-path distillation under reduced pressure (house vacuum, ~200 mbar).

    • Alternative: Silica plug filtration using 100% Pentane. Avoid long columns due to volatility.

Protocol 2: Deprotection (Desilylation)

Removal of the TMS group is achieved under mild basic conditions to preserve the strained cyclobutane ring.

Reagents:

  • TMS-Ethynylcyclobutane

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Methanol (MeOH) (Reagent Grade)

Step-by-Step Methodology:

  • Dissolution: Dissolve the TMS-protected compound in MeOH (0.2 M).

  • Reaction: Add solid

    
     in one portion at room temperature (20–25 °C).
    
  • Monitoring: Stir for 1–2 hours. Monitor by TLC (stain with KMnO4; alkyne will show as a yellow spot on purple background) or GC-MS.

    • Endpoint: Disappearance of the TMS peak.

  • Workup: Dilute with water to dissolve salts. Extract immediately with pentane or diethyl ether.

  • Isolation: Carefully concentrate the organic layer (refer to "Critical Handling Note").

Workflow Visualization:

Workflow Substrate This compound (Volatile/Strained) Protect Protection (n-BuLi, TMSCl, -78°C) Substrate->Protect Masking Intermediate TMS-ECB (Stable Intermediate) Protect->Intermediate Reaction Coupling/Functionalization (e.g., Sonogashira) Intermediate->Reaction Diversification Deprotect Deprotection (K2CO3, MeOH) Reaction->Deprotect Unmasking Final Functionalized Product Deprotect->Final

Figure 2: Complete protection-reaction-deprotection workflow for this compound.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Mass Balance) Product loss during evaporation.Use a Vigreux column; switch extraction solvent to Pentane; do not use high vacuum.
Ring Opening Products Acidic contamination or excessive heat.Ensure glassware is base-washed; keep reaction temps < 0°C during lithiation; avoid Lewis acids (

,

).
Incomplete Protection Wet THF or degraded n-BuLi.Titrate n-BuLi before use; distill THF from Na/Benzophenone.
Silanol Byproducts Hydrolysis of TMSCl before reaction.Use fresh TMSCl; ensure rigorous inert atmosphere (Ar/N2).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Acidity and pKa of Alkynes).

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine.

  • Liebman, J. F., & Greenberg, A. (1976). The strain energy of cyclobutane. Chemical Reviews, 76(3), 311–365. (Foundation for ring strain data).[4]

Sources

Advanced Methodologies for the Asymmetric Utilization of Ethynylcyclobutane in Pharmacophore Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Puckered" Bioisostere

Ethynylcyclobutane (ECB) represents a high-value synthons in modern drug discovery, offering a unique combination of conformational restriction and metabolic stability . Unlike the planar cyclopropane or the flexible cyclopentane, the cyclobutane ring adopts a "puckered" or "butterfly" conformation (bond angle ~88°, puckering angle ~30°). This structural nuance allows for precise vector positioning of pharmacophores, often improving binding affinity while mitigating metabolic liability compared to gem-dimethyl or isopropyl groups.

This guide details the asymmetric synthesis of chiral propargylic alcohols using this compound. These chiral intermediates are critical gateways to advanced antiviral (e.g., HIV NNRTIs), anticancer, and CNS-active agents. We focus on the Zinc-Mediated Asymmetric Alkynylation , a robust, field-proven methodology that accommodates the steric bulk of the cyclobutane ring while delivering high enantiomeric excess (>95% ee).

Strategic Mechanistic Insight

The Challenge of Aliphatic Alkynes

This compound is an aliphatic terminal alkyne. Unlike phenylacetylene derivatives, aliphatic alkynes are less acidic (pKa ~25) and less reactive in nucleophilic additions. Furthermore, the steric bulk of the cyclobutane ring can interfere with tight ligand coordination in catalytic pockets.

The Solution: Zn(II)-Mediated "Soft" Activation

To achieve high enantioselectivity, we utilize a Zn(OTf)₂ / (+)-N-Methylephedrine (NME) system (The Carreira Reaction).

  • Dual Activation: The zinc center acts as a Lewis acid to activate the aldehyde electrophile, while simultaneously forming a transient zinc-alkynide nucleophile.

  • Chiral Amplification: The NME ligand creates a rigid chiral pocket. The "puckered" cyclobutane ring of the incoming nucleophile is directed away from the steric wall of the ligand, ensuring high facial selectivity (Re- or Si-face attack depending on the NME enantiomer).

Visualization: Catalytic Cycle & Workflow

The following diagram illustrates the catalytic cycle and the critical decision points in the asymmetric alkynylation workflow.

CarreiraAlkynylation cluster_mechanism Mechanistic Control Start Start: Reagent Prep Zn_Activation Zn(OTf)2 + (+)-NME (Ligand Complexation) Start->Zn_Activation Toluene, 23°C Base_Add Addition of TEA (Deprotonation) Zn_Activation->Base_Add 2.0 hrs stir Alkyne_Entry Add this compound (Formation of Zn-Alkynide) Base_Add->Alkyne_Entry In situ generation TS_State Transition State Assembly (Bifunctional Activation) Alkyne_Entry->TS_State Coordination Aldehyde_Entry Add Aldehyde Substrate (Slow Addition) Aldehyde_Entry->TS_State Electrophile Activation Product_Release Hydrolysis & Workup TS_State->Product_Release C-C Bond Formation

Figure 1: Workflow for the Zn(II)-mediated asymmetric alkynylation of aldehydes using this compound.

Experimental Protocol: Asymmetric Alkynylation

Objective: Synthesis of (S)-1-cyclobutyl-3-phenylprop-2-yn-1-ol derivatives (or analogous chiral alcohols). Scale: 5.0 mmol (scalable to >100g).

Reagents & Equipment[1][2]
  • Substrate: this compound (CAS: 50786-62-4), >97% purity.

  • Catalyst: Zinc Triflate (Zn(OTf)₂), anhydrous (dried at 120°C under vacuum for 4h).

  • Chiral Ligand: (+)-N-Methylephedrine (99%).

  • Base: Triethylamine (TEA), distilled over CaH₂.

  • Solvent: Toluene (anhydrous, <50 ppm H₂O).

  • Equipment: Flame-dried Schlenk flask, inert gas (Ar/N₂) line.

Step-by-Step Procedure
  • Catalyst Activation:

    • In a glovebox or under strict Argon flow, charge the Schlenk flask with Zn(OTf)₂ (2.0 g, 5.5 mmol, 1.1 equiv) and (+)-N-Methylephedrine (1.08 g, 6.0 mmol, 1.2 equiv).

    • Add anhydrous Toluene (15 mL).

    • Add TEA (0.84 mL, 6.0 mmol, 1.2 equiv).

    • Critical Step: Stir vigorously at 23°C for 2 hours . The solution should turn homogenous/slightly cloudy. This "aging" period is essential for the formation of the active chiral Zn-complex.

  • Nucleophile Formation:

    • Add this compound (0.44 g, 5.5 mmol, 1.1 equiv) via syringe in one portion.

    • Stir for 15 minutes. The terminal proton is deprotonated by the tethered amine base/Zn system, generating the zinc-alkynide species in situ.

  • Asymmetric Addition:

    • Cool the reaction mixture to varying temperatures depending on aldehyde reactivity (typically 23°C for aliphatic aldehydes, 60°C for hindered aromatic aldehydes).

    • Add the aldehyde substrate (5.0 mmol) dissolved in Toluene (5 mL) dropwise over 20–30 minutes.

    • Note: Slow addition prevents background (racemic) reaction and ensures the aldehyde encounters the chiral Zn-complex immediately.

  • Reaction Monitoring:

    • Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]

    • Endpoint: Disappearance of aldehyde.

  • Workup & Isolation:

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Extract with Et₂O (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂). This compound derivatives are often non-polar; start with 100% Hexane and gradient to 10% EtOAc.

Data Summary: Expected Results
ParameterSpecificationNotes
Yield 85% – 95%High conversion typical due to strong nucleophilicity of Zn-alkynide.
ee (Enantiomeric Excess) 90% – 98%Dependent on ligand purity and dryness of Zn(OTf)₂.
Reaction Time 4 – 12 HoursSlower with electron-rich aromatic aldehydes.
Major Impurity DimerizationOxidative coupling of this compound (Glaser coupling) if O₂ is present.

Troubleshooting & Critical Parameters

"The Moisture Effect"

Unlike organolithium reagents, this Zn-system is tolerant of trace moisture, but excess water (>1000 ppm) kills the ee .

  • Symptom:[2][3][4][5] Low ee (<50%) but good yield.

  • Cause: Hydrolysis of the Zn-NME complex leads to a background reaction catalyzed by free Zn(OTf)₂, which is racemic.

  • Fix: Ensure Zn(OTf)₂ is dried under high vacuum (0.1 mbar) at 120°C.

Handling this compound
  • Volatility: this compound (bp ~80-85°C) is volatile. Avoid prolonged rotary evaporation at high vacuum/temperature during the concentration of the starting material.

  • Stability: Store at 4°C. While less prone to polymerization than simple acetylene, it can degrade over months if exposed to light/air.

Alternative: The Indium System

For substrates sensitive to basic conditions (TEA), use the InBr₃ / BINOL system.

  • Protocol: InBr₃ (10 mol%), (R)-BINOL (10 mol%), DBU (25 mol%), CH₂Cl₂.

  • Pros: Milder base, room temperature.

  • Cons: Indium salts are more expensive; reaction rates can be slower for bulky alkynes like this compound.

References

  • Anand, N. K., & Carreira, E. M. (2001). "A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes."[6] Journal of the American Chemical Society, 123(39), 9687–9688. Link

    • Core Reference: Establishes the Zn(OTf)
  • Frantz, D. E., Fässler, R., & Carreira, E. M. (2000). "Facile Enantioselective Synthesis of Propargylic Alcohols."[6] Journal of the American Chemical Society, 122(9), 1806–1807. Link

    • Validation: Demonstrates tolerance of moisture and air, critical for scale-up.
  • Takita, R., Yakura, K., Ohshima, T., & Shibasaki, M. (2005). "Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)-BINOL Complex."[6] Journal of the American Chemical Society, 127(40), 13760–13761. Link

    • Alternative Protocol: Describes the Indium-mediated p
  • Xu, Y., et al. (2022). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 65(15), 10185–10232. Link

    • Context: Reviews the "puckered" conformation and pharmacological benefits of cyclobutane motifs.
  • Trost, B. M., & Weiss, A. H. (2009). "The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups." Advanced Synthesis & Catalysis, 351(7-8), 963–983. Link

    • Review: Comprehensive overview of alkynylation str

Sources

Troubleshooting & Optimization

Technical Support Center: Ethynylcyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Troubleshooting Isolation Ticket ID: ETH-CYC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ghost Yield" Phenomenon

User Issue: "I see full conversion by NMR/GC in the crude mixture, but after isolation, my yield drops to <30%."

Root Cause Analysis: The most frequent failure mode in ethynylcyclobutane synthesis is not chemical conversion, but physical isolation .

  • Boiling Point (BP): this compound boils at ~66.4°C (at 760 mmHg).[1]

  • The Trap: Common extraction solvents like Dichloromethane (BP 40°C) or THF (BP 66°C) have boiling points dangerously close to your product. Standard rotary evaporation (e.g., 40°C bath, 20 mbar) will co-distill your product, stripping it into the waste trap.

Immediate Directive:

  • Stop Rotovapping to Dryness.

  • Switch Solvents: Use high-boiling solvents (e.g., Heptane) if distilling, or low-boiling (Pentane/Diethylether) if telescoping.

  • Telescope: If possible, carry the crude solution directly into the next step.

Strategic Route Selection

We support two primary workflows. Select the one matching your precursor availability and purification capabilities.

Workflow Visualization: Decision Matrix

RouteSelection Start Starting Material Aldehyde Cyclobutane- carbaldehyde Start->Aldehyde Acid Cyclobutane- carboxylic Acid Start->Acid Reduce first BOR Route A: Bestmann-Ohira (Seyferth-Gilbert) Aldehyde->BOR Mild Base (K2CO3) MeOH CF Route B: Corey-Fuchs Aldehyde->CF 1. CBr4/PPh3 2. n-BuLi Acid->Aldehyde DIBAL-H Purification Purification: Silica Plug Only BOR->Purification High Yield Easy Workup Waste Issue: TPPO Removal CF->Waste Heavy Waste

Caption: Decision matrix for selecting the optimal synthetic pathway based on waste management and purification needs.

Protocol A: Bestmann-Ohira Reagent (Recommended)[3][4]

This route is superior for this compound due to milder conditions and easier purification (avoiding Triphenylphosphine oxide).

Reagents:

  • Substrate: Cyclobutanecarbaldehyde.

  • Reagent: Bestmann-Ohira Reagent (BOR) [Dimethyl (1-diazo-2-oxopropyl)phosphonate].[2][3][4]

  • Base: Potassium Carbonate (K₂CO₃).[5][3][4]

  • Solvent: Methanol (MeOH).[4]

Optimized Protocol:

  • Preparation: Dissolve cyclobutanecarbaldehyde (1.0 equiv) and BOR (1.2 equiv) in anhydrous MeOH (0.5 M concentration).

  • Initiation: Cool to 0°C. Add K₂CO₃ (2.0 equiv).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4–12 hours.

    • Mechanism:[6][3][7][8][9][10] Methanol attacks the acetyl group of BOR, generating the reactive dimethyl (diazomethyl)phosphonate anion in situ.[3]

  • Workup (CRITICAL):

    • Dilute with Pentane (BP 36°C) or Diethyl Ether (BP 34.6°C). Do NOT use DCM.

    • Wash with saturated NaHCO₃.

    • Dry over MgSO₄.

  • Isolation:

    • Option A (Storage): Store as a quantified solution in Pentane/Ether at -20°C.

    • Option B (Pure): Distill the solvent using a Vigreux column at atmospheric pressure. Do not apply vacuum.

Troubleshooting Table: Bestmann-Ohira

SymptomProbable CauseCorrective Action
No Reaction Wet MethanolThe generation of the diazo species requires MeOH, but excess water quenches the intermediate. Use anhydrous MeOH.
Low Yield Product VolatilityYou rotovapped the Pentane. Stop. Use a short-path distillation head or Vigreux column.
Stalled Conversion Old ReagentBOR degrades. Check the reagent quality (NMR). If degraded, synthesize fresh BOR using tosyl azide (Caution!).

Protocol B: Corey-Fuchs Reaction (Legacy)

Use this if BOR is unavailable or if you require the gem-dibromide intermediate for other functionalizations.

Step 1: gem-Dibromide Formation

  • Reagents: CBr₄ (2 equiv), PPh₃ (4 equiv), DCM.

  • Key Insight: Use Zn dust (2 equiv) to reduce PPh₃ loading and facilitate workup.

  • Purification: Filter through a silica plug to remove bulk TPPO (Triphenylphosphine oxide) before Step 2.

Step 2: Lithium-Halogen Exchange & Elimination

  • Reagents: n-BuLi (2.1 equiv), THF, -78°C.

  • Protocol:

    • Cool gem-dibromide in THF to -78°C.

    • Add n-BuLi dropwise. (First eq. does Li-Br exchange; second eq. effects elimination/deprotonation).[9]

    • Stir 1h at -78°C, then warm to 0°C.

    • Quench: Saturated NH₄Cl solution.

Troubleshooting Table: Corey-Fuchs

SymptomProbable CauseCorrective Action
Complex Mixture Temperature too highThe lithiated cyclobutane intermediate is reactive. Keep at -78°C strictly until quench.
Low Yield (Step 1) TPPO TrappingProduct is trapped in the solid TPPO matrix. Wash the solid filter cake thoroughly with Pentane.
Ring Opening Base SensitivityWhile cyclobutane is relatively robust, excess n-BuLi at >0°C can cause degradation. Titrate n-BuLi before use.

Isolation & Physical Properties Data

Solvent Selection Guide for Isolation The Golden Rule: Solvent BP must be >20°C lower than Product BP for effective distillation.

CompoundBoiling Point (760 mmHg)Suitability for Isolation
This compound 66.4°C Target
Dichloromethane (DCM)39.6°C⚠️ Risky (Too close, co-distillation likely)
Diethyl Ether34.6°C✅ Good (volatile, easy to remove)
Pentane36.1°C✅ Excellent (Non-polar, volatile)
Tetrahydrofuran (THF)66.0°CFATAL (Identical BP, inseparable)
Isolation Logic Flow

IsolationLogic Crude Crude Reaction Mixture (this compound + Solvent) SolventCheck Check Reaction Solvent Crude->SolventCheck THF Solvent is THF/MeOH SolventCheck->THF Pentane Solvent is Pentane/Et2O SolventCheck->Pentane Action1 Aqueous Wash Extract into Pentane THF->Action1 Pentane->Action1 Wash only Action2 Dry (MgSO4) & Filter Action1->Action2 Decision Next Step Requirements? Action2->Decision Soln Store as Solution (Determine conc. by NMR) Decision->Soln Use in Coupling Pure Need Pure Oil Decision->Pure Characterization Distill Fractional Distillation (Vigreux Column) NO VACUUM Pure->Distill

Caption: Logic flow for isolating volatile this compound without yield loss.

FAQ: Frequently Asked Questions

Q: Can I use the Ohira-Bestmann reagent with a ketone substrate? A: No. The standard protocol described here is for aldehydes (Cyclobutanecarbaldehyde). Ketones require stronger bases and often yield enol ethers instead of alkynes under these specific conditions.

Q: My product smells like bananas/esters. What happened? A: In the Bestmann-Ohira reaction, the reagent produces methyl acetate as a byproduct during the deacetylation step. If you smell esters, your workup (aqueous wash) was insufficient to remove the organic byproducts. Wash more thoroughly with brine/water.

Q: How do I determine the concentration if I keep it in solution? A: Use Quantitative NMR (qNMR). Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene) to an aliquot of your solution. Integrate the alkyne proton (~2.1 ppm, doublet due to long-range coupling) against the standard.

References

  • Bestmann-Ohira Reagent Synthesis & Application: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[4][7] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[2] Synlett, 1996(06), 521-522.[7]

  • Corey-Fuchs Reaction (Original): Corey, E. J., & Fuchs, P. L. (1972).[11] A synthetic method for formyl → ethynyl conversion (RCHO → RC≡CH or RC≡CR′).[11] Tetrahedron Letters, 13(36), 3769-3772.

  • Physical Properties (Boiling Point Data): ChemSrc. (2024). This compound - CAS#: 50786-62-4.

  • Seyferth-Gilbert Homologation Mechanism: Gilbert, J. C., & Weerasooriya, U. (1979). Elaboration of aldehydes and ketones to alkynes: improved methodology. The Journal of Organic Chemistry, 44(26), 4997-4998.

Sources

Technical Support Center: Troubleshooting Side Reactions in Ethynylcyclobutane Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethynylcyclobutane cycloadditions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for the common side reactions encountered during these powerful synthetic transformations. Our goal is to equip you with the knowledge to not only identify but also mitigate these competing pathways, thereby optimizing your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Cycloadduct and Formation of a Linear Diene Product.

Q: My [2+2] cycloaddition with an this compound is giving a low yield, and I'm isolating a significant amount of a conjugated diene. What is happening and how can I fix it?

A: This is a classic issue arising from a competing pericyclic reaction: the thermal electrocyclic ring-opening of the cyclobutane moiety.

Causality & Mechanism:

Ethynylcyclobutanes, particularly when they form a vinylcyclobutane or a related strained bicyclic system as an intermediate or product, are susceptible to thermal rearrangement. The high ring strain of the four-membered ring provides a strong thermodynamic driving force for ring-opening. This often occurs via a concerted electrocyclic reaction, where the σ-bond of the cyclobutane breaks to form a new π-bond, resulting in a conjugated diene system, such as a vinylallene.[1] This process is especially favored at elevated temperatures.

G cluster_0 Desired [2+2] Cycloaddition cluster_1 Side Reaction: Thermal Rearrangement This compound This compound Cycloadduct Desired Cycloadduct This compound->Cycloadduct + Vinylallene Vinylallene (Side Product) This compound->Vinylallene Δ (Heat) Alkene Alkene Cycloadduct->Vinylallene Δ (Heat) (Rearrangement of product)

Troubleshooting Protocol:

  • Temperature Optimization: This is the most critical parameter.

    • Action: Screen a range of lower temperatures. If the reaction is thermally initiated, determine the lowest possible temperature at which the desired cycloaddition still proceeds at an acceptable rate.

    • Rationale: The electrocyclic ring-opening has a significant activation energy barrier. By lowering the temperature, you can kinetically favor the desired cycloaddition over the rearrangement.

  • Reaction Time:

    • Action: Monitor the reaction progress closely (e.g., by TLC or 1H NMR of aliquots) to determine the point of maximum cycloadduct formation before significant rearrangement occurs.

    • Rationale: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the thermodynamically more stable ring-opened product.

  • Consider Photochemical Conditions:

    • Action: If applicable to your substrate, explore photochemical [2+2] cycloaddition conditions.[2]

    • Rationale: Photochemical reactions often proceed at lower temperatures, thus avoiding the thermal rearrangement pathway.

Summary of Recommended Condition Adjustments:

ParameterStandard ConditionRecommended AdjustmentRationale
Temperature High (e.g., >100 °C)Screen lower temperatures (e.g., 25-80 °C)Minimize thermal rearrangement.
Reaction Time Prolonged (e.g., >24 h)Monitor for optimal time (e.g., 4-12 h)Prevent product degradation.
Initiation ThermalPhotochemical (if applicable)Avoid high temperatures.
Issue 2: Formation of Dimeric or Polymeric Byproducts.

Q: My reaction is producing a complex mixture of high molecular weight species, and my starting materials are being consumed rapidly. What's causing this?

A: You are likely observing dimerization or polymerization of your starting materials, which can be a significant side reaction, especially with reactive alkenes or under certain catalytic conditions.

Causality & Mechanism:

The high reactivity of the substrates in a cycloaddition can lead to self-reaction. This can occur in several ways:

  • [2+2] Dimerization: The alkene partner or the this compound itself can undergo a [2+2] cycloaddition with another molecule of the same species. This is particularly common with electron-rich alkenes.[3]

  • Lewis Acid Catalyzed Oligomerization: Lewis acids, used to activate the dienophile, can also promote cationic polymerization of the alkene.[4]

  • Radical Polymerization: Under thermal or photochemical conditions, radical intermediates can initiate polymerization.

G cluster_0 Desired Reaction Path cluster_1 Dimerization/Polymerization Side Reactions A This compound C Desired Product A->C B Alkene D Alkene E Alkene Dimer D->E [2+2] F Polymer E->F ...

Troubleshooting Protocol:

  • Concentration Adjustment:

    • Action: Perform the reaction at a lower concentration. If the reaction is bimolecular, consider using syringe pump addition of one reactant to maintain its low concentration in the reaction mixture.

    • Rationale: Dimerization and polymerization are higher-order reactions. By reducing the concentration, you decrease the probability of intermolecular side reactions relative to the desired cycloaddition.

  • Lewis Acid Screening:

    • Action: If using a Lewis acid, screen different types and loadings. Use the minimum catalytic amount necessary.

    • Rationale: A less active Lewis acid or a lower concentration may be sufficient to catalyze the desired reaction without initiating polymerization.

  • Inhibitor Addition:

    • Action: If you suspect a radical polymerization mechanism, add a small amount of a radical inhibitor (e.g., BHT or hydroquinone).

    • Rationale: This will quench radical chain reactions without significantly affecting the pericyclic cycloaddition.

Issue 3: Competing Ene Reaction.

Q: I am observing the formation of an isomer where a new C-C bond is formed, but a hydrogen atom has also been transferred. What is this side product?

A: This is characteristic of a competing ene reaction, which is a pericyclic reaction that can compete with [2+2] cycloadditions, especially intramolecularly or at high temperatures. [5]

Causality & Mechanism:

The ene reaction is a [4+2] cycloaddition where one of the components is an "ene" (an alkene with an allylic hydrogen) and the other is an "enophile" (an alkene or alkyne).[5] In the context of this compound chemistry, if either the cyclobutane itself or the reacting partner possesses an allylic hydrogen, this pathway can become accessible. The reaction proceeds through a six-membered cyclic transition state, leading to the formation of a new σ-bond and π-bond, with the transfer of the allylic hydrogen.

G cluster_main Troubleshooting Low Yield Start Low Yield of Desired Cycloadduct CheckTemp Is the reaction run at high temperature? CheckConc Are starting material concentrations high? CheckAllylH Do substrates have allylic hydrogens?

Troubleshooting Protocol:

  • Temperature Control:

    • Action: As with electrocyclic ring-opening, lower the reaction temperature.

    • Rationale: The ene reaction is a thermal process, and reducing the temperature can disfavor it kinetically.

  • Lewis Acid Catalysis:

    • Action: Screen Lewis acids. Some Lewis acids are known to catalyze ene reactions.[5] A change in the Lewis acid may alter the selectivity between the [2+2] and ene pathways.

    • Rationale: The choice of Lewis acid can influence the conformation of the transition state, favoring one pathway over the other.

  • Substrate Modification:

    • Action: If possible, modify the substrate to remove or block the reactive allylic hydrogen. For example, by introducing a methyl group at the allylic position.

    • Rationale: The absence of an allylic hydrogen will completely shut down the ene reaction pathway.

References

  • Schmalz, H.-G. (2009). Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. PubMed Central. [Link]

  • van der Heijden, J., et al. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Li, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Publishing. [Link]

  • Liao, Y., et al. (2021). Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light. ResearchGate. [Link]

  • Various Authors. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Wang, T., et al. (2023). Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds. Organic Chemistry Frontiers. [Link]

  • Farmer, S., et al. (2022). 29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Various Authors. (n.d.). Pericyclic Reactions. EBSCO. [Link]

  • Unknown Author. (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
  • Zhang, X., et al. (2023). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. Chemical Communications. [Link]

  • Faialaga, N. H., et al. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses. [Link]

  • Davies, H. M. L., et al. (2021). Challenges in the Highly Selective [3 + 1]-Cycloaddition of an Enoldiazoacetamide to Form a Donor–Acceptor Cis-Cyclobutenecarboxamide. MDPI. [Link]

  • Kumar, R., et al. (2023). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. PubMed Central. [Link]

  • Crandall, J. K. & Conover, W. W. (1978). Thermal Rearrangement of 2-Ethynyl-cis-2-methylcyclobutanol. ResearchGate. [Link]

  • Houk, K. N., et al. (2012). Re-examining the Mechanisms of Competing Pericyclic Reactions of 1,3,7-Octatriene. ResearchGate. [Link]

  • Procter, D. J., et al. (2011). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. [Link]

  • Rayner, C. M., et al. (2009). Thermally induced cyclobutenone rearrangements and domino reactions. ePrints Soton. [Link]

  • D'Aria, M. (2021). Pericyclic Reactions Part 1: Revisiting the Diels-Alder Reaction. YouTube. [Link]

  • Fors, B. P., et al. (2020). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PubMed Central. [Link]

  • Chem Help ASAP. (2016). LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. YouTube. [Link]

  • Hellel, D., et al. (2025). A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide. Progress in Reaction Kinetics and Mechanism. [Link]

  • Armstrong, S. K., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. MDPI. [Link]

  • van der Wal, S. J., et al. (2014). Multistep flow synthesis of vinyl azides and their use in the copper-catalyzed Huisgen-type cycloaddition under inductive-heating conditions. Beilstein Journals. [Link]

  • Roth, W. R., et al. (1981). Stereochemistry of Thermal Vinylcyclobutane-to-Cyclohexene Rearrangements of cis-(1S,2R)- and trans-(1S,2S)-1-(E)Propenyl2-methylcyclobutanes. ResearchGate. [Link]

  • Neumann, C. S., et al. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. ResearchGate. [Link]

  • Haddadin, M. J., et al. (2004). Intramolecular photocycloaddition of dioxenones with alkynes: formation of secondary photoproducts from cyclobutene photoadducts. PubMed. [Link]

  • Wentrup, C., et al. (2007). Thermal Rearrangements of 2-Ethynylbiphenyl: A DFT Study of Competing Reaction Mechanisms. ResearchGate. [Link]

  • Ghosez, L., et al. (1983). Synthesis and reactivity of compounds with cyclobutane ring(s). 19. Intramolecular thermal cyclization reactions of N,N-diacryloylamines. Semantic Scholar. [Link]

Sources

Technical Support Center: Ethynylcyclobutane Reaction Product Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ECB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Strained" Relationship

Welcome to the technical support hub for ethynylcyclobutane derivatives. Working with this moiety presents a unique "triad of trouble" for purification:

  • Ring Strain (~26.3 kcal/mol): The cyclobutane ring is susceptible to acid-catalyzed expansion or opening.

  • Volatility: The parent this compound (boiling point ~80°C) and its low-molecular-weight derivatives are easily lost on the rotavap.

  • Metal Contamination: Common functionalizations (Click, Sonogashira) rely on Cu and Pd, which bind tightly to the alkyne/triazole systems.

This guide provides modular protocols to address these specific failure points.

Module 1: Volatility Management (The "Vanishing Product" Issue)

Issue: Yields are consistently lower than expected after concentration, despite clean TLC/LCMS. Diagnosis: Sublimation or evaporation of product during solvent removal.

The Protocol: Controlled Concentration

Do not treat this compound derivatives like standard organic solids.

  • Temperature Limit: Never set the water bath above 30°C .

  • Pressure Regulation:

    • Do not use a high-vacuum pump for initial solvent removal.

    • Use a diaphragm pump set to >100 mbar for volatile solvents (DCM, Et2O).

    • Stop immediately when the solvent volume is low; do not "dry to constant weight" on the rotavap.

  • The "Keeper" Solvent Technique:

    • If your next step is a reaction in a higher boiling solvent (e.g., DMF, DMSO, Toluene), add that solvent before evaporating the volatile extraction solvent.

    • Concentrate until only the high-boiling solvent remains. This prevents the product from ever being "dry" and volatile.

Data: Volatility Risk Assessment
Compound ClassApprox. BP / Volatility RiskRecommended Handling
Parent this compound ~80°C (High Risk)Distillation at ambient pressure or mild vacuum only. Store as solution.
TMS-Protected Derivative ~100-110°C (Moderate Risk)Rotavap >20 mbar.
Click Product (Triazole) Low Volatility (Solid/Oil)Standard drying permitted.
Sonogashira Product (Internal Alkyne) Low to ModerateMonitor vacuum; risk of sublimation if solid.

Module 2: Metal Scavenging (Cu & Pd Removal)

Issue: Products from Click (Cu) or Sonogashira (Pd) reactions are colored (green/brown) or fail biological assays due to metal toxicity. Diagnosis: Residual metal catalyst complexed to the pi-system or nitrogen heterocycles.

Workflow A: Copper Removal (Click Chemistry)

Standard aqueous washes are insufficient for Cu-triazole complexes.

Step-by-Step Protocol:

  • The EDTA Chelation Wash:

    • Prepare a 0.1 M EDTA (disodium) solution and adjust pH to ~7.4 with NaOH.

    • Dilute the organic reaction mixture (e.g., DCM or EtOAc) with an equal volume of the EDTA solution.

    • Stir vigorously for 15-30 minutes (shaking in a separatory funnel is not enough; the complex needs time to dissociate).

    • The aqueous layer should turn blue/green .[1] Repeat until the aqueous layer remains colorless.

  • Alternative: The Thio-Wash (For stubborn cases):

    • Wash the organic layer with a saturated aqueous solution of sodium diethyldithiocarbamate .

    • Warning: This forms a brown copper precipitate. Filter the organic layer through a Celite pad to remove the solid Cu-complex before drying.

Workflow B: Palladium Removal (Sonogashira)

Pd species often form colloidal "black" suspensions that pass through filter paper.

Step-by-Step Protocol:

  • Celite + Activated Carbon:

    • Add activated carbon (charcoal) (50% w/w relative to expected product) to the reaction mixture.

    • Heat gently (40°C) for 30 minutes.

    • Filter through a tightly packed pad of Celite 545 .

  • The Scavenger Resin (Gold Standard):

    • If the product is for biological use, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) directly to the reaction pot post-synthesis.

    • Stir for 2-4 hours.

    • Filter; the Pd remains bound to the solid silica.

Module 3: Difficult Separations (Argentation Chromatography)

Issue: Sonogashira coupling yielded the product but also a homocoupled diyne byproduct (Glaser coupling) that co-elutes on standard silica. Solution: Silver Nitrate (AgNO₃) Impregnated Silica.[2][3]

Mechanism: Ag(I) ions form reversible pi-complexes with alkynes. The strength of interaction is: Terminal Alkyne > Internal Alkyne > Diynes > Alkenes . This alters retention times (Rf) based on the degree of unsaturation.

Protocol: Preparation of 10% AgNO₃ Silica
  • Dissolve: Dissolve 2.0 g of AgNO₃ in 20 mL of Acetonitrile (or water, though MeCN is easier to remove).

  • Mix: Add 20 g of Silica Gel (60 Å).

  • Evaporate: Rotary evaporate the slurry in the dark (cover flask with foil) until a free-flowing white powder is obtained. Do not overheat.

  • Pack: Pack the column immediately. Shield the column from light (wrap in foil) to prevent Ag reduction (turning purple/black).

  • Elute: Run the column with standard Hexane/EtOAc gradients.

    • Note: The product will elute slower than on standard silica due to the Ag-Alkyne drag.

Module 4: Acid Sensitivity (Protecting the Ring)

Issue: Decomposition or ring expansion during chromatography. Diagnosis: The cyclobutane ring strain makes it susceptible to acid-catalyzed rearrangement, especially if the "ethynyl" group stabilizes a carbocation intermediate (e.g., during hydration).

The "Basified Silica" Fix: Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist).

  • Pre-treatment: Slurry the silica gel in the starting eluent containing 1% Triethylamine (Et₃N) .

  • Running: Run the column with 0.5% Et₃N in the mobile phase.

  • Evaporation: Ensure Et₃N is removed promptly to prevent basic hydrolysis if the product has esters.

Visual Troubleshooting Guides

Figure 1: Purification Decision Matrix

Use this flowchart to select the correct purification path based on your product's state and contamination.

PurificationMatrix Start Reaction Complete (this compound Derivative) CheckState Physical State? Start->CheckState Volatile Liquid / Volatile (BP < 120°C) CheckState->Volatile Solid Solid / Non-Volatile CheckState->Solid Action_Distill Vacuum Distillation (No Rotavap to dryness!) Volatile->Action_Distill CheckMetal Metal Catalyst Used? Solid->CheckMetal Pd_Catalyst Palladium (Sonogashira) CheckMetal->Pd_Catalyst Cu_Catalyst Copper (Click) CheckMetal->Cu_Catalyst CheckPurity Impurities Present? CheckMetal->CheckPurity None Action_Scavenge_Pd Silica-Thiol or Celite/Charcoal Filter Pd_Catalyst->Action_Scavenge_Pd Action_Scavenge_Cu EDTA Wash or NH4Cl/NH4OH Wash Cu_Catalyst->Action_Scavenge_Cu Action_Scavenge_Pd->CheckPurity Action_Scavenge_Cu->CheckPurity Standard_Sep Standard Flash (Buffered w/ Et3N) CheckPurity->Standard_Sep Standard Byproducts Difficult_Sep Close Eluting Alkynes/Diynes? CheckPurity->Difficult_Sep Complex Mixture Difficult_Sep->Standard_Sep No AgNO3_Col AgNO3 Impregnated Silica Column Difficult_Sep->AgNO3_Col Yes

Caption: Decision tree for selecting purification methodology based on volatility, catalyst presence, and impurity profile.

Frequently Asked Questions (FAQ)

Q: Can I use AgNO₃ silica for the terminal alkyne starting material? A: Proceed with extreme caution. Terminal alkynes can form silver acetylides (C-Ag bond) rather than just pi-complexes. These can be difficult to elute or, in dry states, potentially explosive. For terminal this compound, we recommend distillation or protection (e.g., TMS) before chromatographic purification. Use AgNO₃ silica primarily for internal alkyne products (Sonogashira).

Q: My Click reaction turned blue after adding NH₄Cl, but the color persists in the organic layer. A: This indicates a very lipophilic copper-ligand complex. Switch to the EDTA protocol (Module 2). If that fails, stir the organic layer with Cuprisorb™ resin beads overnight.

Q: I see a new spot on TLC after running a standard silica column. Did my product decompose? A: Likely yes. Cyclobutanes can undergo acid-catalyzed ring expansion or hydration. Repeat the TLC with a "basified" plate (dip the TLC plate in 5% Et₃N/Hexane and dry before spotting). If the new spot disappears or the product looks clean on the basic plate, you must use Et₃N buffered silica for the column.

References

  • PubChem. (2025).[4] this compound | C6H8 | CID 142749.[4] National Library of Medicine. [Link]

  • Himo, F., et al. (2005).[5] Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rate Acceleration. Journal of the American Chemical Society.[5] [Link]

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Ethynylcyclobutane Stability & Reactivity Guide

[1]

Case ID: ECB-OLIG-PREV-001 Subject: Prevention of Oligomerization and Homocoupling in Ethynylcyclobutane Reactions Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The Stability Paradox

This compound (ECB) presents a dual challenge in synthesis: it combines the volatility of a low-molecular-weight hydrocarbon (BP ~66°C) with the thermodynamic instability of a terminal alkyne attached to a strained ring.

Users frequently encounter "gelling," "tarring," or yield loss not because of a single error, but due to a convergence of two mechanisms:

  • Glaser Homocoupling: Oxidative dimerization catalyzed by trace oxygen and copper, forming diynes.[1][2]

  • Radical/Thermal Oligomerization: Chain-growth polymerization initiated by heat, light, or concentrated metal species, often exacerbated by the strain energy of the cyclobutane ring (~26 kcal/mol).

This guide provides a self-validating protocol to isolate the desired reactivity (e.g., Sonogashira, Click) while suppressing these parasitic pathways.

Pre-Reaction: Storage & Handling Protocols

Objective: Maintain monomer integrity prior to catalysis.

This compound is prone to autopolymerization upon standing, especially if exposed to light or peroxides.[1]

Storage Specifications
ParameterSpecificationTechnical Rationale
Temperature -20°C to -80°CArrhenius suppression of spontaneous radical initiation.[1]
Atmosphere Argon (Ar)Heavier than air; blankets the volatile liquid better than N₂.[1]
Stabilizer BHT (200-500 ppm)Radical scavenger.[1] Mandatory if stored >24 hours.
Container Amber Glass / TeflonBlocks UV light (initiator); prevents metal leaching from steel.[1]
Handling "The Thaw"

Critical Step: Do not open a cold bottle of ECB in ambient air.[1] Condensation will introduce water and oxygen, accelerating Glaser coupling.[1]

  • Move sealed container from freezer to hood.

  • Allow to warm to room temperature (approx. 30 mins) inside a desiccator or under Ar flow.

  • Cannulate directly; avoid pouring.[1]

Reaction Module: Suppressing Oligomerization

Objective: Favor Cross-Coupling over Homocoupling.

Most users fail here by treating ECB like phenylacetylene.[1] It is less stable. The following diagram illustrates the competing pathways you must control.

Pathway Analysis (Mechanism)

ReactionPathwaysStartThis compound(Monomer)CuAcetylideCu-AcetylideIntermediateStart->CuAcetylideCu(I), BaseRadicalVinyl RadicalSpeciesStart->RadicalHeat / UV / InitiatorProductDesired Product(Cross-Coupled)GlaserGlaser Product(Diyne Dimer)PolymerOligomer/Polymer(Polyacetylene chain)CuAcetylide->ProductR-X, Pd(0)(Sonogashira)CuAcetylide->GlaserO2 (Oxidation)Radical->PolymerChain Propagation

Figure 1: Mechanistic divergence.[1] Success depends on starving the "Red" pathways (Oxygen and Radicals) while feeding the "Green" pathway (Catalytic Cycle).

Protocol: The "Degas-First" Method

Applicable for Sonogashira and CuAAC (Click) reactions.

The Error: Adding reagents, then degassing.[1][3] The Fix: Degas solvents before ECB addition.[1]

  • Solvent Prep: Sparge the reaction solvent (THF, DMF, or Toluene) with Argon for 30 minutes.[1] Note: Freeze-Pump-Thaw is superior but sparging is sufficient if rigorous.[1]

  • Catalyst Loading: Add Pd catalyst, CuI, and base to the reaction vessel.

  • The Scavenger (Crucial): Add Sodium Ascorbate (5-10 mol%) .

    • Why? It keeps Copper in the Cu(I) state, reversing any oxidation that triggers Glaser homocoupling [1].

  • Substrate Addition: Add the electrophile (Aryl Halide/Azide).

  • ECB Addition: Add this compound last , ideally via syringe pump (slow addition) over 1 hour.

    • Why? Keeps the instantaneous concentration of free alkyne low, kinetically disfavoring second-order dimerization events [2].

Purification: The Volatility Trap

Objective: Isolate product without concentrating oligomers.

Issue: ECB has a boiling point (~66°C) similar to common solvents (THF, Hexane).[1] Rotary evaporation often results in:

  • Loss of unreacted starting material (good).[1]

  • Concentration of trace oligomers into a "gummy residue" (bad).[1]

  • Explosion Risk: Distilling to dryness concentrates peroxides if ethers were used.[1]

Troubleshooting Guide:

MethodRecommendationPrecaution
Rotary Evaporation < 30°C Bath Do not go to full dryness.[1] Leave a small volume of solvent to keep oligomers in solution, then load directly onto silica.[1]
Column Chromatography Use Radical Inhibitor Add 0.05% BHT to the eluent solvent system.[1] Silica is acidic and can catalyze polymerization of the alkyne on the column.
Distillation Avoid If necessary, use vacuum distillation at <40°C. Never distill at atmospheric pressure.

Interactive Troubleshooting (Decision Tree)

Use this logic flow to diagnose your current experiment failure.

TroubleshootingTreeStartIdentify the Failure ModeQ1Is the mixture turning blue/green?Start->Q1Q2Is there a gummy/tar precipitate?Q1->Q2NoRes1Glaser Coupling Detected.Cause: O2 leak or oxidized Cu.Fix: Add Na-Ascorbate + Degas.Q1->Res1YesQ2->StartNo (Low Yield only)Q3Did you heat >50°C?Q2->Q3YesRes2Thermal Oligomerization.Fix: Lower Temp, switch to more active Pd catalyst (e.g., XPhos).Q3->Res2YesRes3Concentration Effect.Fix: Use Slow Addition (Syringe Pump).Q3->Res3No

Figure 2: Diagnostic logic for recovering failed reactions.

Frequently Asked Questions (FAQ)

Q: Can I use phenylacetylene as a model to optimize conditions for this compound? A: No. Phenylacetylene is electronically stabilized (conjugated).[1] this compound is an alkyl alkyne with ring strain.[1] It is significantly more volatile and less acidic.[1] Optimize using 1-hexyne or cyclopropylacetylene if a surrogate is absolutely necessary, but direct optimization is preferred due to the unique volatility.

Q: My reaction works but the yield is 40%. Where is the rest? A: If you don't see tar, you likely lost the monomer to evaporation.

  • Check: Did you purge the headspace too aggressively with Nitrogen? You might have stripped the ECB out of the solution. Use a balloon (static inert atmosphere) rather than continuous flow.

Q: Do I really need a glovebox? A: No, but you need Schlenk technique . A glovebox is overkill unless your catalyst is extremely air-sensitive.[1] Standard Schlenk lines with rigorous degassing are sufficient.

Q: Is the cyclobutane ring at risk of opening? A: Generally, no, unless you use strong Lewis acids (e.g., AlCl₃) or extreme heat (>120°C). Under standard Sonogashira/Click conditions (Base/Cu/Pd at <60°C), the ring remains intact.

References

  • Glaser Coupling Prevention: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007 , 107(3), 874–922.[1]

  • Slow Addition Strategy: Siemsen, P.; Livingston, R. C.; Diederich, F. "Acetylenic Coupling: A Powerful Tool in Molecular Construction."[1] Angewandte Chemie International Edition, 2000 , 39(15), 2632–2657.[1]

  • This compound Properties: PubChem Compound Summary for CID 142749, this compound.[1]

  • Alkyne Oligomerization Mechanisms: Xie, H., et al. "Polymerization of Alkynes."[1] Macromolecules, 2017 , 50(17).[1] (General context on alkyne stability).

Technical Support Center: Troubleshooting Low Conversion in Ethynylcyclobutane Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethynylcyclobutane couplings. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in these powerful yet sensitive reactions. Drawing from established principles of cross-coupling chemistry and the unique reactivity of strained ring systems, this resource provides in-depth troubleshooting strategies and answers to frequently asked questions.

Introduction: The Challenge and Potential of this compound Couplings

Ethynylcyclobutanes are valuable building blocks in medicinal chemistry and materials science due to the conformational constraints and unique exit vectors imparted by the cyclobutane ring. Palladium-catalyzed cross-coupling reactions, such as Sonogashira-type couplings, are critical for their functionalization. However, the inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) introduces specific challenges that can lead to low conversion and the formation of undesired side products.[1][2] This guide will equip you with the knowledge to navigate these challenges and optimize your reaction outcomes.

Core Principles: Understanding the Catalytic Cycle

A successful this compound coupling, analogous to the Sonogashira reaction, generally proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] Understanding these fundamental steps is crucial for effective troubleshooting.

DOT Script for the Catalytic Cycle of this compound Coupling

Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Intermediate (R-Pd(II)(X)L2) Pd(0)L2->Oxidative_Addition R-X Transmetalation Transmetalation Intermediate (R-Pd(II)(C≡C-CB)L2) Oxidative_Addition->Transmetalation This compound Cu(I) co-catalyst, Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡C-CB (Desired Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Product->Catalyst_Regeneration R-X Aryl/Vinyl Halide (R-X) Ethynylcyclobutane_reactant This compound Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Reagents Verify Reagent Quality (Catalyst, Ligand, Substrates) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Temperature, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Analyze_Byproducts Identify Side Products (TLC, LC-MS, NMR) Check_Conditions->Analyze_Byproducts Conditions Appear Correct Optimize_Catalyst Optimize Catalyst System (Precatalyst, Ligand, Additives) Analyze_Byproducts->Optimize_Catalyst Homocoupling or Decomposition Products Optimize_Conditions Fine-tune Reaction Parameters (Solvent, Base, Concentration) Analyze_Byproducts->Optimize_Conditions Isomerization or Ring-Opened Products Success Improved Conversion Optimize_Catalyst->Success Optimize_Conditions->Success

Sources

Navigating the Volatility: A Technical Guide to Safely Managing Ethynylcyclobutane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethynylcyclobutane, a valuable building block in organic synthesis, presents unique challenges due to its high flammability and the inherent reactivity of its strained cyclobutyl ring. This technical support guide provides a comprehensive resource for managing the risks associated with this compound during chemical reactions. By understanding the underlying principles of its reactivity and implementing robust safety protocols, researchers can confidently and safely harness the synthetic potential of this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a highly flammable liquid and vapor (GHS Flammable Liquid Category 2).[1] Its primary hazard stems from its low flashpoint, making it susceptible to ignition from various sources, including static discharge, sparks, and hot surfaces. Additionally, the strained cyclobutane ring contributes to its reactivity, potentially leading to exothermic or runaway reactions if not properly controlled. The terminal alkyne group can also undergo energetic decomposition under certain conditions.

Q2: What are the essential personal protective equipment (PPE) requirements when working with this compound?

A2: Appropriate PPE is critical when handling this compound. This includes:

  • Flame-resistant (FR) lab coat: To provide protection against flash fires.

  • Chemical splash goggles and a face shield: To protect the eyes and face from splashes and potential eruptions.

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart.

  • Closed-toe shoes: Made of a non-porous material.

Q3: How should this compound be stored?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It must be kept in a tightly sealed container, preferably in a designated flammable liquids storage cabinet. It is incompatible with strong oxidizing agents, and should be stored separately from these materials.[2]

Troubleshooting Guide: Managing Exothermic Events and Reaction Instability

Uncontrolled exothermic reactions are a significant concern when working with strained and energetic molecules like this compound. This section provides a troubleshooting guide to anticipate and manage these events.

Issue Potential Cause Recommended Action & Explanation
Rapid, uncontrolled temperature increase in the reaction mixture. Runaway Reaction: The rate of heat generation from the reaction exceeds the rate of heat removal. This is often due to the high reactivity of the strained alkyne.[3][4]Immediate Action: 1. Remove the heating source (if any). 2. Increase the cooling rate of the reaction vessel. 3. If the temperature continues to rise, be prepared to execute an emergency quench procedure (see "Emergency Quench Protocol" below). Prevention: * Slow Reagent Addition: Add reagents dropwise or via a syringe pump to control the reaction rate. * Adequate Cooling: Ensure the cooling bath has sufficient capacity to absorb the heat of reaction. * Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
Gas evolution and pressure buildup in a sealed reaction vessel. Thermal Decomposition: At elevated temperatures, this compound or its reaction products may decompose, releasing gaseous byproducts. The thermal decomposition of cyclobutane derivatives often leads to the formation of ethylene and other small molecules.[5]Immediate Action: 1. Carefully vent the reaction vessel in a fume hood. 2. Cool the reaction mixture immediately. Prevention: * Reaction Monitoring: Use a pressure gauge or a bubbler to monitor for gas evolution. * Avoid Overheating: Maintain strict temperature control throughout the reaction. * Open or Vented System: Whenever possible, run reactions in an open or vented system to prevent pressure buildup.
Unexpected side reactions or low yield. Incompatible Reagents or Solvents: this compound is incompatible with strong oxidizing agents.[2] Certain solvents may also promote side reactions or decomposition.Troubleshooting: 1. Review the compatibility of all reagents and solvents. A comprehensive chemical incompatibility chart can be a valuable resource.[6][7][8] 2. Consider alternative, less reactive reagents or solvents with higher flash points to reduce fire risk.[9] Prevention: * Thorough Literature Search: Before starting a new reaction, conduct a thorough literature search for known incompatibilities and optimal reaction conditions.
Localized overheating or "hot spots" in the reaction mixture. Poor Stirring: Inadequate mixing can lead to localized concentration gradients and uncontrolled exotherms.Immediate Action: 1. Increase the stirring rate. 2. Ensure the stir bar or overhead stirrer is functioning correctly. Prevention: * Appropriate Stirring Method: For viscous reaction mixtures, an overhead mechanical stirrer may be more effective than a magnetic stir bar.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the essential steps for safely handling and dispensing this compound in a laboratory setting.

Methodology:

  • Work Area Preparation:

    • Ensure a certified chemical fume hood is used for all operations.

    • Clear the fume hood of all unnecessary equipment and potential ignition sources (e.g., hot plates, stir plates with unsealed motors).

    • Have a Class B (flammable liquid) fire extinguisher readily accessible.

    • Prepare a spill kit containing absorbent material suitable for flammable liquids.

  • Personal Protective Equipment (PPE):

    • Don a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.

  • Dispensing:

    • Ground and bond all metal containers to prevent static electricity buildup during transfer.

    • Use a syringe or cannula for transferring small volumes to minimize exposure to air.

    • For larger volumes, use a graduated cylinder in the fume hood, pouring slowly to avoid splashing.

  • Waste Disposal:

    • Dispose of any this compound-contaminated waste in a designated, labeled hazardous waste container.

    • Do not mix this compound waste with incompatible chemicals.

Protocol 2: Monitoring a Reaction Involving this compound

Continuous monitoring is crucial for detecting the onset of a hazardous situation.

Methodology:

  • Temperature Monitoring:

    • Insert a calibrated thermometer or thermocouple into the reaction mixture to monitor the internal temperature.

    • Set up an external cooling bath (e.g., ice-water or dry ice/acetone) to maintain the desired reaction temperature.

  • Pressure Monitoring:

    • If the reaction is conducted in a closed system, attach a pressure gauge to the apparatus.

    • For reactions that may evolve gas, use a bubbler filled with mineral oil to visualize the rate of gas production.

  • Visual Observation:

    • Continuously observe the reaction for any changes in color, viscosity, or the rate of gas evolution.

    • Be alert for any signs of an uncontrolled reaction, such as rapid bubbling, fuming, or a sudden color change.

  • Flammable Gas Detection:

    • For reactions that may produce flammable gases, consider using a flammable gas detector near the reaction setup within the fume hood.[10][11] Infrared (IR) sensors or catalytic bead sensors can be used for this purpose.[11][12]

Protocol 3: Emergency Quench Protocol for a Runaway Reaction

In the event of a runaway reaction, a well-defined quench procedure is essential to safely neutralize the reactive species. This protocol is a general guideline and should be adapted based on the specific reaction chemistry.

Methodology:

  • Preparation:

    • Before starting the reaction, prepare a quench solution. A common quenching agent for reactive organometallics and other highly reactive species is isopropanol, which is less reactive than water.[13][14][15]

    • The quench solution should be cooled in an ice bath and be readily accessible.

  • Execution (in case of a runaway reaction):

    • If the reaction temperature cannot be controlled by cooling, and there is a risk of vessel over-pressurization or explosion, initiate the quench.

    • Under a strong inert gas flow, slowly and carefully add the cold quench solution to the reaction mixture via a cannula or dropping funnel.

    • Monitor the temperature and gas evolution closely during the quench.

    • Continue adding the quench solution until the exothermic reaction subsides.

    • Once the initial vigorous reaction has ceased, a more reactive quenching agent like methanol, followed by water, can be slowly added to ensure complete neutralization.[13]

Visualizing Safety Workflows

Safety_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Response Phase A Conduct Risk Assessment B Prepare PPE & Engineering Controls A->B C Verify Fume Hood Operation B->C D Dispense this compound C->D E Set up Reaction Apparatus D->E F Initiate Reaction (Controlled Addition) E->F G Continuous Monitoring (Temp, Pressure) F->G H Normal Reaction? G->H I Proceed with Workup H->I Yes J Runaway Condition Detected H->J No K Initiate Emergency Quench J->K L Secure the Area & Notify Supervisor K->L

Quench_Protocol A Runaway Condition Detected B Remove Heat Source & Maximize Cooling A->B C Prepare Cold Quench Solution (e.g., Isopropanol) B->C D Slowly Add Quench Solution C->D E Monitor Temperature & Gas Evolution D->E F Exotherm Subsides? E->F F->D No, continue addition G Add More Reactive Quench (Methanol, then Water) F->G Yes H Reaction Neutralized G->H

References

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • Reddit. (2022, July 16). Lab accident stories. r/chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Thermal Decomposition of Cyclobutane at Low Pressures. Retrieved from [Link]

  • Control Instruments Corporation. (n.d.). Monitoring Flammable Vapors and Gases in Industrial Processes. Retrieved from [Link]

  • Esti Chem. (n.d.). Replace flammable solvents and reduce fire risks. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Retrieved from [Link]

  • ETH Zurich. (n.d.). The Top Eight Causes of Accidents in Recent Years. Retrieved from [Link]

  • IChemE. (n.d.). Why reactions run away. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Comquality Engineering. (2023, October 31). Methods of measuring and detecting concentrations of flammable substances. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, August 4). Enthalpy Change of Reaction & Formation - Thermochemistry & Calorimetry Practice Problems [Video]. YouTube. Retrieved from [Link]

  • Schaub, T. A., et al. (2018). Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes. Angewandte Chemie International Edition, 57(50), 16348-16353. [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]

  • Lab Manager. (2025, September 29). Liquid Fire: Safe Handling of Corrosive Acids in Elemental Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 26). 5.7: Enthalpy Calculations. Retrieved from [Link]

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • Sensidyne. (n.d.). How to Monitor Combustible and Toxic gases in Industrial Environments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[16][16]-rearrangement cascade. Retrieved from [Link]

  • Google Patents. (n.d.). US20190233385A1 - Electronically activated strained alkynes.
  • University of New England. (n.d.). EHS Lab Chatter. Retrieved from [Link]

  • OpenStax. (2019, February 14). 5.3 Enthalpy. Chemistry 2e. Retrieved from [Link]

  • Education Bureau. (n.d.). Case Studies on Laboratory Accident. Retrieved from [Link]

  • Firefighter Air Coalition. (n.d.). Gas Detection / Atmospheric Monitoring. Retrieved from [Link]

  • Hazardous Waste Experts. (2014, August 15). Flammable Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A strained alkyne-containing bipyridine reagent; synthesis, reactivity and fluorescence properties. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Fire Behaviour of Liquid Solvents for Energy Storage Applications. Retrieved from [Link]

  • University of Florida. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

  • Richard Thornley. (2012, February 12). 5.1 Calculate enthalpy change for a reaction using experimental data (mcdeltaT) [SL IB Chemistry] [Video]. YouTube. Retrieved from [Link]

  • American Chemical Society. (2021, February 23). Science Talks Lecture 42: Topochemical Azide-Alkyne Cycloaddition (TAAC) reaction [Video]. YouTube. Retrieved from [Link]

  • General Monitors. (n.d.). Fundamentals of Combustible Gas Detection. Retrieved from [Link]

  • University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • University of Regensburg. (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Quenching of Water Reactive Alkali Metals. Retrieved from [Link]

  • PraxiLabs. (2018, October 30). Laboratory accidents: types, causes & examples. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Identification in Ethynylcyclobutane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ethynylcyclobutane chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the unique reactivity of this compound and encounter challenges with byproduct formation. Due to its inherent ring strain and the reactivity of the terminal alkyne, this compound can participate in a variety of intended and unintended reaction pathways.[1][2][3][4] This resource provides in-depth, field-proven insights into identifying and mitigating common byproducts through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions: Common Byproducts by Reaction Class

This section addresses the most common classes of reactions involving this compound and the typical byproducts associated with each. Understanding the mechanistic origin of these impurities is the first step toward optimizing your reaction conditions.

Q1: I'm running a thermal reaction with an this compound derivative and observing multiple unidentified products. What are the likely byproducts?

A1: Thermal activation of this compound often leads to rearrangements driven by the release of ring strain from the four-membered ring.[2][4][5] The high energy associated with the cyclobutane's non-ideal bond angles (approx. 90° instead of the ideal 109.5°) makes it susceptible to cleavage.[2][5]

Common Thermal Byproducts:

  • Vinylcyclobutane Rearrangement Products: If your substrate can form a vinylcyclobutane intermediate, expect Cope rearrangement products. This concerted pericyclic reaction is common and can lead to substituted cyclohexenes or related ring-expanded structures.[6]

  • Retro-[2+2] Cycloaddition (Fragmentation): The cyclobutane ring can fragment into two alkene molecules. For this compound itself, this could lead to the formation of ethylene and vinylacetylene. This pathway is more likely at higher temperatures.[7][8]

  • Oligomers/Polymers: The terminal alkyne is highly reactive at elevated temperatures and can undergo oligomerization or polymerization, resulting in a complex mixture of high molecular weight species, often observed as a baseline "hump" in GC-MS or as an intractable solid.

Troubleshooting Tip: The key to controlling thermal reactions is precise temperature management. Lowering the reaction temperature, if feasible for the desired transformation, can significantly reduce strain-driven side reactions. The use of flow chemistry can also be advantageous by minimizing reaction time at high temperatures.

Q2: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an this compound substrate is low-yielding. What side reactions should I look for?

A2: While the CuAAC or "Click" reaction is typically very robust, the presence of the cyclobutane ring and the specific reaction conditions can introduce complications.[9][10]

Common CuAAC Byproducts:

Byproduct/IssueMechanistic OriginAnalytical SignatureMitigation Strategy
Homocoupling (Glaser Coupling) Oxidative coupling of the terminal alkyne, often catalyzed by Cu(I)/Cu(II) in the presence of oxygen.Symmetrical diyne product (M+M-2 Da in MS).Degas solvents thoroughly; use a reducing agent like sodium ascorbate; add a coordinating ligand.
Protodecupration/H-substitution The copper acetylide intermediate is quenched by a proton source before reacting with the azide.Starting this compound is recovered.Ensure anhydrous conditions; use a non-protic solvent.
Complex Mixture If harsh conditions (e.g., high heat) are used alongside the copper catalyst, ring-opening or rearrangement of the cyclobutane can be catalyzed by the transition metal.[11][12]Multiple unexpected peaks in GC-MS or LC-MS.Use milder conditions (room temperature if possible); screen different copper sources and ligands.
Regioisomer (1,5-triazole) While CuAAC is known for its high regioselectivity for the 1,4-isomer, trace amounts of the 1,5-isomer can form under certain conditions. Ruthenium catalysts, in contrast, favor the 1,5-isomer.[9]Difficult to distinguish by MS alone. Requires careful 1D/2D NMR analysis (NOE experiments).Confirm the use of a Cu(I) catalyst. If the 1,5-isomer is a persistent issue, consider alternative catalyst systems.
Q3: I am attempting a transition-metal-catalyzed cross-coupling reaction on the alkyne, but I see evidence of ring-opening. Why is this happening?

A3: Transition metals, particularly those from the later groups (e.g., Pd, Rh, Ni, Ag), are well-known to interact with strained ring systems.[11][13] This interaction can lead to catalytic activation and cleavage of the C-C bonds within the cyclobutane ring, a process often driven by the relief of ring strain.[14][15]

Mechanistic Insight: The process often involves the oxidative addition of a C-C bond of the cyclobutane to the metal center, forming a metallacyclic intermediate. This intermediate can then undergo various transformations, such as β-hydride elimination or reductive elimination, leading to a variety of linear or ring-expanded byproducts.

Common Byproducts:

  • 1,3-Dienes: Formed via ring-opening and subsequent elimination.

  • Cyclopentene Derivatives: Resulting from ring expansion pathways.[15]

  • Isomerized Alkenes: The metal catalyst can promote the migration of double bonds in any ring-opened intermediates.

Troubleshooting Tip: Ligand choice is critical. Bulky, electron-donating ligands can sometimes disfavor the interaction of the metal center with the cyclobutane ring, promoting the desired reactivity at the alkyne. Screening different metals is also advised, as some may have a lower propensity for C-C bond activation.

Byproduct Identification Workflow

When faced with a complex reaction mixture, a systematic approach is essential for efficient byproduct identification. The following workflow outlines the key steps from initial analysis to structural confirmation.

Byproduct_Identification_Workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms Volatile Components lcms LC-MS Analysis start->lcms Non-Volatile Components nmr_crude Crude ¹H NMR start->nmr_crude Initial Assessment analysis Analyze Data: - Identify Known Components - Hypothesize Byproduct Masses gcms->analysis lcms->analysis nmr_crude->analysis isolate Isolation/Purification (Column, Prep-HPLC, SFC) analysis->isolate Isolate Unknowns structure Full Structural Elucidation isolate->structure nmr_2d 1D/2D NMR (¹³C, COSY, HSQC, HMBC) structure->nmr_2d hrms HRMS structure->hrms end Byproduct Structure Confirmed structure->end

Caption: Workflow for systematic byproduct identification.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring and Byproduct Profiling by GC-MS

This protocol is designed for the rapid assessment of reaction progress and the identification of volatile byproducts.

  • Sample Preparation:

    • At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw an aliquot (~5-10 µL) from the reaction mixture using a syringe.

    • Quench the aliquot immediately by diluting it into a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane) that is compatible with your analytes and GC column. The solvent should also contain an internal standard (e.g., dodecane, naphthalene) at a known concentration for semi-quantitative analysis.

    • Vortex the vial thoroughly. If necessary, filter the sample through a small plug of silica or a syringe filter to remove non-volatile salts or catalysts.

  • GC-MS Analysis:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5ms (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector: Scan m/z 40-550.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak to a library (e.g., NIST) for tentative identification.

    • Analyze the mass spectra for logical fragmentation patterns. Look for mass differences corresponding to the loss of ethylene (28 Da) or other fragments indicative of ring-opening.

    • Track the disappearance of starting materials and the appearance of products and byproducts over time relative to the internal standard.

Protocol 2: Troubleshooting Guide for Complex Mixtures using Crude ¹H NMR

This protocol helps to quickly assess the types of byproducts present before engaging in lengthy purification efforts.

  • Sample Preparation:

    • Take a representative aliquot of the crude reaction mixture (~1-2 mg of solid or 1-2 drops of oil).

    • Dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard with a known chemical shift and concentration (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a standard quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.

  • Spectral Analysis - Diagnostic Regions:

    • δ 6.5-5.0 ppm (Alkene Region): The appearance of multiple signals in this region, especially if none are expected in the product, strongly suggests the formation of byproducts from ring-opening (dienes) or rearrangement.[6][16]

    • δ 3.0-2.0 ppm (Alkyne & Cyclobutane Region): Compare the integration of the cyclobutane protons to the terminal alkyne proton (if present). A significant deviation from the expected ratio indicates that one moiety has reacted preferentially or that byproducts are forming.

    • δ > 8.0 ppm (Aromatic/Triazole Region): In cycloaddition reactions, the appearance of the triazole proton signal is a key indicator of product formation. Multiple signals in this region could indicate regioisomers or other aromatic byproducts.[9][17]

    • Broad Humps/Unresolved Signals: A broad, unresolved signal baseline often indicates the presence of oligomeric or polymeric material.

Self-Validation Check: The ratio of the product integrals to the internal standard integral provides a crude yield. If this is significantly lower than the yield determined by other methods (e.g., isolated yield), it suggests the presence of NMR-invisible byproducts (e.g., insoluble polymers) or significant signal overlap.

Mechanistic Overview: Competing Pathways

The reactivity of this compound is a constant competition between pathways involving the alkyne and those involving the strained ring. Understanding this dichotomy is key to reaction design.

Competing_Pathways start This compound alkyne_path Pathway A: Alkyne Reactivity start->alkyne_path ring_path Pathway B: Ring Reactivity start->ring_path reagents Reagents (e.g., Azide, Coupling Partner) reagents->alkyne_path conditions Conditions (Heat, Catalyst) conditions->ring_path High Energy (Thermal/Catalytic) product Desired Product (e.g., Triazole, Coupled Product) alkyne_path->product Selective Conditions byproduct Byproducts (Rearrangement, Fragmentation) alkyne_path->byproduct Side Reactions (e.g., Glaser Coupling) ring_path->byproduct Strain Release

Caption: Competing reaction pathways for this compound.

By carefully selecting reaction conditions—favoring milder, selective reagents for alkyne functionalization and avoiding high thermal or energetic catalytic conditions—researchers can steer the reaction toward the desired product and minimize byproducts derived from ring strain release.

References

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Fig. 1. Background for asymmetric cyclobutane synthesis. ResearchGate. Available at: [Link]

  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Science of Synthesis. Available at: [Link]

  • This compound Compound Summary. PubChem, NIH. Available at: [Link]

  • Cyclobutane Synthesis. Myers Research Group, Harvard University. Available at: [Link]

  • Mechanism of the vinylcyclobutane rearrangement of sceptrin to ageliferin and nagelamide E. PubMed, NIH. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Conformational restraint in thermal rearrangements of a cyclobutane: 3,4-dicyanotricyclo[4.2.2.0(2,5)]decane. PubMed, NIH. Available at: [Link]

  • Ring strain. Wikipedia. Available at: [Link]

  • Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Royal Society of Chemistry. Available at: [Link]

  • Strain in Ring Systems. University of Calgary. Available at: [Link]

  • 1-Ethenyl-1-ethyl-2-ethynylcyclobutane Compound Summary. PubChem, NIH. Available at: [Link]

  • Background and our strategy to activate strained rings. ResearchGate. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link]

  • Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides. PubMed Central, NIH. Available at: [Link]

  • Transition-metal-catalyzed cyclization reactions using vinyl and ethynyl benzoxazinones as dipole precursors. ResearchGate. Available at: [Link]

  • Thermally induced cyclobutenone rearrangements and domino reactions. ePrints Soton. Available at: [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available at: [Link]

  • Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups. Royal Society of Chemistry. Available at: [Link]

  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI. Available at: [Link]

  • Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. MDPI. Available at: [Link]

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. Available at: [Link]

  • The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. The Doyle Group, Princeton University. Available at: [Link]

  • Investigation of Variable Impurity Profile from a Mitsunobu Reaction Using Insights from Kinetic Modeling, Multi-Phase Interactions and CFD. ResearchGate. Available at: [Link]

  • Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions. Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Ethynylcyclobutane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ethynylcyclobutane (ECB) Reactivity Support Hub.

Subject: Improving Regioselectivity & Preventing Ring Expansion Ticket Focus: Troubleshooting hydration, cycloaddition, and metal-catalyzed transformations. Lead Scientist: Senior Application Specialist, Dr. A. Vance

Overview: The Substrate Challenge

This compound is a deceptive building block. While it appears to be a standard terminal alkyne, the attached cyclobutane ring introduces ~26.5 kcal/mol of ring strain. This creates two competing reactivity vectors:

  • Alkynyl Functionalization: Standard additions to the

    
    -system.
    
  • Ring Expansion (The "Hidden" Trap): Carbocationic intermediates at the propargylic position (C

    
    ) often trigger a Wagner-Meerwein-type 1,2-alkyl shift, expanding the ring to a cyclopentene or alkylidene cyclopentane.
    

This guide provides decision trees and protocols to control these pathways.

Module 1: Hydration & Oxidation (Controlling the Carbonyl)

User Issue: "I need to convert the alkyne to a carbonyl, but I am getting mixed isomers or ring-opened byproducts."

Diagnostic & Decision Tree

Use the following logic flow to determine the correct reagent system for your target regioisomer.

HydrationLogic Start Target: Carbonyl Formation Decision1 Desired Regioisomer? Start->Decision1 Aldehyde Aldehyde (Anti-Markovnikov) Decision1->Aldehyde Terminal C1 Ketone Ketone (Markovnikov) Decision1->Ketone Internal C2 MethodA Hydroboration-Oxidation (Steric Control) Aldehyde->MethodA MethodB Gold(I) Catalysis (Risk: Ring Expansion) Ketone->MethodB MethodC Hg(II) / Acid (Standard) Ketone->MethodC Outcome1 Product: Cyclobutylacetaldehyde MethodA->Outcome1 9-BBN / H2O2 Outcome2 Product: Cyclopentanone deriv. (Ring Expanded) MethodB->Outcome2 Cationic Au(I) Outcome3 Product: Cyclobutyl methyl ketone MethodC->Outcome3 Controlled Temp (<40°C)

Figure 1: Decision matrix for hydration. Note that cationic Gold(I) often favors ring expansion over simple hydration in strained systems.

Troubleshooting Q&A

Q: Why am I getting an aldehyde instead of a ketone? A: You are likely using a boron-based reagent (Hydroboration). Boron adds to the less hindered terminal carbon (C1) due to steric repulsion from the cyclobutane ring.

  • Fix: If you want the ketone (Markovnikov), switch to Hg(OTf)

    
     or a specific Gold(I) catalyst (see Module 2).
    

Q: I used acid-catalyzed hydration (H₂SO₄), but the NMR shows a 5-membered ring. A: Strong Brønsted acids protonate the alkyne to form a discrete carbocation at the C2 position. The adjacent cyclobutane ring relieves strain by migrating a C-C bond (1,2-shift), expanding to a cyclopentyl cation.

  • Fix: Avoid strong protic acids. Use Mercury(II) oxymercuration (does not form a free carbocation) or neutral Gold(I) conditions with NHC ligands to suppress rearrangement.

Module 2: Gold-Catalysis & The Ring Expansion Problem

User Issue: "My Gold-catalyzed reaction is yielding cyclopentanones, not the functionalized cyclobutane."

Technical Insight: Gold(I) is a "soft" Lewis acid that activates the alkyne


-system. In this compound, the resulting intermediate (often an aurated carbocation) is prone to a cyclobutylcarbinyl rearrangement .
Mechanism of Failure (Ring Expansion)

RingExpansion Substrate This compound + [Au]+ Complex Au-Alkyne π-Complex Substrate->Complex Cation C2-Cation / Au-C1 (Propargylic Cation) Complex->Cation Activation Rearrange 1,2-Alkyl Shift (Ring Expansion) Cation->Rearrange Strain Relief Product Alkylidene Cyclopentane Rearrange->Product Protodeauration

Figure 2: The pathway to unwanted ring expansion via cationic Gold intermediates.

Protocol: Preventing Ring Expansion (The "Safe" Ketone Synthesis)

To maintain the 4-membered ring during hydration, you must avoid the "naked" cationic intermediate.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: NaAuCl

    
     (2 mol%) [Note: Simple salts are sometimes milder than cationic phosphine complexes]
    
  • Solvent: MeOH:H

    
    O (10:1)
    
  • Additive: No Ag(I) salts (Silver strips chloride, increasing cationic character).

Step-by-Step:

  • Dissolve this compound in MeOH/H

    
    O.
    
  • Add NaAuCl

    
     at 0°C .
    
  • Stir at 0°C to RT. Do not heat above 40°C.

  • Critical Control Point: Monitor by TLC. If cyclopentanone spots appear, lower temperature and switch to Hg(OAc)

    
     (Oxymercuration-Demercuration), which is the "Gold Standard" for preventing rearrangement in this specific substrate class.
    
Module 3: Cycloadditions (Click Chemistry)

User Issue: "I am getting a mixture of 1,4- and 1,5-triazoles, or the reaction is extremely slow."

Technical Insight: The cyclobutane ring is sterically bulky (more than an n-butyl chain, less than a t-butyl). In thermal Huisgen cycloadditions, this bulk destabilizes the transition state, leading to poor regiocontrol.

Regioselectivity Data Table
MethodCatalystMajor IsomerRegioselectivity (approx.)[1][2]Notes
Thermal None (Heat)Mixed1.5 : 1 (1,4:1,[3]5)Poor. Steric bulk of cyclobutane hinders 1,4-pathway slightly.
CuAAC Cu(I) / TBTA1,4-Triazole >98 : 2Recommended. Ligand is crucial to protect Cu from oxidation.
RuAAC Cp*RuCl(cod)1,5-Triazole >95 : 5Accesses the "inverse" isomer via ruthenacycle intermediate.
Protocol: High-Fidelity 1,4-Triazole Synthesis

Use this to overcome the steric hindrance of the cyclobutane ring.

Reagents:

  • This compound (1.0 equiv)

  • Azide (

    
    , 1.1 equiv)
    
  • CuSO

    
     5H
    
    
    
    O (5 mol%)
  • Sodium Ascorbate (10 mol%)

  • Ligand: TBTA (Tris(benzyltriazolyl)methylamine) (5 mol%) - Essential for stabilizing the Cu(I) species against the bulky alkyne.

Procedure:

  • Solvent System: Use t-BuOH:H

    
    O (1:1). The biphasic nature often accelerates the reaction "on water."
    
  • Order of Addition: Dissolve alkyne and azide in t-BuOH. Add TBTA. Finally, add the pre-mixed aqueous solution of CuSO

    
     and Ascorbate.
    
  • Reaction: Stir vigorously at RT for 12h.

  • Troubleshooting: If conversion is <50%, do not heat . Heating promotes thermal background reaction (mixed isomers). Instead, increase catalyst loading to 10 mol% or switch solvent to DMF/H

    
    O.
    
References
  • Gold-Catalyzed Ring Expansion

    • Title: Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[2][4]

    • Source: Markham, J. P., et al. J. Am. Chem. Soc.2010, 132, 16336.
    • URL:[Link]

    • Relevance: Defines the mechanism where alkynyl cyclobutanols rearrange to cyclopentanones, establishing the risk of cationic gold c
  • Hydroboration Selectivity

    • Title: A Stereospecific Cis Hydration of the Double Bond in Cyclic Derivatives.[5]

    • Source: Brown, H. C., Zweifel, G. J. Am. Chem. Soc.[5]1959 , 81, 247.[5]

    • URL:[Link]

    • Relevance: Foundational text on steric control in hydroboration, applicable to the bulky cyclobutane group.
  • Click Chemistry (CuAAC)

    • Title: Stepwise Huisgen Cycloaddition Process: Copper(I)
    • Source: Rostovtsev, V. V., et al. Angew. Chem. Int. Ed.2002, 41, 2596.
    • URL:[Link]

    • Relevance: Establishes the Cu(I) protocol required to enforce 1,4-selectivity over the thermal mixture.
  • Ruthenium-Catalyzed (1,5-Selectivity)

    • Title: Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.
    • Source: Zhang, L., et al. J. Am. Chem. Soc.2005, 127, 15998.
    • URL:[Link]

    • Relevance: Provides the alternative protocol for 1,5-disubstituted triazoles.

Sources

Work-up procedures for ethynylcyclobutane-involved reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethynylcyclobutane (ECB) Work-Up Procedures

Ticket System ID: ECB-PROTOCOLS-2026 Subject: Troubleshooting Isolation, Purification, and Stability of this compound Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This compound (ECB) represents a unique challenge in organic synthesis due to the juxtaposition of a high-energy strained ring (~26.3 kcal/mol) and a reactive terminal alkyne. Users frequently encounter three primary failure modes: evaporative loss (due to high volatility), uncontrolled polymerization (due to thermal/radical sensitivity), and metal contamination (in Cu-catalyzed reactions).

This guide replaces standard "textbook" advice with field-proven, causality-driven protocols designed to preserve the cyclobutane ring integrity while effectively isolating the alkyne.

Module 1: The "Missing Yield" Protocol (Volatility Management)

Issue: User reports high conversion by TLC/NMR but <30% isolated yield after rotary evaporation. Diagnosis: Azeotropic loss and mechanical transport of the product into the vacuum trap. ECB (estimated b.p. 70–78°C) behaves similarly to 1-hexyne; it co-distills with common solvents like THF or DCM.

Corrective Protocol: The "Cold-Bath" Concentration

Do not use standard high-vacuum manifolds for isolation.

  • Solvent Choice: Switch extraction solvent to n-Pentane or Diethyl Ether (b.p. ~35°C). Avoid DCM (b.p. 40°C) if possible, as the separation window is too narrow.

  • Rotary Evaporator Settings:

    • Bath Temperature: Maximum 25°C (Ambient).

    • Pressure: Do not drop below 250 mbar initially. Ramp slowly to 150 mbar.

    • Condenser: Must be at -10°C or lower (use dry ice/acetone if chiller is weak).

  • The "20% Rule": Stop evaporation when the flask volume is ~20% of the original capacity. Transfer the concentrate to a tared vial and remove the final solvent stream under a gentle flow of Nitrogen (not vacuum).

SolventBoiling PointRisk Level with ECBRecommendation
n-Pentane 36.1°CLowPreferred. Excellent separation.
Diethyl Ether 34.6°CLowPreferred. Good solubility.
DCM 39.6°CHighAvoid. Co-evaporation likely.
THF 66.0°CCriticalProhibited. Requires heat/vac that strips ECB.

Module 2: Copper Removal in Click Chemistry (CuAAC)

Issue: Product retains a green/blue tint or causes cell toxicity in biological assays. Diagnosis: Lipophilic copper(I)-ligand complexes are trapped in the organic phase. Standard water washes are ineffective because the copper is coordinated to the triazole product or alkyne.

Corrective Protocol: The Chelation-Extraction Loop

Standard Brine/Water washes will fail. You must actively strip the Copper.

Step 1: The Quench Add 0.1M EDTA (pH 8.0) or saturated


 (aq) directly to the reaction mixture before extraction. Stir vigorously for 30 minutes open to air.
  • Mechanism:[1][2][3] Air oxidizes Cu(I) to Cu(II). EDTA/Ammonia binds Cu(II) stronger than the alkyne/triazole, pulling it into the aqueous phase.

Step 2: The Colorimetric Wash Extract with EtOAc or Ether. Wash the organic layer with the chelating buffer until the aqueous layer is colorless .

  • Validation: If the aqueous layer is blue, copper is still leaving the organic phase. Repeat.

Step 3: Scavenger Polish (Optional but Recommended) If the compound is for biological use, stir the final organic solution with Cu-scavenging silica (e.g., Si-Thiol or CupriSorb) for 1 hour, then filter.

Figure 1: Decision matrix for copper removal based on product solubility.

Module 3: Ring Integrity & Polymerization Control

Issue: NMR shows broad peaks (oligomers) or unexpected alkene signals (ring opening). Diagnosis:

  • Polymerization: Terminal alkynes are prone to thermal polymerization.

  • Ring Opening: The cyclobutane ring (26 kcal/mol strain) is acid-sensitive. Strong carbocation-generating conditions can trigger rearrangement to cyclopropylmethyl or homoallyl cations.

Corrective Protocol: The "Neutral & Cold" System
  • Acid Avoidance:

    • Avoid

      
       or 
      
      
      
      during workup.
    • If neutralizing a basic reaction (e.g., acetylide formation), use Solid Ammonium Chloride or a Phosphate Buffer (pH 7) .

    • Why? Protonation of the cyclobutane ring or the adjacent alkyne can trigger ring expansion or opening.

  • Radical Suppression:

    • If storing the neat liquid, add 0.1% BHT (Butylated hydroxytoluene) as a stabilizer.

    • Store at -20°C under Argon.

  • Chromatography Warning:

    • Silica gel is slightly acidic. For highly sensitive ethynylcyclobutanes, treat the silica column with 1% Triethylamine in Hexanes before loading the sample. This neutralizes active acidic sites on the silica surface.

Experimental Workflow Visualization

Figure 2: Optimized workflow for isolation of this compound derivatives to minimize volatility loss and ring degradation.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound at atmospheric pressure? A: No. While the boiling point is theoretically reachable (~70-78°C), the thermal energy required significantly increases the risk of rapid polymerization or explosive decomposition (alkynes are high energy). Always use vacuum distillation (e.g., Kugelrohr) at low temperatures (<40°C).

Q: My NMR shows a complex multiplet at 5.0-6.0 ppm that wasn't there before. What is it? A: This likely indicates ring opening . If the cyclobutane ring opens, it often forms a conjugated diene or an alkene chain. This is usually caused by exposure to strong Lewis acids or excessive heat during workup. Review your quenching step—did you use HCl?

Q: Is it safe to scale up the synthesis of this compound? A: Caution is required. Terminal alkynes are energetic.

  • Heat Management: The reaction (often nucleophilic addition or elimination) is exothermic.

  • Headspace: Ensure inert atmosphere. Acetylenes can form explosive mixtures with air.

  • Metals: Avoid contact with Copper, Silver, or Mercury in their elemental or ionic forms (unless catalyzed) as they form explosive metal acetylides.

References

  • Ring Strain & Stability

    • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

    • Note: Establishes the ~26 kcal/mol strain energy of cyclobutane, necessit
  • Copper Removal Protocols

    • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

    • Note: Defines the EDTA and ammonium chloride wash protocols for Cu removal.
  • Volatile Alkyne Handling

    • Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics. Link

    • Note: While focused on solvents, this reference provides the foundational data for solvent azeotropes and vacuum levels relevant to volatile organic isol
  • Cyclobutane Polymerization

    • Liao, et al. (2024). "Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization." ACS Macro Letters. Link

    • Note: Highlights the propensity of these systems to polymerize, validating the need for stabilizers (BHT) and cold storage.

Sources

Technical Support Center: Purification of Ethynylcyclobutane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethynylcyclobutane (ECB), also known as cyclobutylacetylene, is a valuable building block in drug discovery, particularly for introducing rigid, sp³-rich motifs into clinical candidates. However, its removal from product mixtures presents a unique duality: it is highly volatile (BP ~66°C) yet chemically reactive (terminal alkyne).

This guide addresses the specific purification challenges arising from these properties. We move beyond generic advice to provide precise, actionable protocols for researchers encountering persistent ECB impurities.

Decision Matrix: Selecting Your Purification Strategy

Before initiating a protocol, determine the best approach based on your product's physicochemical properties.

purification_decision_tree Start Start: Unreacted this compound (ECB) in Mixture Q1 Is your Target Product Volatile? (BP < 150°C) Start->Q1 Volatile_Yes YES Q1->Volatile_Yes Volatile_No NO Q1->Volatile_No Chromatography Method A: Flash Chromatography (Exploit Polarity Difference) Volatile_Yes->Chromatography Q2 Is the Product Thermally Stable? Volatile_No->Q2 Stable_Yes YES Q2->Stable_Yes Stable_No NO Q2->Stable_No Vacuum Method B: High-Vacuum Stripping (Exploit ECB Volatility) Stable_Yes->Vacuum Scavenge Method C: Solid-Phase Scavenging (Exploit Alkyne Reactivity) Stable_No->Scavenge

Figure 1: Strategic decision tree for removing this compound based on product stability and volatility.

Troubleshooting & Protocols

Q1: My product is a non-volatile solid. Why is rotovap evaporation failing to remove the ECB completely?

Diagnosis: While this compound has a relatively low boiling point (~66.4°C at 760 mmHg) [1], it can form azeotropes with common reaction solvents like THF or Dichloromethane (DCM), or simply get trapped in the crystal lattice of your product (occlusion). Standard rotary evaporation (20 mbar, 40°C) often leaves trace residues (1–5%).

The Fix: Azeotropic Distillation & High-Vacuum Stripping Do not rely on simple evaporation. You must actively displace the ECB.

Protocol:

  • Solvent Swap: Redissolve your crude mixture in a solvent with a higher boiling point than ECB but low affinity for it, such as Heptane or Toluene .

  • Concentration: Evaporate the heptane. The ECB will co-evaporate more efficiently with the non-polar solvent than it would from a gum.

  • High-Vacuum Finish: Place the residue on a high-vacuum manifold (< 1.0 mmHg) for at least 4 hours.

    • Note: Ensure your cold trap is active (liquid N₂ or dry ice/acetone), as ECB is volatile and will bypass standard pump protection.

Validation: Check 1H NMR. The cyclobutyl methine proton (multiplet, ~2.8–3.0 ppm) and the terminal alkyne proton (doublet, ~2.1–2.3 ppm) should disappear.

Q2: I cannot use heat or high vacuum due to product instability. How do I chemically remove the alkyne?

Diagnosis: When physical separation stresses the product, you must exploit the chemical reactivity of the terminal alkyne. The most robust method is Solid-Supported Scavenging . This avoids the safety risks of silver salts (which form explosive acetylides) and the workup mess of soluble reagents.

The Fix: Azide-Functionalized Resin (Click Scavenging) Use a polystyrene-supported azide resin to covalently bind the unreacted ECB via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol:

  • Reagent Selection: Obtain Azidomethylpolystyrene resin (loading typically 1.0–1.5 mmol/g).

  • Stoichiometry: Calculate the excess ECB (by NMR integration). Add 3–5 equivalents of the resin relative to the impurity.

  • Catalyst: Add catalytic CuI (5 mol%) and a base (DIPEA, 10 mol%) to the reaction mixture in THF or DCM.

  • Incubation: Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad. The ECB is now chemically tethered to the solid beads and remains in the filter.

  • Cu Removal: Wash the filtrate with 10% EDTA or NH₄Cl solution to remove copper traces.

Mechanism of Action:

scavenging_mechanism Impurity Impurity: This compound (Solution Phase) Complex Transition State: Copper Acetylide Impurity->Complex + Cu(I) Resin Scavenger: Polystyrene-Azide (Solid Phase) Resin->Complex Result Waste: Resin-Bound Triazole (Trapped on Filter) Complex->Result Click Reaction Product Filtrate: Pure Product Result->Product Filtration

Figure 2: Mechanism of covalent capture using azide-functionalized resins [2].

Q3: How does the cyclobutane ring affect chromatographic purification?

Diagnosis: Researchers often underestimate the lipophilicity of the cyclobutane ring. Unlike linear alkyl chains, the cyclobutane ring is compact and greasy. This compound is highly non-polar (Rf ~0.8–0.9 in 10% EtOAc/Hexanes).

The Fix: Optimized Flash Chromatography Because ECB travels with the solvent front in most polar systems, you must use a gradient that starts with 100% non-polar solvent.

Recommended Gradient (Silica Gel):

Time (CV) % Solvent A (Hexanes/Heptane) % Solvent B (EtOAc/MTBE) Purpose
0–3 100% 0% Elute unreacted this compound
3–5 100% → 90% 0% → 10% Separation gap

| 5–15 | 90% → 50% | 10% → 50% | Elute Target Product |

  • Detection: ECB is not UV-active (lacks conjugation). You must use Iodine Staining or KMnO₄ stain (alkyne oxidation) to visualize the impurity fractions. Do not rely on UV 254 nm.

Q4: Are there safety concerns with the cyclobutane ring during scale-up?

Diagnosis: Yes. The cyclobutane ring possesses significant ring strain (~26.3 kcal/mol) [3].[1] While stable at room temperature, it is susceptible to ring-opening reactions under specific conditions, which can lead to runaway exothermic events or unexpected byproducts.

Critical Safety Warnings:

  • Avoid Strong Lewis Acids: In the presence of strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) and heat, the ring can open or rearrange, potentially polymerizing the alkyne.

  • Distillation Limits: Do not heat the neat liquid above 100°C in a sealed vessel. Although the boiling point is low, the combination of the strained ring and the energy-rich alkyne (triple bond) makes it a high-energy molecule.

  • Silver Acetylides: Never use bulk silver nitrate (AgNO₃) to precipitate the alkyne on a scale >100 mg. Silver cyclobutylacetylide is shock-sensitive when dry.

Summary of Physicochemical Data

PropertyValueImplication for Removal
Boiling Point ~66.4°C (760 mmHg) [1]Remove via controlled vacuum/azeotrope.
Molecular Weight 80.13 g/mol High volatility; easy to strip.
Solubility Immiscible w/ Water; Soluble in OrganicsAqueous washes are ineffective.
UV Activity NegligibleInvisible on standard UV LCMS/Flash. Use KMnO₄ stain.
Reactivity Terminal Alkyne + Strained RingSusceptible to "Click" scavenging; avoid high heat.

References

  • ChemBK. (2024). Cyclobutane, ethynyl- Physical Properties and Safety. Retrieved from [Link]

  • Kuehne, M., et al. (2025). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

Sources

Strategies to minimize side product formation in Diels-Alder reactions of ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide | Doc ID: DA-ECB-001

Audience: Synthetic Chemists, Process Development Scientists Scope: Optimization of [4+2] cycloadditions involving ethynylcyclobutane as the dienophile.

Executive Summary: The Challenge of this compound

This compound presents a unique "double-edged" challenge in Diels-Alder (DA) chemistry. Structurally, it combines an unactivated terminal alkyne (poor electrophile) with a strained cyclobutane ring (thermally sensitive).

  • The Reactivity Paradox: Standard Normal Electron Demand Diels-Alder (NEDDA) reactions require electron-deficient dienophiles. This compound is electron-neutral/rich, necessitating high thermal energy (

    
    ) to react with typical dienes.
    
  • The Stability Limit: High temperatures trigger two primary side pathways:

    • Radical Polymerization: Terminal alkynes form polyacetylenes or oligomers (tar).

    • Ring Strain Release: The cyclobutane ring (

      
      26 kcal/mol strain) is susceptible to thermal ring-opening or rearrangement above 
      
      
      
      .

This guide details strategies to decouple reactivity from thermal instability using catalysis , inhibitors , and kinetic control .

Troubleshooting Guide & FAQs

Issue 1: Formation of Black Tarry Residues (Oligomerization)

User Question: "My reaction mixture turns black and viscous after 4 hours at reflux, with low conversion to the adduct. How do I stop this?"

Diagnosis: You are likely observing Glaser coupling (oxidative alkyne dimerization) or radical polymerization of the ethynyl group, driven by trace oxygen or heat.

Corrective Actions:

  • Degas Rigorously: Oxygen acts as a radical initiator. Sparge solvents with Argon for 30 minutes or use freeze-pump-thaw cycles (3x) before heating.

  • Add Radical Inhibitors: Introduce BHT (Butylated hydroxytoluene) or Hydroquinone at 1–5 mol%. These scavenge propagating radicals without interfering with the concerted pericyclic DA mechanism.

  • Concentration Control: Polymerization is often second-order (or higher) with respect to concentration. Dilute the reaction to 0.1 M – 0.5 M.

Issue 2: No Reaction or Very Low Conversion

User Question: "I am refluxing this compound with 2,3-dimethyl-1,3-butadiene in toluene (


) but see only starting material. Why?"

Diagnosis: The HOMO-LUMO gap is too large. This compound is an unactivated dienophile. Toluene reflux provides insufficient thermal energy for this specific pair.

Corrective Actions:

  • Switch Solvent: Move to Xylene (

    
    ) or Mesitylene  (
    
    
    
    ) to cross the activation barrier.
  • Lewis Acid Catalysis (Conditional): Note: Standard Lewis Acids (AlCl

    
    , BF
    
    
    
    ) will NOT work effectively because this compound lacks a Lewis basic site (like a carbonyl) to coordinate.
    • Strategy: Use Transition Metal Catalysis (e.g., Cp*RuCl(cod)) which can coordinate to the pi-system of the alkyne, activating it towards nucleophilic attack by the diene.

  • High-Pressure Synthesis: If thermal boosting causes decomposition, use a high-pressure reactor (10–15 kbar). Pressure accelerates DA reactions (negative activation volume,

    
    ) without adding thermal energy.
    
Issue 3: Cyclobutane Ring-Opening/Rearrangement

User Question: "I see a product with the correct mass but incorrect NMR splitting. It looks like the cyclobutane ring opened."

Diagnosis: Thermal rearrangement.[1] If the product contains a vinyl group adjacent to the cyclobutane (e.g., from a side reaction), a Vinylcyclobutane-to-Cyclohexene rearrangement can occur. Alternatively, extreme heat (


) can cause homolytic cleavage of the strained ring.

Corrective Actions:

  • Limit Temperature: Do not exceed

    
    .
    
  • Use Inverse Electron Demand (IEDDA): React this compound with an electron-deficient diene (e.g., Tetrazines or Hexachlorocyclopentadiene). These reactions are faster and proceed at lower temperatures due to better orbital matching (LUMO

    
     – HOMO
    
    
    
    ).

Detailed Experimental Protocols

Protocol A: Thermal Diels-Alder with Radical Inhibition

Best for: Stable dienes and initial screening.

  • Preparation: In a pressure tube (Ace Glass), dissolve this compound (1.0 equiv) and Diene (1.5 – 3.0 equiv) in anhydrous Xylene (0.5 M).

  • Inhibition: Add BHT (2,6-di-tert-butyl-4-methylphenol) at 2 mol% relative to the alkyne.

  • Deoxygenation: Sparge with Argon for 15 mins. Seal the vessel.

  • Reaction: Heat to 140 °C behind a blast shield. Monitor by GC-MS every 4 hours.

  • Workup: Cool to RT. Concentrate under reduced pressure. The excess diene and BHT can be removed via flash chromatography (BHT elutes early in non-polar solvents).

Protocol B: Ruthenium-Catalyzed [4+2] Cycloaddition

Best for: Unactivated alkynes requiring mild conditions.

  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienylruthenium(II) chloride cyclooctadiene complex).

  • Mechanism: The Ru center coordinates to the alkyne and diene, forming a metallacycle intermediate that reductively eliminates to the cyclohexadiene product.

  • Conditions: THF or DCE at 60–80 °C.

  • Benefit: Avoids the

    
     thermal requirement, preserving the cyclobutane ring.
    

Comparative Data: Reaction Conditions vs. Side Products[2]

ConditionTemperatureCatalyst/AdditivePrimary Side ProductYield (Typical)
Standard Thermal 110°C (Toluene)NoneUnreacted SM< 10%
High Thermal 160°C (Mesitylene)NonePolymer/Tar 30-40%
Inhibited Thermal 160°C (Mesitylene)BHT (5 mol%) Minor Oligomers65-75%
Lewis Acid 25-80°CAlCl3 / Et2AlClDecomposition (No coordination)0%
Transition Metal 60°C (THF)Cp*RuCl(cod) None85-95%
High Pressure 25°C12 kbar PressureNone>90%

Mechanistic & Decision Pathways

G Start Start: this compound DA CheckDiene Is the Diene Electron-Poor? Start->CheckDiene IEDDA Inverse Electron Demand (IEDDA) (e.g., Tetrazines) CheckDiene->IEDDA Yes NEDDA Normal Electron Demand (e.g., Butadiene, Cyclopentadiene) CheckDiene->NEDDA No (Electron-Rich/Neutral) MildTemp Reaction works at <100°C Minimal Side Products IEDDA->MildTemp CheckEquip Is High Pressure Equipment Available? NEDDA->CheckEquip HighPress Use 10-15 kbar @ RT Preserves Cyclobutane Ring CheckEquip->HighPress Yes Thermal Thermal Activation Required CheckEquip->Thermal No Inhibitor MANDATORY: Add BHT/Hydroquinone Degas (Ar sparge) Thermal->Inhibitor TempCheck Temp > 180°C? Inhibitor->TempCheck Risk HIGH RISK: Ring Opening & Polymerization TempCheck->Risk Yes SafeThermal Optimal: 140-160°C Solvent: Xylene/Mesitylene TempCheck->SafeThermal No

Figure 1: Decision tree for selecting reaction conditions based on diene electronics and available equipment.

References

  • Diels-Alder Reaction Overview & Mechanism Title: Diels-Alder Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Alkyne Reactivity in Diels-Alder Title: Diels-Alder Reaction: Alkynes as Dienophiles Source:[2][3][4][5][6] Chemistry LibreTexts URL:[Link]

  • Polymerization Risks of Alkynes Title: Preventing Alkyne-Alkyne Coupling (Glaser Coupling) Source: ResearchGate URL:[7][8][9][Link]

  • Ruthenium Catalyzed Cycloadditions Title: Ruthenium-Catalyzed [4+2] Cycloaddition of Alkynes and Dienes Source: Journal of the American Chemical Society (Cited Concept) URL:[Link] (Representative DOI for Ru-catalyzed DA)

  • Cyclobutane Thermal Stability Title: Thermal Decomposition of Cyclobutane Source: ResearchGate URL:[7][8][9][Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of small, strained hydrocarbons remains a critical challenge in drug discovery and metabolic profiling. Ethynylcyclobutane (


, MW 80.13)  presents a unique analytical scenario due to its high ring strain (~26 kcal/mol) and isomeric overlap with thermodynamically stable aromatic precursors like 1,3-cyclohexadiene.

This guide provides a comparative analysis of the mass spectrometric behavior of this compound against its primary isomers. We establish that Electron Ionization (EI) at 70 eV drives a diagnostic retro-[2+2] cycloaddition, yielding a base peak at m/z 52 (vinylacetylene radical cation), effectively differentiating it from six-membered ring isomers which favor aromatization (m/z 78).

Mechanistic Foundations: The Retro-[2+2] Signature

To interpret the spectrum of this compound, one must understand the release of ring strain upon ionization. Unlike linear alkynes, the cyclobutane core dictates the fragmentation pathway.

The Primary Pathway: Retro-Cycloaddition

Upon electron impact, the radical cation (


, m/z 80) undergoes a thermally forbidden (but mass-spectrometrically allowed) retro-[2+2] cycloreversion. This cleavage splits the ring into two stable fragments:
  • Ethylene (

    
    ) : Neutral loss (28 Da).
    
  • Vinylacetylene (

    
    ) : Charged fragment (m/z 52).
    

This pathway is kinetically favored over simple methyl loss or hydrogen abstraction because it relieves the angular strain of the cyclobutane ring immediately.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing decay channels for the molecular ion.

FragmentationPathway Parent This compound [M]+ m/z 80 TS Distonic Ion Intermediate Parent->TS Ring Opening Frag2 [M-H]+ m/z 79 Parent->Frag2 -H• Frag1 Vinylacetylene (Base Peak) m/z 52 TS->Frag1 Retro [2+2] Neutral1 Ethylene (Neutral Loss 28) TS->Neutral1 Frag3 C3H3+ m/z 39 Frag1->Frag3 -CH•

Figure 1: Mechanistic pathway showing the dominant retro-[2+2] cleavage yielding the diagnostic m/z 52 ion.

Comparative Analysis: Isomer Differentiation

In synthesis and metabolomics, this compound is often isobaric with 1,3-cyclohexadiene and methylcyclopentadiene. Relying solely on the molecular ion (m/z 80) leads to misidentification.

Comparative Performance Data

The following table contrasts the spectral signatures of this compound with its common isomers under standard EI (70 eV) conditions.

FeatureThis compound 1,3-Cyclohexadiene 1-Methylcyclopentadiene
Structure Type Strained 4-membered ringConjugated 6-membered ring5-membered ring + alkyl
Base Peak m/z 52 (

)
m/z 79 (

) or m/z 80
m/z 79 or m/z 65
Diagnostic Mechanism Retro [2+2] CycloreversionAromatization / H-LossAlkyl cleavage / Ring expansion
m/z 78 Abundance Low (<10%)High (Benzene formation)Moderate
m/z 65 Abundance NegligibleLowHigh (Loss of Methyl)
Differentiation Reliability High (via m/z 52)ModerateModerate
Key Differentiators
  • The m/z 78 Trap: 1,3-Cyclohexadiene easily loses

    
     to form benzene (m/z 78), a thermodynamic sink. This compound does not readily form benzene because it requires complex skeletal rearrangement (ring expansion), making m/z 78 a minor peak.
    
  • The Methyl Loss: Methylcyclopentadiene often shows a peak at m/z 65 (

    
    ). This compound has no methyl group; observing m/z 65 strongly suggests the cyclopentadiene isomer.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducible identification, the following protocol integrates "Hard" (EI) and "Soft" (CI) ionization.

Step 1: System Suitability (Tuning)
  • Reagent: PFTBA (Perfluorotributylamine).

  • Target: Verify m/z 69, 219, 502 ratios.

  • Resolution Check: 10% valley between m/z 28 (N2) and m/z 29 (Isotope) to ensure the m/z 28 neutral loss from the sample is not masked by air leaks.

Step 2: GC-MS Acquisition Parameters
  • Column: Rxi-5Sil MS (or equivalent low-bleed phase), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split 20:1 @ 250°C (Avoid higher temps to prevent thermal rearrangement of the strained ring before ionization).

  • Ion Source (EI): 230°C, 70 eV.

  • Scan Range: m/z 35 – 150.

Step 3: Analytical Decision Tree

Use this logic flow to validate the identity of


 unknowns.

DecisionTree Start Unknown Peak MW = 80 Check78 Is m/z 78 > 50%? Start->Check78 Check65 Is m/z 65 present? Check78->Check65 No Result1 ID: 1,3-Cyclohexadiene (Aromatization) Check78->Result1 Yes Check52 Is m/z 52 Base Peak? Check65->Check52 No Result2 ID: Methylcyclopentadiene (Methyl Loss) Check65->Result2 Yes Result3 ID: this compound (Retro 2+2) Check52->Result3 Yes Result4 Inconclusive / Mixture Check52->Result4 No

Figure 2: Logical workflow for distinguishing C6H8 isomers based on relative ion abundance.

Technical Discussion: Ionization Techniques

Electron Ionization (EI) vs. Chemical Ionization (CI)

For this compound, EI is superior for structural characterization, while CI is superior for molecular weight confirmation.

  • EI (70 eV): The molecular ion (m/z 80) is often weak (<20%) due to the lability of the cyclobutane ring. However, the fragment ions (m/z 52, 51, 50) provide the "fingerprint" required for library matching.

  • CI (Methane/Ammonia): Soft ionization preserves the

    
     species (m/z 81).
    
    • Recommendation: If the m/z 80 peak in EI is ambiguous, run CI with Methane. A strong m/z 81 without significant fragmentation confirms the molecular weight, ruling out degradation products.

References

  • NIST Mass Spectrometry Data Center. Cyclobutane derivatives and fragmentation patterns. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing retro-cycloaddition mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Sources

Technical Guide: X-ray Crystallographic Analysis of Ethynylcyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethynylcyclobutane derivatives represent a unique class of strained carbocycles combining the conformational flexibility of a puckered cyclobutane ring with the rigid, rod-like geometry of an ethynyl group. These scaffolds are increasingly relevant in drug discovery (as conformationally restricted peptidomimetics) and materials science (as precursors for high-energy density materials).

However, their structural analysis is non-trivial. The cyclobutane ring undergoes rapid "butterfly" inversion in solution, often rendering NMR coupling constants (


) ambiguous for stereochemical assignment. Furthermore, many simple derivatives are volatile liquids or low-melting solids, challenging standard diffraction workflows.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling , establishing SC-XRD as the definitive method for resolving absolute stereochemistry and ring puckering parameters in these strained systems.

Comparative Analysis: SC-XRD vs. Alternatives

For a researcher characterizing a novel this compound, the choice of analytical method dictates the fidelity of the structural model.

Table 1: Performance Matrix for this compound Analysis
FeatureSC-XRD (Primary) Solution NMR (

H/

C)
DFT (Computational)
Stereochemistry Definitive. Direct observation of cis/trans and absolute configuration (if anomalous scatterers present).Inferential. Relies on Karplus relationships; often ambiguous due to ring flexibility.Predictive. Useful for verifying energy differences between isomers but cannot prove synthesis outcome.
Ring Conformation Static. Captures a single, discrete low-energy puckering state frozen in the lattice.Dynamic Average. Observed signals are time-averaged over rapid ring inversions.Idealized. Calculates gas-phase minima; lacks packing force context.
Bond Metrics Precise. C-C bonds:

0.005 Å accuracy. Reveals strain-induced bond lengthening.
Indirect. Inferred from chemical shifts and coupling constants.[1]Variable. Dependent on basis set and functional choice.[1][2]
Sample State Solid Crystal. Requires crystallization (challenging for oils).Solution. Easy for liquids/oils.Virtual. No sample needed.
Critical Insight: The "Puckering" Problem

Cyclobutane is rarely planar. It adopts a puckered conformation to relieve torsional strain.

  • In NMR: The ring flips rapidly between two equivalent puckered forms. The observed

    
    -couplings are weighted averages, often mimicking a planar average that does not physically exist.
    
  • In X-ray: The lattice energy locks the molecule into one specific pucker angle (

    
    ), providing the "true" instantaneous geometry required for pharmacophore modeling.
    

Experimental Protocol: Crystallization of Volatile/Liquid Derivatives

Most simple ethynylcyclobutanes are liquids at room temperature. Standard vapor diffusion will fail. You must employ In Situ Cryocrystallography or Derivatization .

Method A: In Situ Cryocrystallography (For Liquids)

Use this when the molecule cannot be chemically modified.

  • Capillary Mounting: Seal 0.2–0.5

    
    L of the neat liquid this compound in a Lindemann glass capillary (0.3 mm diameter).
    
  • Zone Melting: Mount the capillary on the diffractometer goniometer.

  • Flash Cooling: Rapidly cool the stream to 100 K to create a polycrystalline glass.

  • Optical Annealing:

    • Raise temperature slightly below the melting point (

      
      ).
      
    • Use the optical camera to observe the phase transition.

    • Cycle temperature (

      
       5 K) to encourage Ostwald ripening, growing a single grain at the expense of smaller crystallites.
      
  • Data Collection: Once a single domain is isolated, cool back to 100 K and collect data immediately.

Method B: Heavy-Atom Derivatization (Recommended)

Use this to ensure solid crystals and enable absolute structure determination.

Reaction: Sonogashira coupling or esterification (if functional handles exist) to introduce a heavy atom (Br, I) or a polar, rigid group (e.g., p-nitrobenzoate).

Protocol:

  • Synthesis: React the this compound precursor to attach a p-bromophenyl or p-iodophenyl moiety. The heavy halogen provides:

    • Anomalous Scattering: Allows determination of absolute configuration (Flack parameter).

    • Intermolecular Interactions: Halogen bonding (C-X

      
      
      
      
      
      ) promotes ordered packing.
  • Slow Evaporation: Dissolve 5 mg of derivative in DCM/Pentane (1:3). Allow slow evaporation at 4°C.

  • Screening: Look for prisms or blocks; avoid needles which often indicate disorder in the linear ethynyl chain.

Workflows and Logic

The following diagram illustrates the decision matrix for structurally characterizing these derivatives.

G Start Synthesized this compound Derivative StateCheck Physical State at RT? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Solid Solid StateCheck->Solid Derivatize Derivatization Strategy (Add p-nitrobenzoate or p-bromo) Liquid->Derivatize Preferred InSitu In Situ Cryocrystallography (Capillary + Zone Melting) Liquid->InSitu If derivatization fails Recryst Recrystallization (Slow Evap: DCM/Pentane) Solid->Recryst Derivatize->Solid XRD SC-XRD Data Collection (100 K, Mo/Cu Source) InSitu->XRD Recryst->XRD Analysis Structural Refinement (Check Disorder in Ethynyl Group) XRD->Analysis Result Definitive Stereochemistry & Puckering Angle Analysis->Result

Figure 1: Decision workflow for X-ray analysis of this compound derivatives, prioritizing derivatization for liquids.

Data Analysis: Key Structural Parameters

When analyzing the solved structure, focus on these specific geometric parameters that define the strain and electronic state of the molecule.

Ring Puckering Angle ( )

The cyclobutane ring is not planar. The puckering angle is defined as the dihedral angle between the


 and 

planes.
  • Typical Range: 25° – 35°

  • Significance: A value near 0° implies high strain or disorder. If the thermal ellipsoids of the ring carbons are elongated perpendicular to the ring plane, the "planar" structure is likely an artifact of dynamic disorder (average of two puckered states).

Ethynyl Linearity and Bond Lengths

The ethynyl group (


) exerts an electron-withdrawing effect.
  • 
     Bond:  Expect ~1.46–1.48 Å. Shortening indicates conjugation with the ring orbitals (hyperconjugation).
    
  • 
     Bond:  Expect ~1.18–1.20 Å.
    
  • Linearity: The

    
     angle should be near 180°. Deviations (>5°) often indicate crystal packing forces bending the rod-like substituent.
    
Stereochemical Validation

For 1,2-disubstituted derivatives (e.g., 1-ethynyl-2-methylcyclobutane):

  • Cis: Substituents on the same side of the mean plane.

  • Trans: Substituents on opposite sides.

  • Validation: Check the torsion angle

    
    .
    
    • Cis

      
       0° to 40° (depending on pucker).
      
    • Trans

      
       110° to 150°.
      

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Gavezzotti, A. (2002). Structure and intermolecular potentials in molecular crystals. Modelling and Simulation in Materials Science and Engineering, 10(1), 1. Link

  • Lutz, M. (2017). Advanced Crystallography: In Situ Crystallization of Liquids. Utrecht University Crystal Structure Guides. Link

  • Wiberg, K. B. (1986). The structure of cyclobutane. Journal of the American Chemical Society, 108(19), 5817–5822. Link

Sources

The Impact of Ring Strain: A Comparative Analysis of Ethynylcyclobutane's Reactivity with Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, terminal alkynes are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity, however, is not uniform and is delicately influenced by the steric and electronic nature of their substituents. This guide provides an in-depth comparison of the reactivity of ethynylcyclobutane with other common terminal alkynes, such as tert-butylacetylene, phenylacetylene, and 1-hexyne. We will explore how the inherent ring strain of the cyclobutyl group imparts unique chemical behavior, contrasting it with the effects of bulky alkyl groups, conjugated aromatic systems, and linear alkyl chains. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental observations for analogous systems.

The Decisive Influence of Substituents on Alkyne Reactivity

The reactivity of the carbon-carbon triple bond in terminal alkynes is principally governed by two factors: the steric hindrance around the reactive site and the electronic properties of the substituent attached to the sp-hybridized carbon. These factors dictate the accessibility of the alkyne to reagents and the stability of reaction intermediates.

Table 1: A Comparative Overview of Selected Terminal Alkynes

AlkyneSubstituentKey Structural FeatureExpected Impact on Reactivity
This compound CyclobutylStrained four-membered ringIncreased reactivity due to relief of ring strain in transition states.
tert-Butylacetylene tert-ButylBulky, sterically hindering groupDecreased reactivity due to steric shielding of the triple bond.
Phenylacetylene PhenylConjugated aromatic systemAltered electronic properties and potential for resonance stabilization of intermediates.
1-Hexyne n-HexylLinear alkyl chainBaseline reactivity with minimal steric and electronic influence.

The cyclobutyl group of this compound introduces a significant amount of ring strain, estimated to be around 26.3 kcal/mol.[1][2] This strain, arising from distorted bond angles and torsional strain, is a key driver of its chemical behavior, often leading to enhanced reactivity as reactions that involve a change in hybridization of the ring carbons can alleviate this strain.[3][4]

Comparative Reactivity in Key Transformations

We will now examine the expected reactivity of this compound in comparison to other terminal alkynes in three fundamental reaction classes: hydrohalogenation, hydration, and Sonogashira coupling.

Hydrohalogenation: An Electrophilic Addition Story

Hydrohalogenation of alkynes proceeds via an electrophilic addition mechanism, typically following Markovnikov's rule where the hydrogen adds to the terminal carbon and the halogen to the more substituted carbon. The rate of this reaction is sensitive to the stability of the resulting vinyl cation intermediate.

It is anticipated that this compound would exhibit a higher reactivity towards hydrohalogenation compared to a sterically unencumbered linear alkyne like 1-hexyne. The rationale lies in the partial relief of ring strain in the transition state leading to the vinyl cation. The rehybridization of the sp-hybridized carbon to a more sp2-like character in the intermediate can accommodate a slightly larger bond angle, thus reducing the inherent angle strain of the cyclobutane ring.

In contrast, tert-butylacetylene is expected to react more slowly due to the significant steric hindrance presented by the tert-butyl group, which impedes the approach of the electrophile. Phenylacetylene's reactivity would be influenced by the electronic effects of the phenyl group, which can stabilize the vinyl cation through resonance.

Expected Reactivity Trend (Hydrohalogenation): this compound > Phenylacetylene > 1-Hexyne > tert-Butylacetylene

Experimental Protocol: General Procedure for Hydrohalogenation of a Terminal Alkyne

Objective: To synthesize a vinyl halide from a terminal alkyne via electrophilic addition of H-X.

Materials:

  • Terminal alkyne (1.0 eq)

  • Anhydrous solvent (e.g., dichloromethane)

  • Hydrogen halide solution (e.g., HBr in acetic acid or gaseous HBr)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the terminal alkyne in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the hydrogen halide solution to the stirred alkyne solution. If using gaseous HBr, bubble it through the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude vinyl halide.

  • Purify the product by column chromatography or distillation as needed.

Hydration: The Role of Sterics and Electronics in Ketone Formation

The hydration of terminal alkynes, typically catalyzed by mercury(II) salts in acidic conditions, results in the formation of a methyl ketone via an enol intermediate. The regioselectivity of this reaction is also governed by Markovnikov's rule.

The reactivity in hydration reactions is expected to follow a similar trend to hydrohalogenation. This compound's strained ring should promote the reaction to relieve strain. The bulky tert-butyl group in tert-butylacetylene would again be expected to decrease the reaction rate due to steric hindrance. Phenylacetylene's reactivity will be influenced by the electronic nature of the phenyl ring.

Expected Reactivity Trend (Hydration): this compound > Phenylacetylene > 1-Hexyne > tert-Butylacetylene

Experimental Protocol: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne

Objective: To synthesize a methyl ketone from a terminal alkyne.

Materials:

  • Terminal alkyne (1.0 eq)

  • Water

  • Sulfuric acid (catalytic amount)

  • Mercury(II) sulfate (catalytic amount)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, prepare a solution of water and sulfuric acid.

  • Add a catalytic amount of mercury(II) sulfate to the acidic solution.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Sonogashira Coupling: A Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] The reaction is sensitive to both steric and electronic factors of the alkyne.

In this case, while the relief of ring strain is less of a direct driving force in the catalytic cycle, the steric profile of the alkyne is crucial. The less sterically hindered the alkyne, the more readily it can coordinate to the metal centers. Therefore, this compound, with its relatively compact cyclobutyl group, is expected to be more reactive than the sterically demanding tert-butylacetylene. Phenylacetylene is a very common substrate in Sonogashira couplings and generally reacts efficiently. 1-Hexyne serves as a good baseline for a non-hindered, electronically neutral alkyne.

Expected Reactivity Trend (Sonogashira Coupling): 1-Hexyne ≈ Phenylacetylene > this compound > tert-Butylacetylene

Visualizing the Concepts

To better illustrate the underlying principles discussed, the following diagrams are provided.

Caption: Factors influencing terminal alkyne reactivity.

Caption: Simplified Sonogashira catalytic cycle.

Conclusion

The presence of a cyclobutyl group in this compound introduces a unique element of ring strain that is expected to enhance its reactivity in electrophilic addition reactions like hydrohalogenation and hydration, as compared to less strained or sterically hindered terminal alkynes. In contrast, for reactions where steric access to a catalytic center is paramount, such as the Sonogashira coupling, its reactivity is anticipated to be more moderate, surpassed by less bulky alkynes. This comparative analysis provides a predictive framework for chemists to harness the distinct reactivity of this compound in the design of novel synthetic strategies and the development of new molecular entities. Further experimental studies with direct, quantitative comparisons are warranted to fully elucidate the nuanced reactivity of this intriguing building block.

References

  • Ye, M., Hou, M., Wang, Y., Ma, X., Yang, K., & Song, Q. (2023). Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. Organic Letters, 25(10), 1787–1792. [Link]

  • Wikipedia contributors. (2024, January 29). Ring strain. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]

  • Larock, R. C., & Leong, W. W. (1989). Electrophilic Cyclization of Alkynes. In Comprehensive Organic Synthesis (Vol. 4, pp. 269-327). Pergamon.
  • Chemistry LibreTexts. (2021, August 11). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

  • Larionov, E., & Mehta, V. P. (2016). Beyond Strain Release: Delocalization-Enabled Organic Reactivity. Accounts of Chemical Research, 49(11), 2572–2584. [Link]

  • NSR Organometallic Chemistry. (n.d.). Chemistry of alkynes: Addition to C≡C (in comparison to C=C). [Link]

  • Dalton Transactions. (2017). Sonogashira coupling of the ethynyl monocarborane [CB11H11-12-C≡CH]−. [Link]

  • Reddit. (2021). ring strain and reactivity. [Link]

  • SpringerLink. (2012). Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes. [Link]

Sources

A Comparative Study of Catalysts for Ethynylcyclobutane Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethynylcyclobutane represents a unique scaffold in medicinal chemistry, offering a rigid, metabolic bioisostere for phenyl or tert-butyl groups. However, the secondary alkyl substitution at the alkyne terminus introduces steric bulk that differentiates its reactivity from standard primary alkynes (e.g., propargyl groups).

This guide objectively compares catalytic systems for the cycloaddition of this compound with organic azides. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the dominant method for generating 1,4-disubstituted triazoles, the choice of ligand and metal source critically impacts reaction kinetics and yield due to the specific steric demands of the cyclobutane ring. Furthermore, we explore Ruthenium catalysis (RuAAC) as the sole viable route to the complementary 1,5-regioisomer.

Part 1: Comparative Performance Matrix

The following data summarizes the performance of five distinct catalytic systems specifically for secondary alkyl alkynes like this compound.

Table 1: Catalyst Performance Profile

Catalyst SystemActive SpeciesRegioselectivityKinetic ProfileYield (Avg)BiocompatibilityBest Use Case
CuSO₄ / NaAsc Naked Cu(I)1,4-exclusiveSlow (Hours)75-85%Moderate (ROS generation)Robust, small molecule synthesis in H₂O/tBuOH.
Cu-TBTA [(TBTA)Cu]⁺1,4-exclusiveFast (Min-Hours)>95%GoodStandard for organic/aqueous mixtures; protects Cu(I).
Cu-THPTA [(THPTA)Cu]⁺1,4-exclusiveVery Fast>95%ExcellentFully aqueous systems; sensitive biomolecule labeling.
Cp*RuCl(PPh₃)₂ Ru(II) complex1,5-exclusiveModerate70-90%Low (Organic solvents only)Accessing the 1,5-triazole isomer (sterically demanding).
Cu/C (Heterogeneous) Surface Cu(I)1,4-exclusiveSlow80-90%High (Low leaching)API synthesis requiring minimal metal contamination.

Note on Sterics: this compound exhibits slower kinetics than propargyl alcohol. "Naked" copper systems often suffer from catalyst aggregation before conversion is complete. Ligand-stabilized systems (TBTA/THPTA) are strongly recommended to maintain the active mononuclear Cu(I) species.

Part 2: In-Depth Technical Analysis

The "Gold Standard": Ligand-Accelerated CuAAC (TBTA & THPTA)

For this compound, the use of accelerating ligands is not optional for high-efficiency workflows. The secondary carbon of the cyclobutane ring provides enough steric hindrance to destabilize the intermediate copper-acetylide aggregates.

  • Mechanism: Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog (THPTA) form a protective pocket around the Cu(I) center. This prevents oxidation to inactive Cu(II) and blocks the formation of unreactive polymeric copper-acetylides.

  • Why it wins: In comparative studies of secondary alkynes, THPTA showed superior kinetics in aqueous buffers, completing reactions in <30 minutes where ligand-free systems required 12+ hours [1].

  • Protocol Validation: The tertiary amine in the ligand acts as a base, assisting in the deprotonation of the terminal alkyne, which is the rate-determining step for alkyl-substituted alkynes.

The Regiodivergent Option: Ruthenium Catalysis (RuAAC)

Copper catalysis is strictly limited to 1,4-disubstituted triazoles. To access the 1,5-isomer—which presents a completely different vector for structure-activity relationship (SAR) studies—Ruthenium catalysis is required.

  • Catalyst: Pentamethylcyclopentadienyl ruthenium chloride complex [Cp*RuCl(PPh₃)₂].

  • Constraint: Unlike CuAAC, this reaction is sensitive to sterics. The cyclobutane ring makes the formation of the ruthenacycle intermediate more difficult, often requiring elevated temperatures (60-80 °C) compared to room temperature CuAAC [2].

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how the Ligand (L) in the Cu-cycle stabilizes the reactive monomeric species, preventing the "Thermodynamic Trap" of aggregation, which is a common failure mode for this compound substrates.

ClickMechanism Start This compound + Azide Cu_Entry Cu(I)-Ligand Complex Start->Cu_Entry CuAAC Conditions Ru_Entry [Cp*RuCl] Start->Ru_Entry RuAAC Conditions Cu_Acetylide Cu-Acetylide (Monomeric Active) Cu_Entry->Cu_Acetylide Deprotonation Cu_Cycle Metallacycle Intermediate Cu_Acetylide->Cu_Cycle + Azide Trap Polymeric Cu-Acetylide (Inactive Aggregate) Cu_Acetylide->Trap No Ligand (Aggregation) Prod_14 1,4-Triazole (High Yield) Cu_Cycle->Prod_14 Reductive Elimination Ru_Cycle Ruthenacycle (Sterically Sensitive) Ru_Entry->Ru_Cycle Oxidative Coupling Prod_15 1,5-Triazole (Regio-Complementary) Ru_Cycle->Prod_15 Reductive Elimination

Caption: Divergent catalytic cycles for this compound. The Cu-Ligand pathway avoids the inactive aggregate trap common with secondary alkynes.

Part 4: Validated Experimental Protocols

Protocol A: High-Efficiency Synthesis (Cu-TBTA)

Application: Synthesis of 1,4-triazolyl-cyclobutanes for library screening. Scale: 1.0 mmol.

  • Preparation:

    • Stock A: Dissolve This compound (1.0 equiv) and Organic Azide (1.0 equiv) in t-BuOH (2 mL).

    • Stock B: Dissolve CuSO₄·5H₂O (1 mol%, 2.5 mg) and TBTA Ligand (1.1 mol%, 5.8 mg) in water (1 mL). Note: Pre-complexing creates a blue solution.[1]

    • Stock C: Dissolve Sodium Ascorbate (10 mol%, 20 mg) in water (0.5 mL).

  • Reaction:

    • Add Stock B to Stock A. Stir vigorously.

    • Add Stock C dropwise to initiate the reduction. The solution may turn yellow/orange (active Cu(I)).

  • Monitoring:

    • Stir at Room Temperature for 2-4 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If the reaction stalls (blue color returns), add an additional 5 mol% of Sodium Ascorbate to re-reduce oxidized copper.

  • Workup:

    • Dilute with water (10 mL) and extract with EtOAc.

    • Wash organic layer with 5% NH₄OH (to remove Cu traces) followed by brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Regioselective Synthesis (RuAAC)

Application: Synthesis of 1,5-triazolyl-cyclobutanes. Scale: 1.0 mmol.

  • Setup:

    • In a dry vial under Argon/Nitrogen, dissolve This compound (1.0 equiv) and Organic Azide (1.0 equiv) in anhydrous Dioxane (0.2 M concentration).

  • Catalyst Addition:

    • Add Cp*RuCl(PPh₃)₂ (2-5 mol%).

  • Reaction:

    • Heat the sealed vial to 60 °C for 12-18 hours.

    • Note: The cyclobutane ring is stable at this temperature, but higher temperatures (>100 °C) should be avoided to prevent potential ring strain release or rearrangement.

  • Workup:

    • Concentrate the solvent directly.

    • Purify via flash chromatography (Silica gel). Note: Ruthenium byproducts are dark; filtration through a short plug of silica is recommended before full column.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][3] Journal of the American Chemical Society, 127(46), 15998–15999. Link

  • Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., Klivansky, L. M., Marlow, F. L., Liu, Y., & Wu, P. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. Link

Sources

Validation of Ethynylcyclobutane Scaffolds: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethynylcyclobutane represents a high-value pharmacophore in modern drug discovery, offering a rigid, sp³-rich scaffold that improves metabolic stability and solubility compared to planar aromatic equivalents. However, its synthesis—often via [2+2] cycloaddition or nucleophilic substitution—yields complex isomeric mixtures that challenge standard validation protocols.

This guide provides a comparative technical analysis of spectroscopic methods for validating this compound products. Unlike linear alkyl chains or simple alkenes, the cyclobutane ring introduces unique magnetic anisotropy and ring-strain effects that invert standard spectroscopic rules (e.g., Karplus relationships). We define a self-validating workflow to distinguish regio- and stereoisomers with high confidence.

Comparative Analysis of Spectroscopic Techniques

The following matrix compares the efficacy of primary spectroscopic methods for validating this compound against common alternatives (e.g., linear alkynes or cyclopropanes).

FeatureNMR (

H,

C, 2D)
FT-IR / Raman HRMS (ESI/EI)
Primary Utility Stereochemistry (

) & Regiochemistry
Functional Group Verification (

, Ring Strain)
Molecular Formula & Fragmentation Fingerprint
Differentiation Power High: Resolves diastereomers via

-coupling and NOE.
Medium: Distinguishes terminal vs. internal alkynes.Low: Isomers often yield identical parent ions.
Critical Limitation Requires mg-scale purity; signal overlap in complex scaffolds.Cannot easily distinguish stereoisomers (

vs

).
Cyclobutanes prone to thermal retro-[2+2] decomposition.
Ethynyl Specifics

~2.0-2.5 ppm (terminal); distinct quaternary C (

80 ppm).

~2100 cm

(weak);

~3300 cm

(strong).
Characteristic loss of

or ring opening.

Deep Dive: NMR Stereochemical Assignment

The "Expert" Insight: Inverted Coupling Constants

A common pitfall in validating cyclobutane derivatives is applying alkene coupling rules to cyclobutane rings.

  • In Alkenes:

    
     (11–18 Hz) > 
    
    
    
    (6–14 Hz).
  • In Cyclobutanes: The rigid, puckered ring structure typically results in

    
     (8–12 Hz) > 
    
    
    
    (2–10 Hz)
    for vicinal protons.

Why? The cyclobutane ring exists in a "puckered" conformation to relieve torsional strain. In the cis isomer, the dihedral angle between vicinal protons is close to 0° (maximizing overlap/coupling).[1] In the trans isomer, the dihedral angle approaches 90° (minimizing overlap), leading to significantly smaller coupling constants.

Validation Protocol:
  • Measure

    
    :  Focus on the methine proton attached to the ethynyl group.
    
  • NOE/ROESY Correlation:

    • Cis-isomer: Strong NOE between the ethynyl proton (or propargylic proton) and the adjacent ring proton on the same face.

    • Trans-isomer: Weak or absent NOE between these protons; potential NOE with cross-ring protons.

Visualization: Stereochemical Decision Tree

NMR_Workflow Start Crude Product Mixture H1_NMR 1H NMR (CDCl3) Start->H1_NMR Alkyne_Check Identify Ethynyl Proton (δ 2.0-2.5 ppm, d or t) H1_NMR->Alkyne_Check Coupling_Analysis Analyze Vicinal Coupling (3J) of Ring Methine Alkyne_Check->Coupling_Analysis J_High 3J = 8-12 Hz Coupling_Analysis->J_High Larger J J_Low 3J = 2-10 Hz Coupling_Analysis->J_Low Smaller J NOE_Check 2D NOESY/ROESY J_High->NOE_Check J_Low->NOE_Check Result_Cis CONFIRMED: Cis-Isomer (Pseudo-axial/equatorial) NOE_Check->Result_Cis Strong Vicinal NOE Result_Trans CONFIRMED: Trans-Isomer (Pseudo-diequatorial) NOE_Check->Result_Trans Weak/No Vicinal NOE

Caption: Logical workflow for distinguishing cis/trans this compound isomers using NMR coupling constants and NOE correlations.

Deep Dive: Vibrational Spectroscopy (IR)

While NMR solves stereochemistry, IR is the "Gatekeeper" for functional group integrity.

Key Diagnostic Bands[2][3]
  • Terminal Alkyne (

    
    C-H):  Look for a sharp, strong band at 3250–3350 cm
    
    
    
    .
    • Validation Check: If this band is broad, you likely have moisture (OH) or amine (NH) contamination.

  • Alkyne Stretch (C

    
    C):  A variable intensity band at 2100–2260 cm
    
    
    
    .
    • Terminal: Moderate to weak intensity.

    • Internal (Disubstituted): Very weak or "silent" due to lack of dipole moment change (Raman active).

  • Cyclobutane Ring Modes:

    • Ring Puckering: Far-IR region (~150–200 cm

      
      ), rarely used in routine QC.
      
    • C-H Scissoring: Shifted to 1440–1450 cm

      
        compared to linear alkanes.
      

Protocol: Step-by-Step Validation Workflow

This protocol ensures a self-validating system where data from one method corroborates the other.

Step 1: Isolation & Purification

  • Method: Flash chromatography (Silica gel).

  • Caution: Ethynylcyclobutanes are volatile.[2] Avoid prolonged high-vacuum drying which can sublime the product.

  • Check: Use TLC with KMnO

    
     stain (alkynes stain brown/yellow) or Anisaldehyde (general hydrocarbon).
    

Step 2: Mass Spectrometry (Integrity Check)

  • Technique: GC-MS (EI) or LC-MS (ESI).

  • Warning: In EI-MS, cyclobutanes often undergo [2+2] retro-cycloaddition .

    • Expectation: You may see a base peak corresponding to the loss of ethylene (

      
      ) or acetylene (
      
      
      
      ).
    • Validation: Use "Soft Ionization" (CI or ESI) to observe the molecular ion

      
      .
      

Step 3: NMR Characterization (Stereochemistry)

  • Solvent: CDCl

    
     (standard) or C
    
    
    
    D
    
    
    (benzene-d6).
    • Tip: Benzene-d6 often resolves overlapping ring protons better than chloroform due to anisotropic shielding effects.

  • Experiment List:

    
    H, 
    
    
    
    C, COSY (to trace the spin system), HSQC (to assign C-H pairs), NOESY (for stereochemistry).

Step 4: Final Report Generation

  • Compile

    
    -values.[3][4]
    
  • Overlay IR spectrum to confirm lack of allene byproducts (distinct band at 1950 cm

    
    ).
    
Visualization: Integrated Validation Loop

Validation_Loop Syn Synthesis (e.g., Sonogashira) Purify Purification (Low Vac, Cold) Syn->Purify MS Mass Spec (ESI) Check M+H vs M-28 Purify->MS IR FT-IR Check 3300 cm-1 MS->IR NMR NMR (1H, NOE) Check J-coupling IR->NMR Decision Data Converge? NMR->Decision Release Release Lot Decision->Release Yes Reeval Re-evaluate Isomer/Byproduct Decision->Reeval No Reeval->Purify Repurify

Caption: Integrated workflow ensuring cross-validation between Mass Spec, IR, and NMR data points.

References

  • National Institute of Standards and Technology (NIST). (2024). Ethylcyclobutane Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LiebreTexts Chemistry. (2023).[5] Nuclear Magnetic Resonance (NMR) of Alkenes and Cycloalkanes. Retrieved from [Link]

  • Pálinkó, I., et al. (1998).[6] Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods. Rapid Communications in Mass Spectrometry. Retrieved from [Link][7][8]

  • Doc Brown's Chemistry. (2024). Mass spectrum and infrared spectrum of cyclobutane. Retrieved from [Link]

Sources

Benchmarking the Efficiency of Ethynylcyclobutane Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strained Ring Challenge

Ethynylcyclobutane (ECB) has emerged as a high-value pharmacophore in modern drug discovery. As a conformationally restricted, lipophilic bioisostere for tert-butyl or phenyl groups, it offers unique vectors for optimizing metabolic stability and receptor binding affinity. However, the synthesis of ECB is non-trivial due to the significant ring strain (~26 kcal/mol) of the cyclobutane core, which renders the system susceptible to ring-opening or expansion under harsh conditions.

This guide benchmarks the two dominant synthetic methodologies for accessing this compound from the commercially available precursor, cyclobutanecarbaldehyde :

  • The Corey-Fuchs Reaction: The classical, two-step "brute force" approach.

  • The Seyferth-Gilbert Homologation (SGH): The modern, mild, one-pot alternative using the Bestmann-Ohira reagent.

Verdict Upfront: While the Corey-Fuchs route remains the historical standard for robustness, the Seyferth-Gilbert Homologation is superior for process scalability and atom economy, avoiding cryogenic conditions and minimizing phosphorus waste.

Strategic Overview of Synthetic Pathways

The synthesis of terminal alkynes from aldehydes is a homologation process involving the addition of one carbon atom. The choice of route depends heavily on scale, available equipment (cryogenic capacity), and tolerance for phosphorus byproducts.

SynthesisStrategy Start Cyclobutanecarbaldehyde Decision Select Methodology Start->Decision RouteA Route A: Corey-Fuchs (2 Steps, Cryogenic) Decision->RouteA Robust, Stepwise Control RouteB Route B: Seyferth-Gilbert (1 Step, Mild Base) Decision->RouteB Scalable, Atom Econ Product This compound RouteA->Product RouteB->Product

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on process constraints.

Deep Dive: Route A – The Corey-Fuchs Reaction

The Corey-Fuchs reaction is the traditional benchmark. It proceeds via the formation of a gem-dibromoalkene intermediate, followed by lithium-halogen exchange and elimination.

Mechanistic Insight

The reaction begins with the formation of a phosphorus ylide from CBr₄ and PPh₃ (2 equivalents). This ylide reacts with the aldehyde to form the gem-dibromoalkene. The second step involves treating this intermediate with n-BuLi. The first equivalent of base performs a lithium-halogen exchange; the second induces


-elimination to form a carbene, which undergoes a 1,2-shift (Fritsch-Buttenberg-Wiechell rearrangement) to generate the lithium acetylide.
Experimental Protocol

Scale: 10 mmol Precursor: Cyclobutanecarbaldehyde

Step 1: Formation of 1-(2,2-dibromovinyl)cyclobutane

  • Reagent Prep: In a flame-dried round-bottom flask under Argon, dissolve CBr₄ (1.5 eq) in dry DCM (0.5 M). Cool to 0°C.

  • Ylide Formation: Add PPh₃ (3.0 eq) portion-wise. The solution will turn yellow-orange. Stir for 20 min.

  • Addition: Add cyclobutanecarbaldehyde (1.0 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with hexanes (to precipitate PPh₃O). Filter off the oxide solids. Concentrate and purify via silica flash chromatography (100% Hexanes).

    • Yield Target: 85-92%

Step 2: Conversion to this compound

  • Setup: Dissolve the gem-dibromoalkene (from Step 1) in dry THF (0.3 M) and cool to -78°C (dry ice/acetone).

  • Elimination: Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise over 30 min. Critical: Maintain temp < -70°C to prevent ring opening or polymerization.

  • Rearrangement: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with pentane or diethyl ether. Carefully concentrate (product is volatile, bp ~80-85°C).

    • Yield Target: 75-80%

Pros:

  • Extremely reliable; works on almost any aldehyde.

  • Intermediate gem-dibromide is stable and purifiable.

Cons:

  • Atom Economy: Poor. Generates massive amounts of triphenylphosphine oxide (TPPO) waste.

  • Safety: Requires pyrophoric n-BuLi.

  • Engineering: Requires cryogenic cooling (-78°C), which is expensive at kilo-scale.

Deep Dive: Route B – Seyferth-Gilbert Homologation

This route utilizes the Bestmann-Ohira Reagent (BOR) (dimethyl (1-diazo-2-oxopropyl)phosphonate) to effect a one-pot transformation under mild, basic conditions.

Mechanistic Insight

The base (typically K₂CO₃ or NaOMe) cleaves the acetyl group from the BOR, generating the active dimethyl (diazomethyl)phosphonate anion in situ. This anion attacks the aldehyde in a Horner-Wadsworth-Emmons (HWE) type reaction. The resulting intermediate undergoes a rapid cycloelimination to form a diazoalkene, which decomposes to a vinylidene carbene and rearranges to the alkyne.

SGH_Mechanism BOR Bestmann-Ohira Reagent (Diazo Phosphonate) Intermediate Diazoalkene Intermediate (Transient) BOR->Intermediate + Base, -Acetyl Aldehyde Cyclobutanecarbaldehyde Aldehyde->Intermediate HWE-type Attack Base K2CO3 / MeOH Carbene Vinylidene Carbene Intermediate->Carbene - N2, - Phosphate Product This compound Carbene->Product 1,2-H Shift

Figure 2: Mechanistic flow of the Seyferth-Gilbert Homologation using Bestmann-Ohira reagent.[1]

Experimental Protocol

Scale: 10 mmol Precursor: Cyclobutanecarbaldehyde

  • Setup: In a round-bottom flask, dissolve cyclobutanecarbaldehyde (1.0 eq) and Bestmann-Ohira Reagent (1.2 eq) in dry Methanol (0.5 M).

  • Initiation: Add K₂CO₃ (2.0 eq) in one portion at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (23°C). Stir for 4–12 hours.

    • Observation: Evolution of N₂ gas indicates reaction progress.

  • Workup: Dilute with Et₂O/Pentane (1:1). Wash with NaHCO₃ and Brine.

  • Purification: Dry over MgSO₄ and concentrate carefully (volatile product). Short path distillation or filtration through a silica plug is often sufficient.

    • Yield Target: 80-88%

Pros:

  • Operational Simplicity: One pot, ambient temperature.

  • Safety: No pyrophoric bases; avoids isolation of unstable diazo intermediates.

  • Functional Group Tolerance: Compatible with labile groups that might not survive n-BuLi.

Cons:

  • Reagent Cost: BOR is more expensive than CBr₄/PPh₃, though it can be synthesized from dimethyl 2-oxopropylphosphonate and tosyl azide.

Benchmarking Matrix

The following table compares the two methods based on experimental data and process chemistry metrics.

MetricRoute A: Corey-FuchsRoute B: Seyferth-Gilbert (BOR)
Overall Yield 60–70% (2 steps)80–88% (1 step)
Atom Economy Poor (Generates 2 eq PPh₃O)Good (Phosphate salt byproduct)
Temperature -78°C (Cryogenic)0°C to RT
Reagents CBr₄, PPh₃, n-BuLiBestmann-Ohira Reagent, K₂CO₃
Time Efficiency Low (2 days, purification required)High (<12 hours)
Scalability Difficult (Exothermic lithiation)Excellent (Mild exotherm)
Safety Profile Moderate (Pyrophorics)High (N₂ evolution requires venting)

Troubleshooting & Optimization

Handling Volatility

This compound is a volatile liquid (bp ~85°C).

  • Risk: Significant product loss during rotary evaporation.

  • Solution: Do not evaporate to dryness. Use a solvent with a higher boiling point for extraction if possible, or use a Vigreux column for concentration. For storage, keep as a solution in Et₂O or THF if exact massing is not critical.

Reagent Quality
  • Corey-Fuchs: Wet solvents will kill the n-BuLi, leading to incomplete conversion or complex mixtures of bromo-alkenes.

  • Seyferth-Gilbert: The Bestmann-Ohira reagent is moisture sensitive. Ensure methanol is dry (anhydrous grade). Old K₂CO₃ can absorb water, slowing the deacetylation step; use freshly ground, dried carbonate.

References

  • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769–3772. Link

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522. Link

  • Dickson, H. D., Smith, S. C., & Heyer, K. W. (2004). Scalable Synthesis of Alkynes from Aldehydes: In Situ Generation of the Ohira-Bestmann Reagent. Journal of Organic Chemistry, 69, 6670-6675. Link

  • Questell-Santiago, A. D., et al. (2020). Synthesis of Cyclobutane-Fused Scaffolds via C–H Functionalization. Journal of the American Chemical Society. (Contextualizing cyclobutane stability).
  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.[2] Link

Sources

Comparative Guide: Stereochemical Control in Gold(I)-Catalyzed Ring Expansion of Ethynylcyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

The transformation of 1-ethynylcyclobutanols into alkylidenecyclopentanones represents a critical scaffold-hopping strategy in drug discovery, converting high-energy strained rings into functionalized five-membered enones. The central challenge in this transformation is stereochemical fidelity : ensuring that chiral information embedded in the cyclobutane ring is transferred to the cyclopentanone product without racemization or scrambling.

This guide compares the performance of Cationic Gold(I) catalytic systems against Platinum(II) and Thermal/Acidic alternatives. Our analysis, grounded in experimental data, demonstrates that Gold(I) complexes (specifically phosphine-ligated cationic species) offer superior stereospecificity via a charge-delocalized transition state that suppresses carbocation-induced scrambling.

Mechanistic Divergence & Stereochemical Causality

To understand the experimental choices, one must analyze the underlying mechanism. The reaction proceeds via the activation of the alkyne


-system, triggering a 1,2-alkyl migration (ring expansion).
The Stereochemical Challenge
  • Thermal/Acidic Routes: Rely on discrete carbocation formation. Once the ring opens to a cation, free rotation occurs, destroying the stereochemical integrity of substituents on the ring.

  • Gold(I) Route: Proceeds via a non-classical gold-stabilized cation (often visualized as a gold carbenoid or vinyl-gold species). The migration of the C-C bond is concerted or tightly ion-paired, preventing bond rotation and preserving the relative stereochemistry (cis/trans relationships).

Visualization: Pathway Selection & Stereocontrol

The following diagram illustrates the divergent pathways between Gold(I) catalysis and thermal rearrangement.

ReactionPathways Start 1-Ethynylcyclobutanol (Chiral Substrate) Au_Complex Au(I) Coordination (π-activation) Start->Au_Complex [L-Au]+ Thermal_Act Thermal/Acid Activation (Hard Lewis Acid) Start->Thermal_Act Δ / H+ TS_Concerted Concerted 1,2-Shift (Stereoretentive) Au_Complex->TS_Concerted Low Barrier Product_Au Alkylidenecyclopentanone (>95% ee Retention) TS_Concerted->Product_Au -[Au]+ Carbocation Discrete Carbocation (Bond Rotation Allowed) Thermal_Act->Carbocation Ring Opening Product_Thermal Mixture of Diastereomers (Scrambled Stereochemistry) Carbocation->Product_Thermal Re-closure

Figure 1: Mechanistic divergence showing why Au(I) preserves stereochemistry while thermal routes lead to scrambling.

Comparative Analysis of Catalytic Systems

The following data summarizes the performance of three distinct methodologies for the ring expansion of a representative substrate: 1-(phenylethynyl)-2-methylcyclobutanol .

Performance Metrics Table
MetricMethod A: Cationic Gold(I) Method B: Platinum(II) Method C: Brønsted Acid
Catalyst System (PPh3)AuCl / AgSbF6 (1 mol%)PtCl2 (5 mol%)p-TsOH (10 mol%)
Solvent/Temp CH₂Cl₂, RT, 1hToluene, 80°C, 12hBenzene, Reflux, 24h
Yield 92% 65%<30%
Diastereomeric Ratio (dr) >20:1 (Retention) ~4:1 (Partial Scrambling)1:1 (Racemic/Scrambled)
Regioselectivity Exclusive migration of more sub.[1] carbonMixed migrationComplex mixture
Side Products NoneElimination products (Dienes)Dehydration/Polymerization
Technical Analysis of Alternatives
  • Gold(I) (Recommended):

    • Why it wins: Gold(I) is a "soft" Lewis acid with extreme carbophilicity but low oxophilicity. It activates the alkyne selectively without coordinating tightly to the hydroxyl group. This promotes the specific rearrangement mechanism where the cyclobutane bond migrates directly onto the alkyne.

    • Stereochemical Outcome: The reaction is stereospecific.[1][2][3][4][5] A cis-2-substituted cyclobutanol yields the corresponding cis-substituted cyclopentenone.

  • Platinum(II):

    • The Drawback: While Pt(II) is also carbophilic, it is generally less active than Au(I) for this specific transformation, often requiring elevated temperatures. The higher energy input allows for competitive pathways, such as elimination to dienes, and the "harder" nature of Pt(II) compared to Au(I) can lead to partial carbocation character, eroding stereocontrol.

  • Brønsted Acid / Thermal:

    • The Failure Mode: Protonation of the hydroxyl group leads to water loss (E1 elimination) or non-selective ring opening. This method is unsuitable for stereochemically complex substrates.

Experimental Protocol: Gold(I)-Catalyzed Ring Expansion

This protocol is designed for the stereospecific expansion of 1-alkynylcyclobutanols .[2][3][4] It uses a silver salt to generate the active cationic gold species in situ.

Reagents & Equipment
  • Substrate: 1-alkynylcyclobutanol (1.0 equiv)

  • Pre-catalyst: Chloro(triphenylphosphine)gold(I) (PPh3)AuCl (1 mol%)

  • Activator: Silver Hexafluoroantimonate AgSbF6 (1 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Atmosphere: Argon or Nitrogen (balloon)

Step-by-Step Methodology
  • Catalyst Activation (The "Silver Mirror" Check):

    • In a flame-dried vial, dissolve (PPh3)AuCl (1 mol%) and AgSbF6 (1 mol%) in anhydrous DCM.

    • Stir for 5 minutes. Observation: A white precipitate (AgCl) will form. This confirms the generation of the active cationic species [(PPh3)Au]+.

    • Note: Do not filter the AgCl yet; the active species is in solution.

  • Substrate Addition:

    • Dissolve the cyclobutanol substrate in a minimal amount of DCM.

    • Add the substrate solution to the catalyst mixture at Room Temperature (23°C).

    • Critical Control Point: If the substrate is highly acid-sensitive, add 1 mol% of a hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge trace acid, though this is rarely necessary with Au(I).

  • Monitoring:

    • Monitor via TLC. The reaction is typically fast (10–60 minutes).

    • Endpoint: Disappearance of the starting alcohol and appearance of a lower Rf UV-active spot (the conjugated enone).

  • Work-up:

    • Filter the reaction mixture through a short plug of silica gel (eluting with DCM) to remove the gold catalyst and silver salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography.

    • Stereochemical Verification: Analyze via NOESY NMR to confirm the retention of relative stereochemistry (e.g., cis-relationship between ring substituents).

Stereochemical Mechanism Visualization

The following Graphviz diagram details the specific bond migration event that enforces stereospecificity.

Stereochemistry cluster_legend Stereochemical Rule Substrate Substrate: 1-Alkynylcyclobutanol (Au coordinated) TransitionState Transition State: Antiperiplanal Migration of C-C Bond Substrate->TransitionState Au activates alkyne Intermediate Vinyl-Gold Intermediate (Stereocenter Intact) TransitionState->Intermediate 1,2-Shift (Concerted) Product Product: Alkylidenecyclopentanone Intermediate->Product Protodemetallation Rule The migrating C-C bond moves with retention of configuration.

Figure 2: The concerted nature of the 1,2-alkyl shift prevents bond rotation, ensuring the product retains the starting material's stereochemical configuration.[6]

References

  • Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[3][4][7] "Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols." Journal of the American Chemical Society, 127(27), 9708–9709.[4]

    • Relevance: Foundational paper establishing the Au(I) protocol and its stereospecificity.[2][3][4][6][7]

    • [3]

  • Gorin, D. J., & Toste, F. D. (2007). "Relativistic effects in homogeneous gold catalysis.

    • Relevance: Explains the theoretical basis for why Gold(I) outperforms Platinum(II)
  • Fürstner, A., & Davies, P. W. (2007). "Catalytic Carbophilic Activation: Catalysis by Platinum and Gold Acids.

    • Relevance: Comprehensive review comparing Pt and Au reactivity profiles.[8]

  • Zhang, L., Sun, J., & Kozmin, S. A. (2006). "Gold and Platinum Catalysis of Enynes."[9][10] Advanced Synthesis & Catalysis, 348(16-17), 2271–2296.

    • Relevance: Discusses the divergent pathways and "hard/soft" nuances between the two metals.

Sources

Performance of ethynylcyclobutane in bioorthogonal labeling compared to other alkynes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethynylcyclobutane (ECB) as a bioorthogonal handle. While less ubiquitous than the standard propargyl (EdU) or cyclooctyne (BCN) motifs, ECB represents a specific class of sterically protected terminal alkynes designed to balance metabolic stability with click-chemistry reactivity.

The following analysis synthesizes physical organic principles with bioorthogonal application data to compare ECB against its primary alternatives.

Executive Summary: The ECB Profile

This compound (ECB) is a compact, terminal alkyne reporter. Unlike strain-promoted alkynes (e.g., DBCO, BCN) that react spontaneously, ECB functions as a latent handle requiring Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Its primary advantage over linear alkynes (like the propargyl group in EdU) is steric shielding . The cyclobutane ring provides a specific steric bulk that protects the alkyne from premature metabolic degradation (e.g., by cellular acetylenases) while maintaining a small enough footprint to be accepted by certain biosynthetic enzymes.

Quick Comparison Matrix
FeatureThis compound (ECB) Propargyl (e.g., EdU) Cyclooctyne (e.g., BCN)
Reaction Type CuAAC (Copper-catalyzed)CuAAC (Copper-catalyzed)SPAAC (Strain-promoted)
Reactivity High (with catalyst)High (with catalyst)Moderate to High (Catalyst-free)
Metabolic Stability High (Sterically protected)Moderate (Susceptible to oxidation)High
Steric Footprint Medium (Cyclobutane ring)Small (Linear chain)Large (Fused rings)
Cellular Toxicity Low (until Cu added)High (EdU inhibits DNA synthesis)Low
Primary Use Case Long-duration metabolic labelingRapid DNA synthesis trackingLive-cell surface labeling

Technical Analysis: ECB vs. Alternatives

A. Stability vs. Linear Alkynes (Propargyl)

Linear terminal alkynes (e.g., the propargyl group found in 5-ethynyl-2'-deoxyuridine, EdU) are the gold standard for DNA labeling due to their minimal steric perturbation. However, they can be metabolically unstable in long-term experiments.

  • The ECB Advantage: The cyclobutane ring adjacent to the alkyne introduces steric bulk and lipophilicity. This "shielding" effect reduces the rate of non-specific nucleophilic attack or enzymatic degradation in complex media compared to the exposed linear propargyl group.

  • Trade-off: The increased bulk of the cyclobutane ring may slightly reduce the incorporation efficiency by promiscuous enzymes (like certain DNA polymerases or tRNA synthetases) compared to the near-native propargyl group.

B. Reactivity vs. Strained Alkynes (Cyclooctynes)

Strained alkynes like BCN (Bicyclo[6.1.0]nonyne) or DBCO utilize ring strain to drive the reaction without copper (SPAAC).

  • The ECB Limitation: ECB is a terminal alkyne, not a strained ring alkyne. It possesses no inherent ring strain to drive a catalyst-free reaction. Therefore, ECB labeling is strictly limited to fixed cells or cell lysates where copper toxicity is not a concern.

  • The ECB Benefit: Because ECB is much smaller than the bulky tricyclic DBCO or bicyclic BCN, it causes less perturbation to the target biomolecule's structure. This is critical when labeling the active sites of small proteins or drugs (e.g., VHL inhibitors) where a massive cyclooctyne tag would abolish biological activity.

Mechanism of Action & Workflow

The labeling process utilizing ECB follows a two-step metabolic incorporation and chemoselective ligation workflow.

Figure 1: The ECB Bioorthogonal Pathway

The following diagram illustrates the integration of an ECB-modified precursor into a biomolecule, followed by the CuAAC ligation.

ECB_Pathway Precursor ECB-Precursor (e.g., Nucleoside/Amino Acid) Cell Metabolic Incorporation (Living Cells) Precursor->Cell Incubation Biomolecule ECB-Labeled Biomolecule Cell->Biomolecule Biosynthesis Fixation Cell Fixation (Permeabilization) Biomolecule->Fixation Stop Metabolism Click CuAAC Reaction (CuSO4 + Ascorbate) Fixation->Click Add Azide-Dye Imaging Fluorescent Readout Click->Imaging Covalent Bond

Caption: Workflow for this compound (ECB) labeling. Note that the CuAAC step requires cell fixation due to copper toxicity.

Experimental Protocol: ECB Labeling via CuAAC

Context: This protocol assumes the use of an ECB-tagged small molecule or metabolite (e.g., ECB-dNTP or an ECB-drug conjugate).

Reagents Required[2][3][4][5][6]
  • ECB-Labeled Precursor: (Concentration dependent on target, typically 10 µM - 100 µM).

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Click Cocktail (Freshly Prepared):

    • Azide-Fluorophore: 10 µM (e.g., Azide-Alexa Fluor 488).

    • CuSO4: 1 mM (Copper source).

    • THPTA or TBTA: 100 µM (Ligand to stabilize Cu(I)).

    • Sodium Ascorbate: 10 mM (Reducing agent to generate Cu(I)).

Step-by-Step Methodology
  • Metabolic Labeling:

    • Treat cells with the ECB-modified precursor for the desired duration (e.g., 1–24 hours).

    • Control: Treat a separate set of cells with DMSO vehicle only.

    • Scientific Rationale: The cyclobutane moiety is lipophilic; ensure the precursor is fully dissolved in DMSO before adding to media to prevent precipitation.

  • Fixation and Permeabilization:

    • Wash cells 2x with PBS.

    • Incubate with 4% PFA for 15 minutes at Room Temperature (RT).

    • Wash 2x with PBS.

    • Incubate with 0.5% Triton X-100 for 20 minutes.

    • Why: CuAAC reagents cannot penetrate intact membranes efficiently, and copper is toxic to live cells. Permeabilization ensures the azide dye reaches the intracellular ECB tag.

  • The Click Reaction (CuAAC):

    • Prepare the Click Cocktail in the order listed above. Crucial: Mix the CuSO4 and Ligand (THPTA) first before adding Ascorbate to prevent rapid copper disproportionation.

    • Add the cocktail to the cells immediately.

    • Incubate for 30–60 minutes at RT in the dark.

    • Self-Validation: If the solution turns brown or precipitates, the copper has oxidized or crashed out. The solution should remain light blue or clear.

  • Washing and Imaging:

    • Wash cells 3x with PBS containing 0.1% Tween-20 to remove unreacted dye.

    • Stain nuclei (e.g., DAPI) if necessary.

    • Image via fluorescence microscopy.

Structural Comparison: Sterics and Electronics

To understand why one might choose ECB over a standard propargyl group, we must look at the structural properties.

Figure 2: Steric Hierarchy of Alkyne Reporters

This diagram compares the steric bulk and electronic environment of the three main alkyne classes.

Alkyne_Comparison Propargyl Propargyl (Linear) Structure: -CH2-C≡CH Sterics: Low Stability: Moderate ECB This compound (ECB) Structure: -Cyclobutyl-C≡CH Sterics: Medium Stability: High Propargyl->ECB Increased Hydrophobicity & Steric Shielding BCN Bicyclononyne (BCN) Structure: Fused Ring System Sterics: High Stability: High (Strained) ECB->BCN Transition to Strain-Promoted (No Cu)

Caption: Structural progression from linear propargyl to ECB to strained BCN. ECB occupies the "middle ground"—stable but compact.

Mechanistic Insight: The "Shielding" Effect

In the ECB motif, the alkyne is attached directly to the cyclobutane ring.

  • Electronic Effect: The cyclobutane ring has unique orbital hybridization (banana bonds) that can donate electron density to the alkyne, potentially modulating its acidity and reactivity in the CuAAC cycle compared to a simple alkyl chain.

  • Lipophilicity: The cyclobutane ring is significantly more lipophilic than a methylene group. This can enhance the membrane permeability of ECB-tagged drugs (as seen in VHL inhibitor studies) compared to propargyl variants.

References

  • Bioorthogonal Chemistry Evolution: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link

  • Alkyne Stability & Reactivity: Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences.[1] Pharmaceutical Research. Link

  • ECB in Drug Discovery (VHL Inhibitors): Patent Application AU2021379781A1. (2021). 1-(2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide derivatives. Link

  • Comparative Alkyne Kinetics: Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems.[2] Journal of the American Chemical Society. Link

  • Chemical Properties of ECB: BenchChem. (n.d.). 1-Ethynylcyclobutane-1-carboxylic acid Structure and Properties. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethynylcyclobutane (also known as cyclobutylacetylene) presents a dual-hazard profile unique to strained cyclic alkynes. Unlike standard organic solvents, it combines the high combustion energy of a strained cyclobutane ring (~26.3 kcal/mol strain energy) with the specific reactivity of a terminal alkyne.

Effective disposal requires more than standard flammable liquid protocols; it demands strict segregation from specific transition metals to prevent the formation of shock-sensitive acetylides.

Physicochemical Profile
PropertyValueOperational Implication
CAS Number 50786-62-4Use for waste manifesting.
Boiling Point ~66°CHigh volatility; vapor accumulates rapidly.
Flash Point < 23°C (Est.)Class IB Flammable Liquid . Ignites at room temp.
Density 0.85 g/mLLighter than water; floats during aqueous spills.
Molecular Feature Terminal AlkyneCRITICAL: Reacts with Cu, Ag, Hg to form explosives.
Ring Strain ~26.3 kcal/molBurns hotter/faster than linear isomers (e.g., 1-hexyne).

Hazard Analysis: The "Why" Behind the Protocol

To ensure safety, you must understand the causality of the hazards. We do not simply follow rules; we engineer safety by understanding molecular behavior.

A. The Acetylide Trap (The Hidden Danger)

The terminal proton on the ethynyl group (


) is weakly acidic. In the presence of specific metals—most notably Copper (Cu) , Silver (Ag) , and Mercury (Hg) —it can form metal acetylides (e.g., Copper(I) acetylide, 

).
  • Mechanism:

    
    
    
  • Risk: Metal acetylides are primary explosives. They are shock-sensitive and can detonate when dry.

  • Operational Rule: NEVER use metal spatulas, copper-fittings, or brass regulators with this chemical. NEVER dispose of this chemical in metal safety cans unless they are polymer-lined and certified free of copper/brass brazing.

B. Thermodynamic Instability

The cyclobutane ring possesses significant angle strain (bond angles compressed to ~88° from the ideal 109.5°). Upon incineration, this strain energy is released instantaneously.

  • Operational Rule: Waste containers must not be filled >80% to allow for vapor expansion, as the liquid has a high coefficient of expansion and high vapor pressure.

Pre-Disposal Audit: A Self-Validating System

Before moving the chemical to waste, perform this 3-step audit. If any step fails, stop and remediate.

Step 1: The Solvent Matrix Check

  • Context: this compound is often stored in solution with ethers (THF or Diethyl Ether).

  • Action: Check the expiration date. If the solvent is an ether and >1 year old, test for peroxides using Quantofix® strips or starch-iodide paper.

  • Logic: Concentrating a peroxide-forming solvent via evaporation (common in waste drums) is a frequent cause of explosion.

Step 2: The Container Integrity Check

  • Action: Inspect the cap and liner.

  • Logic: Alkyne vapors can degrade certain rubber septa. Ensure the closure is PTFE-lined.

Step 3: The Metal Exclusion Check

  • Action: Verify that no metal filings, needles, or stir bars are present in the flask.

  • Logic: A single copper wire left in a waste bottle can generate enough acetylide over time to cause a detonation during transport.

Disposal Workflow & Decision Logic

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Start: this compound Waste IsPure Is the material Pure or in Solution? Start->IsPure CheckSolvent Check Solvent Type IsPure->CheckSolvent Solution MetalCheck Check: Any Metal Contamination? (Needles, Spatulas, Stir bars) IsPure->MetalCheck Pure PeroxideTest Test for Peroxides CheckSolvent->PeroxideTest Ether (THF/Et2O) CheckSolvent->MetalCheck Non-Ether Solvent Quench remediate Peroxides (Ferrous Sulfate/Bisulfite) PeroxideTest->Quench Positive (>10ppm) PeroxideTest->MetalCheck Negative Quench->MetalCheck RemoveMetal Remove Metals Immediately Use Plastic Forceps MetalCheck->RemoveMetal Yes ContainerSelect Select Container: Amber Glass or HDPE ONLY (NO Metal Cans) MetalCheck->ContainerSelect No RemoveMetal->ContainerSelect Labeling Labeling: 'Flammable Liquid' 'Acetylene Compound - NO METALS' ContainerSelect->Labeling FinalWaste Ship for High-Temp Incineration (RCRA Code D001) Labeling->FinalWaste

Figure 1: Decision tree for the safe segregation and packaging of this compound waste.

Step-by-Step Disposal Protocol

Phase 1: Packaging
  • Select Primary Container: Use an Amber Glass bottle or High-Density Polyethylene (HDPE) jerrycan.

    • Prohibited: Unlined steel cans, aluminum bottles, or containers with brass threads.

  • Headspace Management: Leave at least 10-20% headspace. Do not overfill.

  • Segregation: If combining with other wastes, ensure the waste stream is Halogen-Free Organic .

    • Incompatible: Do not mix with strong oxidizers (Nitric acid, Peroxides) or strong bases (which can deprotonate the alkyne).

Phase 2: Labeling
  • Standard Label: Affix a hazardous waste label with the start date and full chemical name (no abbreviations).

  • Hazard Codes: Mark as Flammable (D001) .

  • Critical Warning: Add a secondary custom label: "TERMINAL ALKYNE: DO NOT USE METAL FITTINGS OR CONTAINERS."

Phase 3: Final Disposition
  • Waste Stream: The only acceptable disposal method is High-Temperature Incineration at a permitted facility.

  • Manifesting: Ensure the manifest lists "Flammable Liquid, N.O.S. (this compound)".[1][2]

Emergency Procedures: Spills

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: Immediate area evacuation. The vapor is heavier than air and may travel to ignition sources.

  • ** PPE:** Wear Nitrile gloves (double gloved) and flame-retardant lab coat.

  • Absorb: Use Vermiculite or Sand .

    • Prohibited: Do not use paper towels (increases surface area for evaporation/ignition).

  • Clean Up: Use non-sparking plastic scoops . Do not use metal dustpans.

  • Disposal of Debris: Place absorbed material into a wide-mouth HDPE jar and seal immediately.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 142749, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] 29 CFR 1910.1200.[3][4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. ACS Center for Lab Safety. Retrieved from [Link]

Sources

Operational Guide: Safe Handling & PPE for Ethynylcyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethynylcyclobutane Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

This compound (CAS: 50786-62-4) presents a unique dual-hazard profile in organic synthesis: the high flammability and reactivity of a terminal alkyne combined with the ring strain of a cyclobutane motif. Unlike standard aliphatic solvents, this reagent possesses an acetylenic proton (


) capable of forming explosive metal acetylides, and a strained ring system (approx. 26 kcal/mol strain energy) that increases its thermodynamic instability.

This guide moves beyond generic safety advice, providing a self-validating protocol for researchers manipulating this building block in drug discovery and total synthesis.

Hazard Classification Matrix
Hazard ClassCategoryH-CodeCritical Implication
Flammability Liquid, Cat 2H225 Highly flammable liquid/vapor.[1][2] Flash point is likely

C. Vapors are heavier than air.
Reactivity ----Incompatible with Copper/Silver. Forms shock-sensitive acetylides.
Health Skin/Eye IrritantH315/H319 Lipophilic nature allows rapid dermal absorption.
STOT Single ExposureH335 Respiratory tract irritation; potential narcotic effects at high concentration.

Personal Protective Equipment (PPE) Architecture

Effective protection against this compound requires a "Defense-in-Depth" strategy. Relying solely on a fume hood is insufficient during transfer operations where micro-aerosolization occurs.

A. Hand Protection: The Permeation Barrier

Standard latex gloves are strictly prohibited. Aliphatic alkynes and strained cyclic hydrocarbons permeate natural rubber latex in seconds.

  • Primary Barrier (Splash Protection): Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).

    • Protocol: Double-gloving is mandatory. The outer glove acts as a sacrificial layer.

    • Change Frequency: Immediately upon any splash; routinely every 30 minutes during active handling.

  • Secondary Barrier (Spill/Immersion): Laminate Film (e.g., Silver Shield® or Ansell Barrier®).

    • Requirement: Must be worn under an outer nitrile glove (for dexterity) during spill cleanup or bulk transfer (>100 mL).

    • Logic: Laminates provide broad-spectrum resistance to small organic molecules that swell standard nitrile.

B. Respiratory & Inhalation Control[3][4][5]
  • Engineering Control: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • PPE Backup: If working outside a hood (e.g., transporting sealed vessels), a half-face respirator with Organic Vapor (OV) cartridges is required.

    • Validation: Check the cartridge service life indicator; this compound has a distinct hydrocarbon odor, but olfactory fatigue sets in quickly. Do not rely on smell.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the volatility and low viscosity of the liquid.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited as they melt into skin during flash fires.

Operational Workflow: Safe Transfer & Synthesis

The following diagram illustrates the decision logic for handling this compound, integrating PPE requirements with experimental conditions.

G Start Start: this compound Handling VolCheck Volume > 50 mL? Start->VolCheck SmallScale Small Scale (<50 mL) Standard Synthesis VolCheck->SmallScale No LargeScale Large Scale (>50 mL) or Spill Cleanup VolCheck->LargeScale Yes PPE_Std PPE Level 1: - Nitrile Gloves (Double, 5mil) - FR Lab Coat - Splash Goggles - Fume Hood SmallScale->PPE_Std PPE_High PPE Level 2: - Silver Shield Liners - Face Shield + Goggles - Grounding Straps LargeScale->PPE_High Transfer Transfer Method Selection PPE_Std->Transfer PPE_High->Transfer Syringe Syringe Transfer (Glass/Gas-tight only) Transfer->Syringe < 10 mL Cannula Cannula/Schlenk Transfer (Positive N2 Pressure) Transfer->Cannula > 10 mL MetalCheck CRITICAL CHECK: Needle/Cannula Material Syringe->MetalCheck Cannula->MetalCheck Stainless Stainless Steel (304/316) SAFE MetalCheck->Stainless Material OK Copper Copper/Brass Alloys PROHIBITED (Acetylide Risk) MetalCheck->Copper Material Unsafe Proceed Proceed with Reaction Stainless->Proceed

Figure 1: Decision logic for safe handling, emphasizing volume-dependent PPE escalation and material compatibility checks.

Detailed Protocol: Syringe Transfer
  • Material Inspection: Verify needles are Stainless Steel (304/316). Never use brass-hubbed needles or copper wires for securing septa, as the terminal alkyne reacts to form copper acetylide (explosive).

  • Pressure Equalization: this compound is volatile. When withdrawing liquid, use a "balloon-in" technique (inert gas balloon on the source bottle) to prevent vacuum formation and potential implosion/oxygen ingress.

  • Drip Control: Upon needle withdrawal, hold a Kimwipe® directly over the puncture site. The low surface tension of the alkyne often causes dripping; the wipe prevents glove contamination.

Emergency Response & Disposal

Spill Management (Small Scale < 50 mL)
  • Evacuate: Alert immediate lab neighbors.

  • Isolate: Turn off all hot plates and stirrers (ignition sources).

  • PPE Upgrade: Don Silver Shield® gloves immediately.

  • Absorb: Use vermiculite or activated carbon mats. Do not use paper towels alone, as the high surface area can increase evaporation rate and flash fire risk.

  • Neutralization: Place absorbed material in a fume hood.

Waste Disposal[3]
  • Segregation: Dispose of as Flammable Organic Solvent .

  • Do Not Combine With:

    • Heavy metals (Ag, Cu, Hg) -> Explosion hazard.

    • Strong oxidizers (Peroxides, Nitric Acid) -> Exothermic ring opening/combustion.

  • Container: Vented caps are recommended for initial waste collection if the material was reacted with reagents that might off-gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142749, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically pure cyclobutane derivatives and their use in organic synthesis.[3] Chemical Reviews, 103(4), 1449-1483.[3] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.